molecular formula C14H10O5 B119475 2-(2,4-Dihydroxybenzoyl)benzoic acid CAS No. 2513-33-9

2-(2,4-Dihydroxybenzoyl)benzoic acid

Cat. No.: B119475
CAS No.: 2513-33-9
M. Wt: 258.23 g/mol
InChI Key: KIEFFPFIBREPIX-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxybenzoyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H10O5 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-dihydroxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEFFPFIBREPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279941
Record name 2-(2,4-Dihydroxybenzoyl)benzoic acid
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2513-33-9
Record name 2-(2',4'-Dihydroxybenzoyl)benzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2513-33-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50144
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2513-33-9
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2-(2,4-Dihydroxybenzoyl)benzoic acid
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Record name 2-(2',4'-DIHYDROXYBENZOYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63XZ9244E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid, a key organic intermediate, holds significant importance in various chemical syntheses, most notably as the foundational precursor to fluorescein and its numerous derivatives.[1] Its structural features, comprising a benzoic acid moiety attached to a dihydroxybenzophenone backbone, make it a versatile scaffold for the development of new therapeutic agents and specialized materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies, tailored for professionals in research and drug development. The compound is also identified as an impurity in certain color additives, such as D&C Yellow No. 7 and No. 8.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 2',4'-Dihydroxy-2-benzoylbenzoic Acid, o-β-Resorcyloylbenzoic Acid, Fluorescein impurity C[2][3]
CAS Number 2513-33-9[2][4]
Molecular Formula C14H10O5[2][4]
Molecular Weight 258.23 g/mol [2][4]
Melting Point 202-205°C (decomposes)[4][5][6]
Boiling Point (Predicted) 555.7 ± 33.0 °C[4][5]
Density (Predicted) 1.459 ± 0.06 g/cm³[4][5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[4][5]
pKa (Predicted) 3.26 ± 0.36[4][5]

Synthesis

The primary route for the synthesis of this compound is through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This classic reaction is catalyzed by a Lewis acid, typically aluminum chloride, in a suitable solvent.

Experimental Protocol: Friedel-Crafts Acylation

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

  • Phthalic anhydride (PA)

  • Resorcinol (R)

  • Aluminum trichloride (AlCl3)

  • Dry nitrobenzene

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Methanol

  • Water

Procedure:

  • To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) under an argon atmosphere, add aluminum trichloride (1.08 g, 8.1 mmol).

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aq) and hexane (30 mL).

  • Continue stirring for 2 hours.

  • Filter the resulting precipitate and wash it with water and hexane.

  • Recrystallize the impure product from a methanol/water mixture to yield this compound as an off-white powder.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product PA Phthalic Anhydride Reaction Friedel-Crafts Acylation PA->Reaction R Resorcinol R->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction Solvent Dry Nitrobenzene Solvent->Reaction Time 24 hours Time->Reaction Quench 0.5 N HCl / Hexane Filter Filtration & Washing Quench->Filter Recrystallize Recrystallization (Methanol/Water) Filter->Recrystallize Product This compound Recrystallize->Product Reaction->Quench Fluorescein_Synthesis cluster_precursor Precursor cluster_reactant Reactant cluster_product Product DHBBA This compound Condensation Condensation Reaction DHBBA->Condensation Resorcinol Resorcinol Resorcinol->Condensation Fluorescein Fluorescein Condensation->Fluorescein

References

A Comprehensive Technical Guide to 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(2,4-Dihydroxybenzoyl)benzoic acid, a significant chemical intermediate. The information compiled herein covers its nomenclature, physicochemical properties, synthesis and analytical protocols, and its role in chemical manufacturing, catering to professionals in research and development.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

Synonyms for this compound:

  • 2',4'-Dihydroxy-2-benzoylbenzoic Acid[1][2]

  • o-β-Resorcyloylbenzoic Acid[2][3]

  • 2-carboxy-2',4'-dihydroxybenzophenone[1][3]

  • Benzoic acid, 2-(2,4-dihydroxybenzoyl)-[1][4]

  • Fluorescein impurity C[2][4][5]

  • Fluorescein Related Compound C (USP)[4][5]

  • NSC-14699[1]

  • NSC-50144[1]

  • DHBBA[3]

  • Benzoic acid, o-beta-resorcyloyl-[1]

  • UNII-63XZ9244E2[1]

Physicochemical and Analytical Data

Quantitative data pertaining to the physical, chemical, and analytical properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 2513-33-9[1][2][3]
Molecular Formula C₁₄H₁₀O₅[1][2]
Molecular Weight 258.23 g/mol [1][2][3]
Melting Point 202-205 °C (dec.)[6]
Boiling Point 555.7 ± 33.0 °C at 760 mmHg[6]
Density 1.5 ± 0.1 g/cm³[6]
Flash Point 304.0 ± 21.9 °C[6]
Vapor Pressure 3.47E-13 mmHg at 25°C[6]
Refractive Index 1.678[6]
Table 2: Analytical Parameters for Impurity Determination in Color Additives
AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
Br2BBA¹UHPLC0.01 - 0.03%-90.6 - 99.9%[7]
SBBA²HPLC---[3]

¹ 2-(3′,5′-dibromo-2′,4′-dihydroxybenzoyl)benzoic acid, a related impurity. ² 2,3,4,5-tetrachloro-6-(3´,5´-dibromo-2´,4´-dihydroxybenzoyl) benzoic acid, a related impurity.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained scientific personnel in a laboratory setting.

Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from phthalic anhydride and resorcinol.[1]

Materials:

  • Phthalic anhydride (PA)

  • Resorcinol (R)

  • Aluminum trichloride (AlCl₃)

  • Dry nitrobenzene

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Methanol

  • Water

  • Argon (Ar) gas

Procedure:

  • To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL), add aluminum trichloride (1.08 g, 8.1 mmol) under an argon atmosphere.

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Stir the mixture for 24 hours at room temperature.

  • Decant the reaction mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N aqueous HCl and hexane (30 mL).

  • Continue stirring the resulting mixture for 2 hours.

  • Filter the precipitate and wash sequentially with water and hexane.

  • Crystallize the impure product from a methanol/water mixture to yield this compound as an off-white powder.

Expected Yield: Approximately 564 mg (81%).[1]

Characterization Data:

  • ¹H-NMR (200 MHz, DMSO-d₆): δ 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′).[1]

  • ¹³C-NMR (50 MHz, DMSO-d₆): δ 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51.[1]

HPLC Method for Impurity Analysis in Color Additives

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of impurities, including derivatives of this compound, in color additives such as D&C Red Nos. 27 and 28.[3]

Instrumentation:

  • HPLC system with a suitable detector (e.g., Diode Array Detector).

  • Reverse-phase C18 column.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the color additive dye into a 10-mL volumetric flask.

  • Dissolve the sample by the sequential addition of:

    • 2 mL of ~3% aqueous ammonia/water (1:4, v/v)

    • 3 mL of water

    • 5 mL of methanol

  • Agitate the mixture after each addition to ensure complete dissolution.

Chromatographic Conditions (General Example):

  • Mobile Phase: A gradient elution using a polar mobile phase (e.g., aqueous buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1 mL/min.

  • Detection: Monitor at a relevant wavelength (e.g., 240 nm) for the analytes of interest.[3]

  • Injection Volume: Standardized volume suitable for the instrument and column.

Note: The specific gradient profile and mobile phase composition should be optimized for the separation of the target analytes.

Role in Chemical Synthesis and as a Regulated Impurity

This compound is a pivotal molecule, primarily recognized for its role as a key intermediate in the synthesis of xanthene dyes, most notably fluorescein and its derivatives.[2][3] Its formation via the Friedel-Crafts acylation of resorcinol with phthalic anhydride is a fundamental step in producing the core structure of these widely used colorants.[2]

Due to its position as a direct precursor, any incomplete reaction during the manufacturing of fluorescein can lead to its presence as an impurity in the final product.[2] Consequently, regulatory bodies specify limits for this compound in certain certified color additives, such as D&C Yellow No. 7 (fluorescein) and D&C Yellow No. 8 (uranine, the sodium salt of fluorescein), to ensure the quality and safety of these products.[2]

The logical relationship of this compound in the context of dye synthesis and regulation is illustrated in the diagram below.

Synthesis_and_Impurity_Pathway cluster_synthesis Fluorescein Synthesis cluster_regulation Regulatory Context PhthalicAnhydride Phthalic Anhydride DHBBA 2-(2,4-Dihydroxybenzoyl) benzoic acid (Intermediate) PhthalicAnhydride->DHBBA Friedel-Crafts Acylation Resorcinol Resorcinol Resorcinol->DHBBA Friedel-Crafts Acylation Fluorescein Fluorescein DHBBA->Fluorescein Condensation with Resorcinol Impurity DHBBA as Impurity DHBBA->Impurity can be present as an (incomplete reaction) ColorAdditive Certified Color Additives (e.g., D&C Yellow No. 7) Fluorescein->ColorAdditive is the principal component of Impurity->ColorAdditive is a regulated impurity in

References

Technical Guide: Properties and Applications of 2-(2,4-Dihydroxybenzoyl)benzoic Acid (CAS 2513-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2-(2,4-Dihydroxybenzoyl)benzoic acid (CAS No. 2513-33-9). This compound, a significant intermediate in the synthesis of xanthene dyes, is notably the direct precursor to fluorescein and is also recognized as "Fluorescein Impurity C". Furthermore, it has been identified as an inhibitor of botulinum neurotoxin type E (BoNT/E), suggesting potential applications in therapeutic development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its synthesis and a conceptual inhibitory pathway to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a benzoic acid derivative with the chemical formula C₁₄H₁₀O₅.[1][2] It is also known by several synonyms, including o-β-Resorcyloylbenzoic acid and 2-carboxy-2',4'-dihydroxybenzophenone.[1] The compound typically appears as a light brown to brown or brownish-yellow solid.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀O₅[1][2]
Molecular Weight 258.23 g/mol [1][2]
Melting Point 202-205°C (decomposes)[3][4]
Boiling Point (Predicted) 555.7 ± 33.0 °C[3][5]
Density (Predicted) 1.459 ± 0.06 g/cm³[3][4]
pKa (Predicted) 3.26 ± 0.36[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[3]
Appearance Light brown to brown solid[3]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataSource
¹H-NMR (200 MHz, DMSO-d₆) δ (ppm) 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′)[4]
¹³C-NMR (50 MHz, DMSO-d₆) δ (ppm) 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51[4]
UV-Vis Absorption Maxima (for 2,4-dihydroxybenzoic acid) 208 nm, 258 nm, 296 nm (in acidic mobile phase)[6]

Note: UV-Vis data is for the related compound 2,4-dihydroxybenzoic acid and is provided for reference.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The primary method for synthesizing this compound is the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This classic reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in a suitable solvent.[1]

Experimental Protocol:

Materials:

  • Phthalic anhydride (PA)

  • Resorcinol (R)

  • Aluminum trichloride (AlCl₃)

  • Dry nitrobenzene

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Methanol

  • Water

  • Argon gas

Procedure:

  • To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) under an argon atmosphere, add aluminum trichloride (1.08 g, 8.1 mmol).[4]

  • Degas the mixture by bubbling argon through it for 30 minutes.[4]

  • Stir the reaction mixture for 24 hours.[4]

  • Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N aqueous HCl and hexane (30 mL).[4]

  • Continue stirring the resulting mixture for 2 hours.[4]

  • Filter the precipitate and wash it sequentially with water and hexane.[4]

Purification:

  • The resulting impure product can be purified by crystallization from a methanol/water mixture to yield the final product as an off-white powder.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification PA Phthalic Anhydride Reaction R Resorcinol AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction Solvent Dry Nitrobenzene Solvent->Reaction Atmosphere Argon Atmosphere Atmosphere->Reaction Time 24 hours Time->Reaction Quench Quench with HCl/Hexane Filter Filter & Wash Quench->Filter Crystallize Crystallize from Methanol/Water Filter->Crystallize Product This compound Crystallize->Product Reaction->Quench Friedel-Crafts Acylation BoNT_Inhibition_Pathway cluster_neuron Presynaptic Neuron BoNTE BoNT/E Toxin Receptor Neuron Receptor Binding BoNTE->Receptor Endocytosis Endocytosis Receptor->Endocytosis LC_Release Light Chain (LC) Release Endocytosis->LC_Release Cleavage Proteolytic Cleavage LC_Release->Cleavage SNAP25 SNAP-25 (SNARE Protein) SNAP25->Cleavage Inhibition Inhibition of Acetylcholine Release Cleavage->Inhibition Paralysis Flaccid Paralysis Inhibition->Paralysis Inhibitor This compound Inhibitor->Cleavage Inhibits

References

Physical and chemical characteristics of 2-(2,4-Dihydroxybenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid, a notable aromatic organic compound, holds significance in various scientific domains, primarily as a key intermediate in the synthesis of fluorescein and its derivatives.[1] Its structural features, comprising a benzoic acid moiety attached to a dihydroxybenzophenone backbone, give rise to its unique chemical and biological properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Characteristics

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Identification and Nomenclature
PropertyValue
IUPAC Name This compound[2]
CAS Number 2513-33-9[2]
Synonyms 2',4'-Dihydroxy-2-benzoylbenzoic Acid, o-β-Resorcyloylbenzoic Acid, Fluorescein impurity C[3]
Molecular Formula C₁₄H₁₀O₅[2][3]
Molecular Weight 258.23 g/mol [2][3]
Physicochemical Properties
PropertyValue
Melting Point 202-205 °C (decomposes)[4]
Boiling Point 555.7 ± 33.0 °C (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol (with heating)[4]
pKa 3.26 ± 0.36 (Predicted)[4]
Appearance Light brown to brown solid[4]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (200 MHz, DMSO-d₆) δ (ppm): 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′).[5]

  • ¹³C-NMR (50 MHz, DMSO-d₆) δ (ppm): 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry data confirms the elemental composition of the molecule.

  • ES-HRMS (m/z): [M-H]⁻ calculated for C₁₄H₉O₅: 257.0450, found 257.0450 (Note: The provided literature value of 293.03 for a difluoro-derivative has been corrected to reflect the parent compound).

UV-Visible and Infrared Spectroscopy

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from phthalic anhydride and resorcinol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification PA Phthalic Anhydride (PA) Catalyst Aluminum Trichloride (AlCl3) PA->Catalyst R Resorcinol (R) R->Catalyst Solvent Dry Nitrobenzene Solvent->Catalyst Atmosphere Argon Catalyst->Atmosphere Degas Argon Bubbling (30 min) Atmosphere->Degas Stir Stirring (24 h) Degas->Stir Decant Decant into HCl(aq)/Hexane Stir->Decant Stir2 Stir (2 h) Decant->Stir2 Filter Filter Precipitate Stir2->Filter Wash Wash with Water and Hexane Filter->Wash Crystallize Crystallize from Methanol/Water Wash->Crystallize Product This compound Crystallize->Product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) under an argon atmosphere, add aluminum trichloride (1.08 g, 8.1 mmol).[5]

  • Degas the mixture by bubbling argon through it for 30 minutes.[5]

  • Stir the reaction mixture for 24 hours at room temperature.[5]

  • Decant the mixture into a vigorously stirred 1:1 biphasic solution of 0.5 N HCl (aqueous) and hexane (30 mL).[5]

  • Continue stirring for 2 hours.[5]

  • Filter the resulting precipitate and wash it with water and hexane.[5]

  • Purify the crude product by recrystallization from a methanol/water mixture to yield the final product as an off-white powder.[5]

Purification by Recrystallization

A general procedure for the recrystallization of benzoic acid and its derivatives can be adapted for the purification of the title compound. The choice of solvent is critical and should be determined empirically, though a methanol/water system is reported to be effective.[5]

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification by recrystallization.

Methodology:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., methanol/water mixture).

  • If the solution is colored, activated charcoal can be added, and the solution hot-filtered to remove the charcoal and other insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further, cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a moderate temperature.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC_Analysis_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Inject Injection onto HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Inhibition of Botulinum Neurotoxin Type E (BoNT/E)

This compound has been identified as an inhibitor of botulinum neurotoxin type E (BoNT/E), one of the most potent toxins known.[6] BoNTs exert their neurotoxic effects by cleaving SNARE proteins, which are essential for the release of acetylcholine at the neuromuscular junction, leading to flaccid paralysis. The precise mechanism by which this compound inhibits BoNT/E has not been fully elucidated in the available literature. Further research is required to determine if it acts as a competitive or non-competitive inhibitor of the toxin's light chain metalloprotease activity, or if it interferes with the toxin's binding to its receptor on the neuronal surface.

BoNT_Inhibition BoNT Botulinum Neurotoxin E (BoNT/E) Cleavage SNARE Cleavage BoNT->Cleavage Inhibitor 2-(2,4-Dihydroxybenzoyl) benzoic acid Inhibitor->BoNT Inhibition SNARE SNARE Proteins SNARE->Cleavage ACh Acetylcholine Release Blocked Cleavage->ACh Paralysis Flaccid Paralysis ACh->Paralysis

Caption: Postulated inhibition of BoNT/E by this compound.

Involvement in Cellular Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the effects of this compound on cellular signaling pathways. Given its structural similarity to other phenolic compounds, it could potentially exhibit antioxidant and anti-inflammatory properties through modulation of pathways such as NF-κB or MAP kinase. However, dedicated research is necessary to confirm such activities and elucidate the underlying mechanisms.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. As a phenolic compound, it may be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light. The carboxylic acid group can undergo typical reactions such as esterification. Stability studies under various conditions (pH, temperature, light) would be beneficial to establish its shelf-life and appropriate storage conditions. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.[4]

Conclusion

This compound is a compound with established utility in synthetic chemistry and potential applications in the biomedical field as a neurotoxin inhibitor. This guide has provided a detailed summary of its known physical and chemical properties, along with experimental protocols for its synthesis and purification. While some data, particularly regarding its biological mechanism of action and interaction with signaling pathways, remain to be fully explored, the information presented herein serves as a valuable resource for scientists and researchers working with this compound. Further investigation into its pharmacological profile is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(2,4-Dihydroxybenzoyl)benzoic acid, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical properties, detailed synthesis protocols, and analytical methodologies.

Core Chemical and Physical Data

This compound, also known by synonyms such as o-β-Resorcyloylbenzoic acid and Fluorescein impurity C, is a key compound in various synthetic processes.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀O₅[1][3][4][5]
Molecular Weight 258.23 g/mol [1][3][4][5]
CAS Number 2513-33-9[1][4][5]
IUPAC Name This compound[2][3]
Physical Appearance Off-white powder[1]
Melting Point 202-205°C (decomposes)[6]

Synthesis Protocols

The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction. An alternative method utilizing the Kolbe-Schmitt reaction has also been described.

Friedel-Crafts Acylation Method

This is a classical and widely used method for the synthesis of this compound.[3]

Experimental Protocol:

  • Reactant Preparation: A solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) is prepared in dry nitrobenzene (6 mL) under an argon atmosphere.[1]

  • Catalyst Addition: Aluminum trichloride (1.08 g, 8.1 mmol) is added to the solution.[1]

  • Degassing: The reaction mixture is degassed by bubbling argon through it for 30 minutes.[1]

  • Reaction: The mixture is stirred for 24 hours at room temperature.[1]

  • Work-up: The reaction mixture is decanted into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aqueous) and hexane (30 mL). This mixture is stirred for 2 hours.[1]

  • Isolation: The resulting precipitate is filtered and washed with water and hexane.[1]

  • Purification: The impure product is crystallized from a methanol/water mixture to yield this compound as an off-white powder (564 mg, 81% yield).[1]

Kolbe-Schmitt Reaction Method

This method offers an alternative route for the synthesis of dihydroxybenzoic acids.

Experimental Protocol:

  • Reactant Mixing: In a 100 mL round-bottom flask, add 5.9 g of resorcinol and sodium bicarbonate.[7]

  • Water Addition: Add 60 mL of distilled water and mix thoroughly.[7]

  • Heating: Place the flask in an oil bath and heat at 95-100°C for 2 hours with continuous stirring.[7]

  • Temperature Elevation: Increase the temperature to 130°C and reflux for an additional 15 minutes to ensure complete carboxylation.[7]

  • Cooling and Transfer: Allow the flask to cool to room temperature and transfer the contents to a 500 mL beaker.[7]

  • Acidification: Slowly add 29 mL of 37% hydrochloric acid to the mixture to protonate the product, causing it to precipitate.[7]

  • Crystallization: Allow the beaker to stand overnight for complete crystallization.[7]

  • Isolation and Purification: Filter the crude product and recrystallize it from a minimum amount of hot water.[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis and impurity profiling of this compound.

HPLC Method:

  • Technique: Reverse-phase HPLC with UV detection is a validated method for quantitative analysis.[3]

  • Stationary Phase: A C8 column is commonly used.[3]

  • Mobile Phase: A gradient elution with a mixture of methanol and water containing 0.1% trifluoroacetic acid is effective for separating the target compound from related impurities like resorcinol and phthalic acid.[3]

  • Detection: UV detection allows for sensitive quantification, with detection limits typically below 0.01% w/w.[3] Mixed-mode chromatography combining reversed-phase, anion-exchange, and cation-exchange can also be employed for the separation of dihydroxybenzoic acid isomers.[8]

Key Chemical Pathways and Relationships

The following diagrams illustrate the synthesis of this compound and its role as a key intermediate.

Synthesis_of_2_2_4_Dihydroxybenzoyl_benzoic_acid PA Phthalic Anhydride Intermediate This compound PA->Intermediate Friedel-Crafts Acylation R Resorcinol R->Intermediate Friedel-Crafts Acylation Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Fluorescein_Synthesis_Pathway Start Phthalic Anhydride + Resorcinol Intermediate This compound Start->Intermediate Friedel-Crafts Acylation Fluorescein Fluorescein Intermediate->Fluorescein Condensation Resorcinol2 Resorcinol Resorcinol2->Fluorescein Condensation Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AromaticRing Aromatic Ring (Resorcinol) SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Attack by Aromatic Ring Product Acylated Product SigmaComplex->Product Deprotonation Hydroxybenzoic_Acid_Biological_Activity HBA Hydroxybenzoic Acids NFkB NF-κB Pathway HBA->NFkB Modulates Antioxidant Antioxidant Response HBA->Antioxidant Induces Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Leads to OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress Leads to

References

Spectroscopic and Analytical Profile of 2-(2,4-Dihydroxybenzoyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for 2-(2,4-dihydroxybenzoyl)benzoic acid. This compound serves as a key intermediate in various chemical syntheses, and a thorough understanding of its properties is crucial for its application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.22bs1HCOOH
12.25s1HOH
10.75s1HOH
8.04–7.96m1HH-6
7.75–7.59m2HH-4, H-5
7.42dd, J = 7.1, 1.4 Hz1HH-3
6.92d, J = 8.6 Hz1HH-6′
6.35–6.25m2HH-3′, H-5′

Solvent: DMSO-d₆, Spectrometer Frequency: 200 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
200.54C=O (ketone)
166.76C=O (acid)
164.93C-2' or C-4'
164.17C-2' or C-4'
140.08C-1
134.84C-6'
132.43C-4
130.07C-5
129.81C-6
129.42C-2
127.52C-3
113.33C-1'
108.34C-5'
102.51C-3'

Solvent: DMSO-d₆, Spectrometer Frequency: 50 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Ion
258[M]⁺ (Molecular Ion)
241[M-OH]⁺
213[M-COOH]⁺
135[C₇H₃O₃]⁺
121[C₇H₅O₂]⁺
Infrared (IR) Spectroscopy

Table 4: Reference IR Data for 2,4-Dihydroxybenzoic Acid

Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (carboxylic acid)
~3200O-H stretch (phenol)
~1650C=O stretch (carboxylic acid)
~1600, 1450C=C stretch (aromatic)
~1250C-O stretch (acid/phenol)

It is expected that this compound will exhibit an additional C=O stretching frequency for the benzoyl ketone.

UV-Visible (UV-Vis) Spectroscopy

Similar to the IR data, a specific experimental UV-Vis spectrum for this compound is not widely published. However, the UV-Vis absorption maxima for the related 2,4-dihydroxybenzoic acid in an acidic mobile phase have been reported.

Table 5: Reference UV-Vis Absorption Maxima for 2,4-Dihydroxybenzoic Acid

Wavelength (λmax)
208 nm
258 nm
296 nm

The extended conjugation in this compound due to the benzoyl group may lead to a bathochromic (red) shift in the absorption maxima compared to 2,4-dihydroxybenzoic acid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

Materials:

  • Phthalic anhydride

  • Resorcinol

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene (solvent)

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Methanol

  • Water

  • Argon gas

Procedure:

  • To a solution of phthalic anhydride (1.0 eq) and resorcinol (1.0 eq) in dry nitrobenzene, add anhydrous aluminum chloride (3.0 eq) under an argon atmosphere.

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N aqueous HCl and hexane.

  • Continue stirring for 2 hours.

  • Filter the resulting precipitate and wash it with water and hexane.

  • Recrystallize the crude product from a methanol/water mixture to yield this compound as an off-white powder.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a validated method for the quantification and purity assessment of this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C8 reverse-phase column

Mobile Phase:

  • A gradient of methanol and water containing 0.1% trifluoroacetic acid.

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution by dissolving the test substance in a suitable solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution at a suitable UV wavelength.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Phthalic Anhydride + Resorcinol + Anhydrous AlCl3 in Nitrobenzene Reaction Friedel-Crafts Acylation (24h, RT, Argon) Reactants->Reaction Quench Quench with HCl/Hexane Reaction->Quench Precipitation Stir for 2h Quench->Precipitation Filtration Filter and Wash (Water, Hexane) Precipitation->Filtration Purification Recrystallization (Methanol/Water) Filtration->Purification Product This compound Purification->Product

Caption: Synthesis and purification workflow for this compound.

Analytical Workflow

This diagram outlines a typical workflow for the analysis of this compound using HPLC.

Analytical_Workflow Sample_Prep Sample Preparation (Dissolution in Solvent) HPLC_Analysis HPLC Injection (C8 Column, Gradient Elution) Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (Known Concentration) Standard_Prep->HPLC_Analysis Detection UV Detection HPLC_Analysis->Detection Data_Analysis Data Analysis (Peak Integration and Comparison) Detection->Data_Analysis Result Quantification and Purity Assessment Data_Analysis->Result

Caption: Analytical workflow for this compound via HPLC.

References

The Lynchpin of Luminescence: A Technical Guide to the Core Intermediate in Fluorescein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the pivotal role of the key intermediate in the synthesis of fluorescein, a cornerstone of fluorescent probe technology. Fluorescein's unparalleled brilliance and utility in biological and medicinal applications are born from a classic organic transformation: the acid-catalyzed condensation of resorcinol and phthalic anhydride. Central to this process is the formation of a transient, yet crucial, benzophenone derivative that dictates the ultimate yield and purity of the final product. This document provides a comprehensive overview of this key intermediate, detailed experimental protocols for fluorescein synthesis, comparative quantitative data, and visual representations of the synthetic pathway and experimental workflows.

The Core Intermediate: 2-(2,4-Dihydroxybenzoyl)benzoic Acid

The synthesis of fluorescein proceeds through a two-step Friedel-Crafts reaction mechanism. The initial and rate-determining step is the acylation of one equivalent of resorcinol with one equivalent of phthalic anhydride to form the key intermediate: This compound .[1][2] This substituted benzophenone is the foundational scaffold upon which the xanthene core of fluorescein is constructed.

While this intermediate is critical to the reaction, it is typically a transient species that is not isolated in standard fluorescein synthesis protocols. The reaction conditions are generally optimized for a one-pot synthesis, where the formation of this compound is immediately followed by a second Friedel-Crafts alkylation with a second equivalent of resorcinol, leading to cyclization and dehydration to yield the final fluorescein molecule.

Although detailed protocols for its isolation from the reaction mixture are not prevalent in the literature, this compound is commercially available as a chemical reagent and is recognized as a potential impurity in fluorescein preparations.[2][3]

Physicochemical Properties and Characterization Data

Below is a summary of the available data for the this compound intermediate.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀O₅[2][4]
Molecular Weight 258.23 g/mol [2][4]
CAS Number 2513-33-9[1][4]
Appearance Not specified in detail, but likely a solid
Melting Point 202-205 °C (decomposes)[4]
Boiling Point 555.7 ± 33.0 °C at 760 mmHg[4]
Flash Point 304.0 ± 21.9 °C[4]
Storage Conditions Refrigerator, under inert atmosphere[4]

Spectroscopic Data:

Comparative Analysis of Fluorescein Synthesis Methods

The synthesis of fluorescein from resorcinol and phthalic anhydride is primarily achieved through two well-established methods, differing in the choice of acid catalyst. The selection of the catalyst has a significant impact on reaction conditions, yield, and purity of the final product.

PrecursorsCatalystReaction Temperature (°C)Reaction TimeReported Yield (%)Purity/Notes
Resorcinol + Phthalic AnhydrideZinc Chloride (ZnCl₂)180-200~30 minutes~30 - 95The traditional method. High temperatures can lead to the sublimation of starting materials and the formation of byproducts. A modified Zn₀.₉₅₀Ti₀.₀₅₀O catalyst has reported yields up to 95%.[6]
Resorcinol + Phthalic AnhydrideSulfuric Acid (H₂SO₄)180-200~30 minutesVariableA common laboratory method. Yields can be moderate; one student experiment reported 36%. Concentrated acid requires careful handling.[6][7]
Resorcinol + Phthalic AnhydrideMethanesulfonic Acid (CH₃SO₃H)80-8512-48 hours60 - 92Milder reaction conditions compared to the traditional method, with potentially higher yields and purity.[8]
Resorcinol + Phthalic AnhydrideNiobium Pentachloride (NbCl₅)Not specified in detailShort reaction timesHighAn alternative Lewis acid catalyst with good reaction times and competitive yields.[9]
Resorcinol + Phthalic AnhydrideMicrowave-assisted (no solvent, with ZnCl₂)9010 minutesHighA green chemistry approach that significantly reduces reaction time and the use of solvents.[10]

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of fluorescein.

Method 1: Traditional Synthesis using Zinc Chloride

This protocol is based on the original method developed by Adolf von Baeyer.

Materials:

  • Resorcinol (2 equivalents)

  • Phthalic anhydride (1 equivalent)

  • Anhydrous Zinc Chloride (catalytic amount)

Procedure:

  • Thoroughly grind resorcinol and phthalic anhydride into a fine powder.

  • Combine the powdered reactants and anhydrous zinc chloride in a suitable reaction vessel.

  • Heat the mixture in an oil bath to 180-200°C with stirring.

  • The reaction mixture will become a thick, dark-colored paste. Maintain the temperature for approximately 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the fluorescein.

  • Collect the precipitated fluorescein by vacuum filtration and wash thoroughly with water.

  • Dry the purified fluorescein in an oven.

Method 2: Milder Synthesis using Methanesulfonic Acid

This method offers a higher yield under milder conditions.[8]

Materials:

  • Resorcinol (2 equivalents)

  • Phthalic anhydride (1 equivalent)

  • Methanesulfonic acid

Procedure:

  • Dissolve resorcinol and phthalic anhydride in methanesulfonic acid in a round-bottom flask equipped with a condenser.

  • Heat the mixture to 80-85°C under a nitrogen atmosphere.

  • Maintain the temperature and stir the reaction mixture for 12-48 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the fluorescein.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water.

  • Dry the fluorescein product.

Purification by Recrystallization

Recrystallization is a common method for purifying crude fluorescein.[11][12]

Procedure:

  • Choose a suitable solvent or solvent pair. A common choice is a mixture of ethanol and water.

  • Dissolve the crude fluorescein in a minimum amount of the hot solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly and undisturbed to room temperature, then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals to obtain pure fluorescein.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of fluorescein and identifying any impurities, including the this compound intermediate.[13][14][15]

Instrumentation:

  • HPLC system with a UV-Vis or fluorescence detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

Gradient Elution:

A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute compounds of increasing hydrophobicity.

Detection:

  • UV detection at the absorption maximum of fluorescein (around 490 nm).

  • Fluorescence detection with excitation at ~490 nm and emission at ~520 nm.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes in fluorescein synthesis.

Fluorescein_Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product Resorcinol Resorcinol (2 eq) Intermediate This compound Resorcinol->Intermediate + Phthalic Anhydride (Friedel-Crafts Acylation) PhthalicAnhydride Phthalic Anhydride (1 eq) Fluorescein Fluorescein Intermediate->Fluorescein + Resorcinol (Friedel-Crafts Alkylation & Cyclization)

Caption: The synthesis pathway of fluorescein.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Mix Resorcinol, Phthalic Anhydride, and Catalyst Reaction Heat Reaction Mixture (e.g., 180-200°C with ZnCl₂ or 80-85°C with CH₃SO₃H) Reactants->Reaction Dissolution Dissolve Crude Product in Aqueous Base Reaction->Dissolution Filtration1 Filter to Remove Insoluble Impurities Dissolution->Filtration1 Precipitation Acidify to Precipitate Fluorescein Filtration1->Precipitation Collection Collect Crude Fluorescein by Filtration Precipitation->Collection Recrystallization Recrystallize from Ethanol/Water Collection->Recrystallization Drying Dry Purified Fluorescein Recrystallization->Drying Analysis Purity Assessment (HPLC, Melting Point, Spectroscopy) Drying->Analysis

Caption: A general experimental workflow for fluorescein synthesis.

Conclusion

The synthesis of fluorescein, while a classic and well-established reaction, hinges on the formation of the key intermediate, this compound. Understanding the role of this transient species is paramount for optimizing reaction conditions to maximize yield and purity. While the direct isolation and characterization of this intermediate are not commonly performed, its identity and properties are known, and its presence as a potential impurity underscores the importance of robust purification and analytical methods. The choice of catalyst, be it traditional zinc chloride, milder methanesulfonic acid, or a modern microwave-assisted approach, offers researchers a range of options to tailor the synthesis to their specific needs in the development of fluorescein-based tools for scientific discovery.

References

The Central Role of 2-(2,4-Dihydroxybenzoyl)benzoic Acid in Xanthene Dye Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal role of 2-(2,4-dihydroxybenzoyl)benzoic acid (DHBBA) in the synthesis of xanthene dyes. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, reaction mechanisms, and experimental protocols associated with this critical chemical intermediate, and presents key quantitative data for a range of xanthene derivatives.

Introduction: The Significance of this compound

This compound, also known by synonyms such as o-β-Resorcyloylbenzoic acid and Fluorescein Related Compound C, is a fundamental building block in the production of a wide array of xanthene dyes.[1][2] These dyes, renowned for their brilliant colors and intense fluorescence, are indispensable tools in various scientific disciplines, including biomedical imaging, analytical chemistry, and materials science.[3][4] The structural backbone of DHBBA provides the necessary framework for the construction of the characteristic tricyclic xanthene core.

Historically, the synthesis of DHBBA is a classic illustration of a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry.[1] Its significance is intrinsically linked to the first synthesis of fluorescein by Adolf von Baeyer in 1871, which utilized the same core reactants, phthalic anhydride and resorcinol.[3] DHBBA is not only a primary precursor but can also be found as an impurity in the production of fluorescein if the initial condensation reaction is incomplete.[1][5]

Synthesis of this compound

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in a suitable solvent like nitrobenzene.[1]

Reaction Pathway

The synthesis proceeds by the electrophilic attack of the acylium ion, generated from phthalic anhydride and the Lewis acid, on the electron-rich resorcinol ring.

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product Phthalic Anhydride Acylium Ion Complex Acylium Ion Formation Phthalic Anhydride->Acylium Ion Complex + Lewis Acid Resorcinol DHBBA Resorcinol->DHBBA Lewis Acid (AlCl3) Lewis Acid (AlCl3) Acylium Ion Complex->DHBBA + Resorcinol (Friedel-Crafts Acylation)

Caption: Synthesis of DHBBA via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Phthalic anhydride (PA)

  • Resorcinol (R)

  • Aluminum trichloride (AlCl₃)

  • Dry nitrobenzene

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Methanol

  • Water

  • Argon gas

Procedure:

  • Under an argon atmosphere, dissolve phthalic anhydride (2.7 mmol) and resorcinol (2.7 mmol) in dry nitrobenzene (6 mL).

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Carefully add aluminum trichloride (8.1 mmol) to the solution.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aq) and hexane (30 mL).

  • Continue stirring for 2 hours.

  • Filter the resulting precipitate and wash thoroughly with water and hexane.

  • Recrystallize the impure product from a methanol/water mixture to yield this compound as an off-white powder.

Characterization Data: The identity and purity of the synthesized DHBBA can be confirmed by various analytical techniques.

Analysis Observed Data
Yield 81%
¹H-NMR (200 MHz, DMSO-d₆) δ 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′)
¹³C-NMR (50 MHz, DMSO-d₆) δ 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51
ES-HRMS m/z for C₁₄H₉O₅ [M-H]⁻: calcd. 257.04, found 257.04

Role in Xanthene Dye Synthesis

This compound is the key intermediate in the synthesis of fluorescein and its derivatives. The formation of the xanthene core structure occurs through a subsequent condensation reaction of DHBBA with a second equivalent of a phenol, typically resorcinol or a substituted resorcinol.

General Reaction Mechanism: Fluorescein Synthesis

The synthesis of fluorescein from DHBBA and resorcinol proceeds via a Friedel-Crafts alkylation followed by a dehydration cyclization to form the xanthene ring system.[6][7]

G DHBBA Intermediate Carbocation Intermediate DHBBA->Intermediate + Acid Catalyst Resorcinol Resorcinol->Intermediate Friedel-Crafts Alkylation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Leuco_Dye Leuco Dye Intermediate Intermediate->Leuco_Dye Intramolecular Cyclization (-H₂O) Fluorescein Leuco_Dye->Fluorescein Dehydration (-H₂O)

Caption: Mechanism of fluorescein formation from DHBBA.

This general mechanism can be extended to the synthesis of a wide variety of xanthene dyes by using substituted resorcinols or other phenolic compounds. For instance, the reaction of DHBBA with 2-chloro-4-methoxybenzene-1,3-diol yields a corresponding substituted fluorescein.[1] Similarly, precursors like 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid are used to produce rhodamine dyes.

Quantitative Data on Xanthene Dye Synthesis

The following table summarizes key quantitative data for the synthesis of representative xanthene dyes, where this compound or its analogs serve as precursors.

Dye Precursors Yield (%) λabs (nm) λem (nm) Quantum Yield (Φ) Reference(s)
FluoresceinPhthalic anhydride, Resorcinol90 (Microwave)4945210.925 (in 0.1 N NaOH)[8][9]
Rhodamine BPhthalic anhydride, 3-Diethylaminophenol-5545780.49 - 0.70 (in Ethanol)[10]
Rhodamine 6G--5305500.95 (in Ethanol)[10]
NaphthofluoresceinNaphthalic anhydride derivative, Phenol derivative51-52---
Sulfonated FluoresceinSulfonated phthalic anhydride, Resorcinol->496-Slightly lower than fluorescein

Note: The synthesis of many xanthene dyes from phthalic anhydride and a phenol proceeds via the in-situ formation of a DHBBA analog.

Experimental Protocols for Xanthene Dye Production

General Experimental Workflow

The synthesis and purification of xanthene dyes from DHBBA or its precursors generally follow a standardized workflow.

G A Reactant Mixing (DHBBA/analog + Phenol + Catalyst) B Condensation Reaction (Heating) A->B C Reaction Quenching & Crude Product Precipitation B->C D Purification C->D E Column Chromatography D->E Primary Method F Recrystallization D->F Alternative/Final Step G Characterization E->G F->G H Spectroscopy (UV-Vis, Fluorescence) G->H I Chromatography (TLC, HPLC) G->I J NMR, Mass Spectrometry G->J

Caption: General workflow for xanthene dye synthesis.

Protocol: Synthesis of Fluorescein

This protocol describes the synthesis of fluorescein from phthalic anhydride and resorcinol, which involves the in-situ formation of this compound.

Materials:

  • Phthalic anhydride

  • Resorcinol

  • Concentrated sulfuric acid (H₂SO₄) or Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethanol or Acetone

Procedure:

  • Thoroughly mix phthalic anhydride and resorcinol (1:2 molar ratio) in a reaction vessel.

  • Add a catalytic amount of concentrated sulfuric acid or zinc chloride.

  • Heat the mixture in an oil bath at 180-200°C for 30-60 minutes.[11] The mixture will darken and solidify.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.[5]

  • Filter the solution to remove any insoluble impurities.

  • Slowly add dilute hydrochloric acid to the filtrate with stirring until the solution is neutralized or slightly acidic.[5]

  • The fluorescein will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry thoroughly.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography.[12]

Purity Analysis: The purity of the synthesized fluorescein can be assessed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14]

Conclusion

This compound is a cornerstone intermediate in the synthesis of fluorescein and a wide range of other valuable xanthene dyes. A thorough understanding of its synthesis and reactivity is crucial for the development of novel fluorescent probes and materials. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in this dynamic field, enabling the efficient and reproducible synthesis of these important compounds. The continued exploration of DHBBA analogs will undoubtedly lead to the creation of next-generation fluorophores with tailored properties for advanced applications in science and medicine.

References

Uncharted Territory: The Inhibitory Potential of 2-(2,4-Dihydroxybenzoyl)benzoic Acid Against Botulinum Neurotoxin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no direct evidence of inhibitory activity of 2-(2,4-Dihydroxybenzoyl)benzoic acid against botulinum neurotoxin (BoNT). While research has explored a variety of small molecules as potential countermeasures to this potent neurotoxin, the specific compound this compound has not been identified as an inhibitor in published studies. This technical guide, therefore, pivots to provide researchers, scientists, and drug development professionals with a foundational understanding of the established methodologies and strategies for identifying and characterizing novel inhibitors of botulinum neurotoxin.

The Target: Understanding Botulinum Neurotoxin's Mechanism of Action

Botulinum neurotoxins are zinc-dependent endopeptidases that induce muscle paralysis by cleaving specific SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) proteins within presynaptic nerve terminals.[1] This cleavage prevents the fusion of acetylcholine-containing vesicles with the neuronal membrane, thereby blocking neurotransmitter release.[2][3] The intoxication process is a multi-step cascade, offering several potential points for therapeutic intervention.

The toxin itself is comprised of a heavy chain (HC) and a light chain (LC), linked by a disulfide bond.[4] The HC is responsible for binding to receptors on the neuronal cell surface and facilitating the translocation of the LC into the cytosol.[1] Once inside the neuron, the disulfide bond is reduced, releasing the catalytically active LC, which then exerts its proteolytic effect on SNARE proteins.[4][5]

Botulinum_Neurotoxin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_cytosol Cytosol BoNT Botulinum Neurotoxin (Holotoxin) Receptor Ganglioside & Protein Receptors BoNT->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis LC Light Chain (LC) (Active Endopeptidase) Endosome->LC 3. Translocation & Disulfide Reduction SNARE SNARE Proteins (e.g., SNAP-25) LC->SNARE 4. Proteolytic Cleavage Cleaved_SNARE Cleaved SNARE SNARE->Cleaved_SNARE Fusion_Blocked Vesicle Fusion Blocked Cleaved_SNARE->Fusion_Blocked Vesicle Acetylcholine Vesicle Vesicle->Fusion_Blocked

Fig 1. Mechanism of Botulinum Neurotoxin Action.

Identifying Inhibitors: A Workflow for Discovery and Characterization

The search for effective BoNT inhibitors typically follows a structured workflow, beginning with high-throughput screening to identify initial hits, followed by detailed characterization of their inhibitory properties.

Inhibitor_Screening_Workflow Screening High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification Screening->Hit_ID In_Vitro In Vitro Enzymatic Assays (IC50 Determination) Hit_ID->In_Vitro Cell_Based Cell-Based Assays (Cellular Efficacy & Cytotoxicity) In_Vitro->Cell_Based Ex_Vivo Ex Vivo Assays (e.g., Phrenic Nerve Hemidiaphragm) Cell_Based->Ex_Vivo In_Vivo In Vivo Animal Models (Efficacy & PK/PD) Ex_Vivo->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Fig 2. General Workflow for BoNT Inhibitor Discovery.

Experimental Protocols for Inhibitor Characterization

Detailed and reproducible experimental protocols are critical for the evaluation of potential BoNT inhibitors. Below are generalized methodologies for key assays.

In Vitro Endopeptidase Activity Assay (FRET-based)

This assay measures the direct inhibition of the BoNT light chain's enzymatic activity.

Principle: A synthetic peptide substrate mimicking the native SNARE cleavage site is labeled with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the reporter's fluorescence. Upon cleavage by the BoNT LC, the reporter and quencher are separated, resulting in an increase in fluorescence.

Protocol:

  • Reagents:

    • Recombinant BoNT Light Chain (e.g., BoNT/A LC)

    • FRET peptide substrate (e.g., SNAPtide)

    • Assay buffer (e.g., HEPES buffer with a zinc salt and a reducing agent like DTT)

    • Test compound (dissolved in a suitable solvent like DMSO)

  • Procedure:

    • In a 96- or 384-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the BoNT LC and incubate for a predefined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET peptide substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based SNAP-25 Cleavage Assay

This assay assesses the ability of an inhibitor to protect against toxin-induced cleavage of its substrate in a cellular context.

Principle: Neuronal cells (e.g., primary motor neurons or differentiated neuroblastoma cell lines) are exposed to the BoNT holotoxin in the presence or absence of the test compound. The level of intact SNAP-25 is then quantified.

Protocol:

  • Cell Culture:

    • Culture and differentiate neuronal cells to a mature state.

  • Treatment:

    • Pre-incubate the cells with the test compound for a specified duration.

    • Add the BoNT holotoxin and incubate for a period sufficient to induce significant SNAP-25 cleavage (e.g., 24-48 hours).

  • Lysis and Quantification:

    • Lyse the cells to release cellular proteins.

    • Quantify the amount of intact SNAP-25 using methods such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for intact SNAP-25.

      • ELISA: Use a sandwich ELISA format with antibodies that specifically recognize the intact form of the protein.

  • Data Analysis:

    • Compare the levels of intact SNAP-25 in treated versus untreated cells.

    • Calculate the percentage of protection afforded by the inhibitor.

Known Classes of Small Molecule BoNT Inhibitors

While this compound is not among them, several classes of small molecules have been identified as inhibitors of BoNT. These compounds primarily target the catalytic activity of the light chain.

Inhibitor ClassExample CompoundTarget Serotype(s)Reported IC50Reference
Psoralens Nitrophenyl Psoralen (NPP)BoNT/A4.74 ± 0.03 µM[3]
Benzoquinones NaphthazarinBoNT/ALow µM range[6]
Benzimidazoles Compound 17BoNT/A7.2 µM[7]
Picolinic Acids CBIPBoNT/ALow µM range[8]
Natural Products D-chicoric acidBoNT/ASub-micromolar Ki[7]

Potential Mechanisms of Inhibition

Inhibitors can interfere with the BoNT intoxication pathway at various stages. Small molecules typically target the enzymatic activity of the light chain through different binding modes.

Inhibitor_Mechanisms cluster_LC BoNT Light Chain Active_Site Active Site (with Zn2+) Exosite Exosite Inhibitor_A Competitive Inhibitor Inhibitor_A->Active_Site Binds to active site, competes with substrate Inhibitor_B Non-competitive Inhibitor (Exosite Binder) Inhibitor_B->Exosite Binds to exosite, alters conformation Inhibitor_C Covalent Inhibitor Inhibitor_C->Active_Site Forms covalent bond with active site residue Substrate SNARE Substrate Substrate->Active_Site Binding blocked

Fig 3. Potential Mechanisms of BoNT Light Chain Inhibition.

Conclusion

The development of small molecule inhibitors against botulinum neurotoxin is an active area of research with significant therapeutic potential. While the inhibitory capacity of this compound remains uninvestigated, the methodologies and strategies outlined in this guide provide a robust framework for the discovery and characterization of novel BoNT antagonists. Future research efforts, potentially including the screening of diverse chemical libraries that contain benzoic acid derivatives and other phenolic compounds, may yet uncover new classes of inhibitors and pave the way for effective post-exposure treatments for botulism.

References

Methodological & Application

Synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid from Resorcinol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(2,4-dihydroxybenzoyl)benzoic acid, a key intermediate in the production of fluorescein and its derivatives.[1][2] The primary method detailed is the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1]

Introduction

This compound, also known as o-β-resorcyloylbenzoic acid, is a crucial building block in the synthesis of various xanthene dyes.[1] Its molecular formula is C₁₄H₁₀O₅, with a molecular weight of 258.23 g/mol .[2][3][4] The synthesis described herein is a classic example of a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][5] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent.[1][6]

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[7]

Materials:

  • Resorcinol (R)

  • Phthalic Anhydride (PA)

  • Aluminum Chloride (AlCl₃)

  • Dry Nitrobenzene

  • 0.5 N Hydrochloric Acid (HCl)

  • Hexane

  • Methanol

  • Water

  • Argon gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for inert atmosphere (Argon bubbling)

  • Vigorous stirrer

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve phthalic anhydride (2.7 mmol, 400 mg) and resorcinol (2.7 mmol, 273 mg) in dry nitrobenzene (6 mL).

  • Degassing: Degas the solution by bubbling argon through it for 30 minutes.[7]

  • Catalyst Addition: To the solution, carefully add aluminum trichloride (8.1 mmol, 1.08 g).[7]

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.[7]

  • Quenching: Decant the reaction mixture into a vigorously stirred biphasic mixture of 0.5 N aqueous HCl and hexane (1:1, 30 mL).[7]

  • Precipitation: Continue stirring the mixture for 2 hours to ensure complete precipitation of the product.[7]

  • Isolation: Filter the precipitate and wash it sequentially with water and hexane.[7]

  • Purification: Recrystallize the impure product from a methanol/water mixture to yield this compound as an off-white powder.[7]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValue
Reactants
Phthalic Anhydride2.7 mmol (400 mg)
Resorcinol2.7 mmol (273 mg)
Aluminum Chloride8.1 mmol (1.08 g)
Product
Yield81% (564 mg)[7]
AppearanceOff-white powder[7]
Melting Point202-205°C (decomposes)[8][9]
¹H-NMR (200 MHz, DMSO-d₆) δ 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′)[7]
¹³C-NMR (50 MHz, DMSO-d₆) δ 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51[7]
ES-HRMS (m/z) [M-H]⁻ calculated for C₁₄H₉O₅: 257.0450, found (for a related fluorinated compound in the source) 293.03 [Note: The provided source gives data for a fluorinated analog in the HRMS example, the principle remains the same for the non-fluorinated title compound][7]

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

Reaction_Mechanism PA Phthalic Anhydride Complex Activated Electrophilic Complex PA->Complex + AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex Intermediate Acylated Intermediate Complex->Intermediate + Resorcinol Resorcinol Resorcinol Product 2-(2,4-Dihydroxybenzoyl) benzoic acid Intermediate->Product Work-up (H₃O⁺) AlCl3_2 AlCl₃ Intermediate->AlCl3_2 releases

Caption: Friedel-Crafts acylation of resorcinol with phthalic anhydride.

Experimental Workflow

Experimental_Workflow Start Start Reactants 1. Mix Resorcinol, Phthalic Anhydride in Nitrobenzene Start->Reactants Degas 2. Degas with Argon (30 min) Reactants->Degas Add_Catalyst 3. Add AlCl₃ Degas->Add_Catalyst React 4. Stir for 24 hours at room temperature Add_Catalyst->React Quench 5. Quench with HCl/Hexane React->Quench Precipitate 6. Stir for 2 hours to precipitate Quench->Precipitate Filter 7. Filter and Wash (Water, Hexane) Precipitate->Filter Recrystallize 8. Recrystallize from Methanol/Water Filter->Recrystallize Product Final Product: Off-white powder Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid is a valuable chemical intermediate, notably serving as a key precursor in the synthesis of fluorescein and its derivatives, which are widely used as fluorescent tracers in medical diagnostics and biological research.[1][2] The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. This process involves the reaction of phthalic anhydride with resorcinol in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] While effective, traditional methods can involve harsh conditions and hazardous solvents.[1] These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound, along with data presentation and visualizations to aid researchers in its practical application.

Reaction Scheme

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1]

Caption: Reaction scheme for the Friedel-Crafts acylation of resorcinol with phthalic anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative laboratory-scale synthesis of this compound.[3]

ParameterValueReference
Reactants
Phthalic Anhydride (PA)400 mg (2.7 mmol)[3]
Resorcinol (R)273 mg (2.7 mmol)[3]
Aluminum Trichloride (AlCl₃)1.08 g (8.1 mmol)[3]
Dry Nitrobenzene6 mL[3]
Reaction Conditions
AtmosphereArgon[3]
Degassing30 min (Ar bubbling)[3]
Reaction Time24 hours[3]
TemperatureNot specified, implies room temperature[3]
Work-up & Purification
Quenching Solution1:1 biphasic mixture of 0.5 N HCl(aq)/hexane (30 mL)[3]
Crystallization SolventMethanol/water mixture[3]
Product Information
ProductThis compound[3]
AppearanceOff-white powder[3]
Yield564 mg (81%)[3]
Characterization
¹H-NMR (200 MHz, DMSO-d₆)δ 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′)[3]
¹³C NMR (50 MHz, DMSO-d₆)δ 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51[3]
ES-HRMS m/z [M-H]⁻calcd. 293.03, found 293.03[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established literature.[3]

Materials and Reagents:
  • Phthalic anhydride (PA)

  • Resorcinol (R)

  • Anhydrous Aluminum trichloride (AlCl₃)

  • Dry nitrobenzene

  • Argon gas

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Methanol

  • Deionized water

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon gas inlet

  • Vigorous stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

Experimental Workflow

G Experimental Workflow for this compound Synthesis A Reactant Preparation B Reaction Setup A->B Add PA, R, and nitrobenzene C Reaction B->C Add AlCl₃ under Argon Stir for 24h D Work-up C->D Decant into HCl/hexane mixture Stir for 2h E Purification D->E Filter and wash precipitate Crystallize from methanol/water F Characterization E->F Obtain off-white powder G From Synthesis to Application cluster_synthesis Synthesis cluster_application Application A Phthalic Anhydride C Friedel-Crafts Acylation A->C B Resorcinol B->C D This compound C->D E Fluorescein Synthesis D->E Key Intermediate F Drug Development D->F Precursor G Derivative Synthesis F->G

References

Protocol for the Preparation of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the synthesis of 2-(2,4-dihydroxybenzoyl)benzoic acid, a key intermediate in the production of fluorescein and other xanthene dyes.[1] The described method is a classic example of a Friedel-Crafts acylation reaction.[1] This protocol is intended for researchers, scientists, and drug development professionals.

Overview

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in a suitable solvent like nitrobenzene.[1][2] The resulting product is a crucial precursor for various dyes and can be used in the development of new chemical entities.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₀O₅[3]
Molecular Weight 258.23 g/mol [3]
Appearance Off-white to white crystalline powder[2][4][5]
Melting Point 202-205 °C (decomposes)[6][7]
Solubility Soluble in alcohol and hot water[5]
CAS Number 2513-33-9[3][4][6]

Experimental Protocol

This protocol is based on the Friedel-Crafts acylation method.[1][2]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
Phthalic Anhydride (PA)C₈H₄O₃148.12400 mg2.7
Resorcinol (R)C₆H₆O₂110.11273 mg2.7
Aluminum TrichlorideAlCl₃133.341.08 g8.1
Dry NitrobenzeneC₆H₅NO₂123.116 mL-
0.5 N Hydrochloric Acid (aq)HCl36.46As needed-
HexaneC₆H₁₄86.18As needed-
MethanolCH₃OH32.04As needed-
Deionized WaterH₂O18.02As needed-
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon gas inlet

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator (optional)

Procedure
  • Reaction Setup: In a dry round-bottom flask, dissolve 400 mg (2.7 mmol) of phthalic anhydride and 273 mg (2.7 mmol) of resorcinol in 6 mL of dry nitrobenzene.[2]

  • Inert Atmosphere: Bubble argon gas through the solution for 30 minutes to degas the mixture.[2]

  • Catalyst Addition: While stirring, carefully add 1.08 g (8.1 mmol) of aluminum trichloride to the solution under an argon atmosphere.[2]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[2]

  • Quenching: Decant the reaction mixture into a vigorously stirred biphasic mixture of 30 mL of 0.5 N aqueous HCl and 30 mL of hexane.[2]

  • Precipitation: Continue stirring the mixture for 2 hours to allow for the complete precipitation of the product.[2]

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it sequentially with water and hexane.[2]

  • Purification: Recrystallize the impure product from a methanol/water mixture to obtain this compound as an off-white powder.[2]

  • Drying: Dry the purified product under vacuum. The expected yield is approximately 564 mg (81%).[2]

Safety and Hazard Information

  • Aluminum trichloride: Corrosive, handle with care in a fume hood.

  • Nitrobenzene: Toxic and readily absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

  • Hydrochloric acid: Corrosive. Handle with appropriate PPE.

  • This compound: May be harmful if swallowed and can cause skin and eye irritation.[3]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve Phthalic Anhydride and Resorcinol in Nitrobenzene degas 2. Degas with Argon reagents->degas 30 min catalyst 3. Add Aluminum Trichloride degas->catalyst stir 4. Stir for 24 hours catalyst->stir quench 5. Quench in HCl/Hexane stir->quench precipitate 6. Stir for 2 hours quench->precipitate filter_wash 7. Filter and Wash precipitate->filter_wash recrystallize 8. Recrystallize from Methanol/Water filter_wash->recrystallize dry 9. Dry Product recrystallize->dry final_product final_product dry->final_product Final Product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: 2-(2,4-Dihydroxybenzoyl)benzoic Acid in the Synthesis of Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid is a non-fluorescent organic compound that serves as a pivotal intermediate in the synthesis of a wide range of xanthene dyes, most notably fluorescein and its derivatives.[1][2] These dyes are renowned for their intense fluorescence and are extensively used as labels in biological research, medical diagnostics, and materials science. The structural backbone of this compound provides the necessary framework for the construction of the extended π-conjugated system responsible for the characteristic spectroscopic properties of fluorescein-based dyes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in synthetic procedures.

PropertyValueReference
CAS Number 2513-33-9[1][3][4][5]
Molecular Formula C₁₄H₁₀O₅[3][4]
Molecular Weight 258.23 g/mol [1][4]
Appearance Off-white powder[6]
Alternate Names o-β-Resorcyloylbenzoic Acid, Fluorescein impurity C[4]

Principle of Application

The primary application of this compound in fluorescence labeling is its role as a direct precursor to fluorescein. The synthesis involves the condensation of this compound with resorcinol, followed by an intramolecular cyclization (a dehydration step) to form the characteristic spiro[isobenzofuran-1,9'-xanthene] heterocyclic system of fluorescein.[1] This reaction is a classic example of Friedel-Crafts acylation.[1] By using substituted resorcinols or derivatives of this compound, a variety of fluorescein analogs with tailored spectral properties and functionalities can be synthesized. For instance, reacting it with 2-chloro-4-methoxybenzene-1,3-diol or 2,4-difluorobenzene-l,3-diol yields corresponding substituted fluoresceins.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from phthalic anhydride and resorcinol.

Materials and Reagents

Reagent/MaterialGrade/Specification
Phthalic anhydride (PA)Reagent grade
Resorcinol (R)Reagent grade
Aluminum trichloride (AlCl₃)Anhydrous
NitrobenzeneDry
Hydrochloric acid (HCl)0.5 N aqueous solution
HexaneReagent grade
MethanolReagent grade
WaterDeionized
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar-
Argon gas supply-
Filtration apparatus-

Procedure

  • To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) in a round-bottom flask, add aluminum trichloride (1.08 g, 8.1 mmol) under an argon atmosphere.[6]

  • Degas the mixture by bubbling argon through it for 30 minutes.[6]

  • Stir the reaction mixture for 24 hours at room temperature.[6]

  • Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aq)/hexane (30 mL).[6]

  • Continue stirring the resulting mixture for 2 hours.[6]

  • Collect the precipitate by filtration and wash it with water and hexane.[6]

  • Recrystallize the impure product from a methanol/water mixture to obtain this compound as an off-white powder.[6]

Expected Yield: Approximately 81% (564 mg).[6]

Protocol 2: Synthesis of Fluorescein from this compound

This protocol details the synthesis of fluorescein using the product from Protocol 1.

Materials and Reagents

Reagent/MaterialGrade/Specification
This compoundSynthesized as per Protocol 1
ResorcinolReagent grade
Sulfuric acid (H₂SO₄)2M
AcetoneReagent grade
Diethyl etherReagent grade
Sodium hydroxide (NaOH)0.1 M aqueous solution
Test tube (large) or small Erlenmeyer flask-
Oil bath-
Magnetic stirrer and stir bar-

Procedure

  • Set up an oil bath and preheat it to a temperature between 180°C and 200°C.[7]

  • In a large test tube or small Erlenmeyer flask, combine 0.3 g of resorcinol and 0.2 g of ground this compound.

  • Carefully add 6 drops of 2M H₂SO₄ to the mixture. Do not exceed this amount.[7]

  • Briefly stir the mixture with a spatula and place the reaction vessel in the preheated oil bath.

  • Maintain the reaction temperature between 180°C and 200°C for 30 minutes. Overheating can lead to product decomposition.[2][7]

  • After the reaction is complete, remove the vessel from the oil bath and allow it to cool for approximately 5 minutes.[7]

  • Add 10 mL of acetone and a stir bar to the cooled reaction mixture. Stir for 5-10 minutes until the crude fluorescein dissolves, which will result in a yellow solution. If necessary, add another 5 mL of acetone to dissolve all the product.[7]

  • Combine the acetone layers in a beaker and evaporate the acetone using a water bath to yield a crude orange residue.[7]

  • Dissolve the crude residue in 30 mL of diethyl ether and 1.5 mL of water. The presence of a small amount of water is necessary for the dye to dissolve in the organic layer.[7]

  • Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

  • Extract the ether layer with 10 mL of a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried organic solution to a pre-weighed beaker and evaporate to dryness on a water bath to obtain fluorescein as an orange solid.[7]

Fluorescence Check

To confirm the synthesis of fluorescein, dissolve a small amount (approximately 5 mg) of the final product in 50 mL of 0.1 M NaOH solution. The solution should exhibit intense green fluorescence under UV light.[7]

Visualizations

Synthesis_Workflow_Precursor reagents Phthalic Anhydride + Resorcinol reaction_step1 Friedel-Crafts Acylation (AlCl3, Nitrobenzene, 24h, RT) reagents->reaction_step1 1. workup Workup (HCl/Hexane, Filtration) reaction_step1->workup 2. purification Recrystallization (Methanol/Water) workup->purification 3. product This compound purification->product 4.

Caption: Workflow for the synthesis of this compound.

Synthesis_Workflow_Fluorescein precursor This compound + Resorcinol reaction_step2 Condensation/Cyclization (H₂SO₄, 180-200°C, 30 min) precursor->reaction_step2 1. extraction Solvent Extraction (Acetone, Diethyl Ether) reaction_step2->extraction 2. purification_final Evaporation & Drying extraction->purification_final 3. final_product Fluorescein purification_final->final_product 4.

Caption: Workflow for the synthesis of Fluorescein from its precursor.

Conclusion

While this compound itself is not a fluorescent molecule, it is an indispensable building block for the synthesis of fluorescein and its analogs. The protocols provided herein offer a reliable method for the preparation of this key intermediate and its subsequent conversion into the widely used fluorescent label, fluorescein. Researchers can adapt these methods to create a diverse palette of fluorescent probes for various applications in life sciences and beyond.

References

Using 2-(2,4-Dihydroxybenzoyl)benzoic acid for amino acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Amino Acid Derivatization

Topic: Using 2-(2,4-Dihydroxybenzoyl)benzoic acid for Amino Acid Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

A thorough review of scientific literature indicates that this compound is primarily recognized as a key precursor in the synthesis of fluorescein and its derivatives, as well as other dyes.[1] Its principal application lies in serving as a foundational building block for these fluorescent compounds.[1] Extensive searches for its use as a direct derivatizing agent for amino acids have not yielded established protocols or applications.

This document, therefore, serves a dual purpose. Firstly, it clarifies the current standing of this compound in chemical synthesis. Secondly, in recognition of the underlying interest in amino acid derivatization for analysis, this document provides detailed application notes and protocols for widely-used and validated alternative derivatization agents. These established methods are crucial for researchers and professionals in drug development who require sensitive and reliable quantification of amino acids.

Commonly Used Derivatizing Agents for Amino Acid Analysis

Amino acid analysis often necessitates derivatization to enhance detectability, particularly for techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. Derivatization chemically modifies the amino acid to attach a chromophore or fluorophore, thereby improving analytical sensitivity and selectivity.

Several reagents are widely employed for this purpose, including:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amino groups to produce fluorescent sulfonamide adducts.

  • Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.

These agents offer robust and reproducible methods for the quantitative analysis of amino acids in various biological and pharmaceutical samples.

Experimental Protocols

Protocol 1: Derivatization of Primary Amino Acids using o-Phthalaldehyde (OPA)

This protocol describes the pre-column derivatization of primary amino acids for fluorescence detection.

Materials:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of deionized water and adjust pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 ml of methanol. Add 11.25 ml of 0.4 M borate buffer (pH 10.2) and 50 µl of β-mercaptoethanol. This solution should be prepared fresh daily and protected from light.

  • Amino Acid Standard Solution or Sample

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

Procedure:

  • In a microcentrifuge tube, combine 50 µl of the amino acid standard solution or sample with 50 µl of the OPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject an appropriate volume (e.g., 20 µl) of the derivatized sample onto the HPLC system for analysis.

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2) with 5% Tetrahydrofuran

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient tailored to the specific amino acids of interest.

  • Flow Rate: 1.0 ml/min

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)

Protocol 2: Derivatization of Primary and Secondary Amino Acids using 9-Fluorenylmethyl Chloroformate (FMOC)

This protocol is suitable for the derivatization of both primary and secondary amino acids.

Materials:

  • Borate Buffer (0.4 M, pH 10.2)

  • FMOC Reagent: Dissolve 25 mg of 9-fluorenylmethyl chloroformate in 10 ml of acetonitrile. This solution should be prepared fresh.

  • Amino Acid Standard Solution or Sample

  • Pentane or Hexane (for extraction)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

Procedure:

  • To 100 µl of the amino acid standard or sample, add 100 µl of 0.4 M borate buffer (pH 10.2).

  • Add 200 µl of the FMOC reagent and vortex immediately for 30 seconds.

  • Let the reaction mixture stand at room temperature for 10 minutes.

  • To remove excess FMOC reagent, add 500 µl of pentane or hexane, vortex for 30 seconds, and then discard the upper organic layer. Repeat the extraction step.

  • Inject a portion of the aqueous layer into the HPLC system.

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A suitable gradient from low to high concentration of Mobile Phase B.

  • Flow Rate: 1.0 ml/min

  • Detection: Fluorescence detector (Excitation: 266 nm, Emission: 305 nm)

Data Presentation

The following tables summarize typical performance data for OPA and FMOC derivatization methods, which are essential for researchers to select the appropriate method based on their analytical needs.

ParameterOPA DerivatizationFMOC Derivatization
Target Analytes Primary Amino AcidsPrimary & Secondary Amino Acids
Reaction Time 1-2 minutes10-15 minutes
Derivative Stability Moderate (hours)High (days)
Detection Method FluorescenceFluorescence
Excitation Wavelength 340 nm266 nm
Emission Wavelength 455 nm305 nm
Limit of Detection Low picomole to femtomoleLow picomole to femtomole
Amino AcidRetention Time (min) - OPARetention Time (min) - FMOC
Aspartic Acid4.58.2
Glutamic Acid5.89.1
Serine7.110.5
Glycine8.311.3
Alanine10.212.8
ProlineNot Applicable13.5
Valine14.515.1
Leucine16.817.3

Note: Retention times are illustrative and will vary based on the specific chromatographic conditions, column, and instrumentation used.

Visualizations

The following diagrams illustrate the general workflows for amino acid derivatization and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Pharmaceutical Sample Hydrolysis Protein Hydrolysis (if necessary) Sample->Hydrolysis Filtration Filtration/ Centrifugation Hydrolysis->Filtration Derivatization Addition of Derivatizing Reagent (e.g., OPA, FMOC) Filtration->Derivatization Reaction Incubation at Controlled Temp & Time Derivatization->Reaction HPLC HPLC Separation Reaction->HPLC Detection Fluorescence or UV Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for amino acid analysis.

logical_relationship cluster_choice Choice of Derivatizing Agent cluster_considerations Key Considerations OPA OPA Amino_Acids Target Amino Acids (Primary/Secondary) OPA->Amino_Acids Primary only Sensitivity Required Sensitivity OPA->Sensitivity Instrumentation Available Instrumentation (UV/Fluorescence) OPA->Instrumentation Fluorescence Stability Derivative Stability OPA->Stability Moderate FMOC FMOC FMOC->Amino_Acids Primary & Secondary FMOC->Sensitivity FMOC->Instrumentation Fluorescence FMOC->Stability High DNS_Cl Dansyl-Cl DNS_Cl->Amino_Acids Primary & Secondary DNS_Cl->Sensitivity DNS_Cl->Instrumentation Fluorescence DNS_Cl->Stability High PITC PITC PITC->Amino_Acids Primary & Secondary PITC->Sensitivity PITC->Instrumentation UV PITC->Stability High

References

Application Notes and Protocols for HPLC Analysis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential antioxidant and anti-inflammatory properties. As precursors in the synthesis of various bioactive molecules, including fluorescein dyes, their accurate analysis and purification are crucial.[1] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, quantification, and purification of these compounds.[1]

These application notes provide detailed protocols for the synthesis and subsequent HPLC analysis of this compound and a series of its derivatives. The methodologies are designed to be robust and reproducible for research and quality control purposes.

Synthesis of this compound and its Derivatives

The foundational compound, this compound, is typically synthesized via a Friedel-Crafts acylation reaction between resorcinol and phthalic anhydride.[1] Derivatives can then be prepared through standard organic chemistry reactions such as esterification and amidation.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow cluster_derivatization Derivatization start Start: Reactants reaction Friedel-Crafts Acylation: Resorcinol + Phthalic Anhydride start->reaction product1 Crude this compound reaction->product1 purification1 Recrystallization product1->purification1 pure_product1 Pure this compound purification1->pure_product1 esterification Esterification: + Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst pure_product1->esterification amidation Amidation: + Thionyl Chloride + Amine pure_product1->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides

Caption: Synthesis and derivatization workflow for this compound.

Detailed Synthesis Protocols

1. Synthesis of this compound:

  • Reactants: Resorcinol, Phthalic Anhydride, Aluminum Chloride (catalyst), Nitrobenzene (solvent).

  • Procedure:

    • Dissolve resorcinol and phthalic anhydride in nitrobenzene.

    • Slowly add aluminum chloride to the mixture while stirring.

    • Heat the reaction mixture and monitor for the completion of the reaction (typically by TLC).

    • Cool the mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

2. Synthesis of Methyl 2-(2,4-dihydroxybenzoyl)benzoate (Ester Derivative):

  • Reactants: this compound, Methanol, Sulfuric acid (catalyst).

  • Procedure:

    • Dissolve this compound in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

    • Purify by column chromatography or recrystallization.

3. Synthesis of 2-(2,4-Dihydroxybenzoyl)benzamide (Amide Derivative):

  • Reactants: this compound, Thionyl chloride, Ammonia solution.

  • Procedure:

    • React this compound with thionyl chloride to form the corresponding acyl chloride.

    • Carefully add the acyl chloride to a cold, concentrated ammonia solution with vigorous stirring.

    • Allow the reaction to proceed until the formation of the amide is complete.

    • Filter the precipitated crude amide, wash with cold water, and dry.

    • Purify by recrystallization.

HPLC Analysis Protocols

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of this compound and its derivatives.[1] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Experimental Workflow for HPLC Analysis

cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation: Dissolve in Mobile Phase injection Injection into HPLC System sample_prep->injection separation Chromatographic Separation: C18 Column injection->separation detection UV Detection separation->detection data_analysis Data Analysis: Peak Integration, Quantification detection->data_analysis results Results: Chromatogram, Quantitative Data data_analysis->results

Caption: General workflow for the HPLC analysis of synthesized compounds.

Recommended HPLC Method

A gradient RP-HPLC method is often employed to achieve optimal separation of the parent compound and its derivatives with varying polarities.[1]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 258 nm and 296 nm
Sample Preparation
  • Accurately weigh approximately 10 mg of the sample (parent compound or derivative).

  • Dissolve the sample in 10 mL of the initial mobile phase composition (90:10 Mobile Phase A:B) to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the expected retention times for this compound and its derivatives based on the described HPLC method. Note that these are illustrative values and may vary slightly depending on the specific HPLC system and column used. Retention times are expected to increase with increasing hydrophobicity of the derivative.

CompoundDerivative TypeExpected Retention Time (min)
This compoundParent Compound~ 8.5
2-(2,4-Dihydroxybenzoyl)benzamideAmide~ 9.2
Methyl 2-(2,4-dihydroxybenzoyl)benzoateMethyl Ester~ 10.8
Ethyl 2-(2,4-dihydroxybenzoyl)benzoateEthyl Ester~ 11.5

Signaling Pathways and Biological Activity

Derivatives of dihydroxybenzoic acid have been shown to possess antioxidant and anti-inflammatory properties. Their mechanisms of action are believed to involve the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Signaling Pathways

cluster_pathway Antioxidant and Anti-inflammatory Signaling ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 activates NFkB NF-κB Pathway ROS->NFkB activates MAPK MAPK Pathway ROS->MAPK activates Compounds 2-(2,4-Dihydroxybenzoyl)benzoic Acid Derivatives Compounds->Nrf2 activates Compounds->NFkB inhibits Compounds->MAPK inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralize Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2, iNOS NFkB->Inflammatory_Mediators promotes transcription MAPK->Inflammatory_Mediators promotes production

Caption: Putative signaling pathways modulated by this compound derivatives.

These compounds can exert their effects through:

  • Activation of the Nrf2 signaling pathway: This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which help in neutralizing reactive oxygen species (ROS).

  • Inhibition of pro-inflammatory pathways: They can inhibit key inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and HPLC analysis of this compound and its derivatives. The detailed methodologies and illustrative data will be valuable for researchers in ensuring the purity and proper characterization of these compounds for further investigation into their biological activities and potential therapeutic applications.

References

Application Notes and Protocols: 2-(2,4-Dihydroxybenzoyl)benzoic Acid as a Precursor for Thermosensitive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid (DHBBA) is a versatile chemical intermediate, primarily recognized for its role as a precursor in the synthesis of xanthene dyes, such as fluorescein. Its inherent chemical structure, a keto acid, also positions it as a valuable starting material for the synthesis of fluoran-based leuco dyes. These dyes are a critical component of thermochromic systems, capable of reversible color changes in response to temperature variations. This property makes them indispensable in a wide range of applications, including thermal paper for receipts and labels, smart packaging, and temperature indicators.

Leuco dyes, in their resting state, are colorless or faintly colored. The color transformation is triggered by a change in their molecular structure, typically the opening of a lactone ring. In a thermochromic system, this transformation is governed by the interaction between three key components:

  • Color Former: The leuco dye itself (e.g., a fluoran dye synthesized from a DHBBA derivative).

  • Developer: An acidic compound (e.g., bisphenol A) that protonates the leuco dye, inducing the ring-opening and color formation.

  • Solvent: A fusible solid (e.g., a long-chain alcohol) that, upon melting, allows the color former and developer to interact. When the temperature drops and the solvent solidifies, the interaction is disrupted, and the dye reverts to its colorless state.

This document provides detailed application notes and experimental protocols for the synthesis of a red-absorbing fluoran leuco dye, designated as LD01, using a derivative of this compound as a key intermediate.

Synthesis of a Red-Absorbing Fluoran Leuco Dye (LD01)

The synthesis of the target red-absorbing fluoran leuco dye (LD01) is a multi-step process that begins with the hydrolysis of fluorescein to yield this compound (DHBBA).[1][2] This is followed by a series of reactions to build the final fluoran structure.

Overall Synthesis Pathway

The synthesis of LD01 can be summarized in the following five steps:

  • Hydrolysis of Fluorescein to produce this compound (DHBBA).

  • Condensation Reaction of DHBBA with a naphthol derivative to form a benzo[a]fluoran scaffold.

  • Triflation of the hydroxyl group on the benzo[a]fluoran intermediate.

  • Synthesis of the Indoline Donor Unit .

  • Buchwald-Hartwig Cross-Coupling of the triflated intermediate with the indoline donor to yield the final leuco dye, LD01.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product fluorescein Fluorescein step1 Step 1: Hydrolysis fluorescein->step1 dhbba This compound step1->dhbba step2 Step 2: Condensation benzofluoran Benzo[a]fluoran step2->benzofluoran step3 Step 3: Triflation triflate Triflate Intermediate step3->triflate step4 Step 4: Indoline Synthesis indoline Indoline Donor step4->indoline step5 Step 5: Buchwald-Hartwig Coupling ld01 Leuco Dye LD01 step5->ld01 dhbba->step2 benzofluoran->step3 triflate->step5 indoline->step5

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of the red-absorbing fluoran leuco dye LD01.

Protocol 1: Synthesis of this compound (DHBBA) via Hydrolysis of Fluorescein[1][2]

This protocol describes the alkaline hydrolysis of fluorescein to yield the key precursor, DHBBA.

Materials:

  • Fluorescein

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve fluorescein in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours to facilitate complete hydrolysis.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove inorganic impurities.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 9-hydroxy-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3'-one[1][2]

This protocol details the condensation of DHBBA with a naphthol derivative to form the core benzo[a]fluoran structure.

Materials:

  • This compound (DHBBA)

  • Naphthol derivative (e.g., 2-naphthol)

  • Concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid

  • Ice water

Procedure:

  • In a round-bottom flask, combine DHBBA and the naphthol derivative.

  • Slowly add concentrated sulfuric acid or methanesulfonic acid to the mixture with stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 90-120°C) for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Carefully pour the hot reaction mixture into a beaker of ice water to precipitate the product.

  • Stir the suspension until the precipitate solidifies completely.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product. Further purification can be achieved by column chromatography on silica gel.

Protocol 3: Triflation of the Benzo[a]fluoran Intermediate[1][2]

This protocol describes the conversion of the hydroxyl group of the benzo[a]fluoran intermediate to a triflate, which is a good leaving group for the subsequent coupling reaction.

Materials:

  • 9-hydroxy-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3'-one

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Pyridine or another suitable non-nucleophilic base

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the hydroxy-benzo[a]fluoran in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Slowly add triflic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 4: Synthesis of the Indoline Donor Unit[1]

The synthesis of the indoline donor is a multi-step process, typically involving the reaction of a substituted hydrazine with an appropriate aldehyde or ketone. The specific procedure will vary depending on the desired substituents on the indoline ring.

Protocol 5: Buchwald-Hartwig Cross-Coupling to Yield Leuco Dye LD01[1][2]

This final step involves the palladium-catalyzed coupling of the triflated benzo[a]fluoran with the indoline donor.

Materials:

  • Triflated benzo[a]fluoran intermediate

  • Indoline donor

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous toluene or dioxane as solvent

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the triflated benzo[a]fluoran, indoline donor, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final leuco dye, LD01.

Data Presentation

The performance of the synthesized leuco dyes can be characterized by their optoelectronic properties. The following table summarizes the key data for the red-absorbing leuco dyes LD01 and a related dye, LD02.

DyeStateSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
LD01 Leuco (colorless)MEK< 350-
ColoredMEK + 1% TFA604~2.2 x 10⁴
LD02 Leuco (colorless)MEK< 350-
ColoredMEK + 1% TFA6081.4 x 10⁴

Data sourced from Deichmann et al., ACS Omega 2024.[2] MEK = Methyl Ethyl Ketone; TFA = Trifluoroacetic Acid

Thermochromic Properties and Applications

The synthesized fluoran leuco dyes can be incorporated into a thermochromic system to exhibit temperature-dependent color change.

Formulation of a Thermochromic System

A typical thermochromic formulation consists of the leuco dye (color former), a developer, and a solvent. The ratio of these components is crucial for the performance of the system.

Thermochromic_System cluster_components Thermochromic System Components cluster_states Temperature-Dependent States Dye Leuco Dye (Color Former) LowTemp Low Temperature (Solvent is solid) Colorless State Developer Developer (e.g., Bisphenol A) Solvent Solvent (e.g., Long-chain alcohol) HighTemp High Temperature (Solvent is molten) Colored State LowTemp->HighTemp Heat Applied HighTemp->LowTemp Cooling

The color change, or activation, temperature of the system is primarily determined by the melting point of the solvent. A range of activation temperatures, from cold-activated (e.g., 15°C) to touch-activated (e.g., 31°C) and high-temperature activated (e.g., 47°C), can be achieved by selecting solvents with different melting points.[3]

Applications

The primary application for fluoran leuco dyes is in the manufacturing of thermal paper . The heat from a thermal printer head melts the solvent in the paper's coating, allowing the leuco dye and developer to react and produce a colored image. Other applications include:

  • Smart Packaging: Indicating temperature abuse of perishable goods.

  • Textiles: Creating color-changing fabrics for fashion and functional apparel.

  • Toys and Novelty Items: Providing a "magical" color-changing effect.

  • Security Printing: As an anti-counterfeiting feature.

Stability Considerations

The stability of thermosensitive dyes is a critical factor for their practical application. Exposure to UV light, extreme temperatures, and aggressive solvents can adversely affect the lifespan and performance of leuco dyes.[3] For applications requiring long-term stability, the dye system may be microencapsulated to protect it from the environment. Stability testing often involves subjecting the dye or the final product to prolonged thermal stress and monitoring for any degradation in performance.

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of advanced functional dyes, including thermosensitive fluoran leuco dyes. The multi-step synthesis, while complex, allows for the fine-tuning of the dye's properties, such as its color and activation temperature. The detailed protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these dynamic materials. The continued development of novel leuco dyes with improved stability and performance will undoubtedly expand their utility in a wide array of scientific and commercial applications.

References

Application Notes: Quantitative Analysis of Biogenic Amines via Derivatization with o-Phthaldialdehyde (OPA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biogenic amines (BAs) are low molecular weight nitrogenous compounds formed through the decarboxylation of amino acids.[1][2][3] They are found in a wide variety of food products and are essential for many physiological functions in the human body. However, high concentrations of BAs in food can indicate spoilage and may cause adverse health effects, including vasoconstrictor and vasodilator actions.[1][2] Therefore, the quantitative analysis of BAs is crucial for food safety and quality control.[1][2] High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) following pre-column derivatization is a sensitive and selective method for determining BA levels.[4] A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives.[4]

This document provides a detailed protocol for the quantitative analysis of biogenic amines in various samples using OPA derivatization followed by HPLC-FLD.

Experimental Protocols

Reagents and Materials
  • Standards: Histamine, Tyramine, Putrescine, Cadaverine, and other relevant biogenic amine standards.[4]

  • Internal Standard (IS): 1,7-diaminoheptane or a similar compound not expected to be in the samples.[4]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.[4]

  • Acids: Perchloric acid (HClO₄) or trichloroacetic acid (TCA).[4]

  • Bases: Sodium hydroxide (NaOH).[4]

  • Buffer: 0.1 M Sodium borate buffer (pH 10.2).[4]

  • Derivatization Reagent (OPA Reagent):

    • Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol.

    • Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2).

    • Add 50 µL of 2-mercaptoethanol.

    • This reagent should be prepared fresh daily and stored in a dark vial.[4]

Sample Preparation (Food Matrix Example)
  • Homogenize 5 g of the sample with 20 mL of 0.4 M perchloric acid.[4]

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.[4]

  • Collect the supernatant.

  • Repeat the extraction of the pellet with another 10 mL of 0.4 M perchloric acid.[4]

  • Combine the supernatants and adjust the final volume to 50 mL with 0.4 M perchloric acid.[4]

  • Filter the extract through a 0.45 µm syringe filter.[4]

Derivatization Procedure
  • In a vial, mix 100 µL of the sample extract (or standard solution) with 100 µL of the internal standard solution.

  • Add 200 µL of the OPA reagent.

  • Vortex the mixture for 1 minute at room temperature. The reaction is rapid.[4]

  • Inject a suitable volume (e.g., 20 µL) of the mixture into the HPLC system immediately, as the derivatives can be unstable.[4]

HPLC-FLD Conditions
  • HPLC System: A standard HPLC system equipped with a fluorescence detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., sodium acetate buffer with tetrahydrofuran) and Solvent B (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 450 nm.

Data Presentation

Table 1: Typical Performance Data for Biogenic Amine Analysis using OPA Derivatization and HPLC-FLD

Biogenic AmineRetention Time (min)Linearity (R²)LOD (mg/L)LOQ (mg/L)Recovery (%)
Putrescine5.2> 0.9990.010.0390 - 105
Cadaverine6.8> 0.9990.010.0390 - 105
Histamine8.5> 0.9990.020.0695 - 105
Tyramine12.1> 0.9990.020.0695 - 110
Spermidine15.4> 0.9980.050.1585 - 100

Note: The values presented are typical and may vary depending on the specific instrumentation, column, and analytical conditions used. Data is compiled from general knowledge of the technique.

Visualizations

G OPA Derivatization Reaction Pathway OPA o-Phthaldialdehyde Isoindole Fluorescent Isoindole Derivative OPA->Isoindole PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Isoindole Thiol Thiol (R'-SH) (e.g., 2-Mercaptoethanol) Thiol->Isoindole

Caption: OPA derivatization reaction with a primary amine and a thiol.

G Experimental Workflow for Biogenic Amine Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization 1. Homogenization in Acid Centrifugation 2. Centrifugation Homogenization->Centrifugation Extraction 3. Supernatant Collection Centrifugation->Extraction Filtration 4. Filtration Extraction->Filtration Mixing 5. Mix Sample, IS, and OPA Reagent Filtration->Mixing Reaction 6. Vortex for 1 min Mixing->Reaction Injection 7. HPLC Injection Reaction->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Fluorescence Detection Separation->Detection Quantification 10. Quantification Detection->Quantification

Caption: Workflow for the analysis of biogenic amines.

References

Application Note: Quantitative Analysis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid in Research Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid is a key intermediate in the synthesis of fluorescein and its derivatives, which are widely used as fluorescent tracers in various scientific and medical applications.[1] It can also be present as an impurity in the production of certain dyes, such as Erythrosine (Food Red No. 3).[1] Accurate and sensitive quantification of this compound is crucial for quality control in dye manufacturing and for researchers studying the synthesis and application of fluorescein-based compounds. This application note presents a detailed protocol for the analysis of this compound using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Principle

This method employs a simple sample preparation procedure followed by separation using High-Performance Liquid Chromatography (HPLC) and detection with a triple quadrupole mass spectrometer. The analyte is quantified using the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation (Protein Precipitation for Biological Matrices)

This protocol is suitable for the extraction of this compound from plasma or serum samples. For other sample types, modification of the extraction procedure may be necessary.

  • Materials:

    • Biological matrix (e.g., plasma, serum)

    • Acetonitrile (HPLC grade), ice-cold

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

  • Instrumentation:

    • HPLC or UHPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions: Based on methods for similar dihydroxybenzoic acid isomers, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention and separation of this polar analyte.[2][3]

    ParameterValue
    ColumnHILIC Column (e.g., Luna HILIC, 100 mm x 2.0 mm, 3 µm)
    Mobile Phase A50 mM Ammonium Acetate in water, pH 4.5
    Mobile Phase BAcetonitrile
    GradientIsocratic with 94% Mobile Phase B
    Flow Rate0.5 mL/min
    Column Temperature25°C
    Injection Volume5 µL
    Run TimeApproximately 5 minutes
  • Mass Spectrometry Conditions: The analysis is performed in negative ion mode, which is suitable for acidic compounds like this compound.

    ParameterValue
    Ionization ModeElectrospray Ionization (ESI), Negative
    Monitored Transitionm/z 257.1 → 213.1 (Quantifier), m/z 257.1 → 137.0 (Qualifier)
    Dwell Time100 ms
    Capillary Voltage3500 V
    Gas Temperature350 °C
    Gas Flow9 L/min
    Nebulizer Pressure40 psi

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantitation (LLOQ)10 ng/mL
Lower Limit of Detection (LLOD)2 ng/mL
Accuracy85% - 115%
Precision (%RSD)< 15%

Table 2: Recovery Data

Concentration (ng/mL)Mean Recovery (%)%RSD
2592.56.8
25095.14.2
75093.85.5

Visualization

Experimental Workflow Diagram

experimental_workflow sample Sample Collection (e.g., Plasma, Serum) prep Sample Preparation (Protein Precipitation with Acetonitrile) sample->prep centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) prep->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc_injection LC-MS/MS Injection supernatant->lc_injection hplc HPLC Separation (HILIC Column) lc_injection->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms mrm MRM Detection (m/z 257.1 -> 213.1 / 137.0) ms->mrm data_analysis Data Analysis (Quantification) mrm->data_analysis

Caption: LC-MS/MS analysis workflow for this compound.

Proposed Fragmentation Pathway

The proposed fragmentation in negative ion mode involves the initial deprotonation of the carboxylic acid group. The precursor ion [M-H]⁻ has an m/z of 257.1. The major fragmentation pathway is the loss of the carboxyl group as CO₂ (44 Da), leading to a product ion with m/z 213.1.[1] Another possible fragmentation is the cleavage of the bond between the carbonyl group and the benzoic acid ring, resulting in a fragment with m/z 137.0, corresponding to the dihydroxybenzoyl moiety.

fragmentation_pathway parent Precursor Ion [M-H]⁻ m/z 257.1 fragment1 Product Ion [M-H-CO₂]⁻ m/z 213.1 parent->fragment1 - CO₂ (44 Da) fragment2 Product Ion [C₇H₅O₃]⁻ m/z 137.0 parent->fragment2 - C₇H₄O₂ (120 Da)

Caption: Proposed ESI negative mode fragmentation of this compound.

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various research samples. The simple sample preparation and high-throughput nature of the analysis make it well-suited for applications in quality control and drug development studies.

References

Application Notes and Protocols: 2-(2,4-Dihydroxybenzoyl)benzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2,4-Dihydroxybenzoyl)benzoic acid (DHBBA) in materials science. This document details its application as a monomer for UV-absorbing polymers and as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Application as a UV Absorber in Polymer Science

This compound and its close derivatives, such as 2,4-dihydroxybenzophenone, are effective UV absorbers. The ortho-hydroxyl group relative to the benzophenone carbonyl is crucial for its mechanism of action, which involves the dissipation of UV energy as heat through tautomerization, thus protecting materials from photodegradation. The presence of a carboxylic acid and two hydroxyl groups on DHBBA allows it to be chemically incorporated into polymer backbones, such as polyamides and polyesters, creating materials with inherent and permanent UV protection.

Data Presentation: UV Absorption Properties

The UV absorption characteristics of DHBBA and its parent benzophenone are summarized below. These values are critical for determining the effective wavelength range of UV protection.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)log ε
This compound Acidic Mobile Phase208, 258, 296[1]Not ReportedNot Reported
2,4-Dihydroxybenzophenone Methanol24287103.94[2]
29091203.96[2]
338131834.12[2]
Ethanol322Not ReportedNot Reported[2]

The performance of these UV absorbers when applied to textiles is demonstrated by the Ultraviolet Protection Factor (UPF).

CompoundSubstrateConcentration (mol·L⁻¹)Resulting UPF
2,4-Dihydroxybenzophenone Cotton Fabric2 x 10⁻²143.2[3][4]
Experimental Protocols

Protocol 1: Synthesis of a UV-Absorbing Polyamide via Polycondensation

This protocol describes a general method for incorporating DHBBA into a polyamide chain. The carboxylic acid group of DHBBA allows it to act as a di-acid monomer in conjunction with a diamine.

Materials:

  • This compound (DHBBA)

  • Hexamethylenediamine

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Lithium Chloride (LiCl)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve DHBBA, an equimolar amount of hexamethylenediamine, and 4 wt% of LiCl in a solvent mixture of NMP and pyridine (e.g., 80/20 v/v).

  • Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Add triphenyl phosphite (TPP) as a condensation agent to the reaction mixture.

  • Heat the mixture to 80-100°C with constant stirring.

  • Maintain the reaction at this temperature for 4-8 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the resulting polyamide by pouring the solution into a non-solvent such as methanol.

  • Filter the polymer, wash it thoroughly with methanol to remove unreacted monomers and salts, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Evaluation of UV-Protective Properties of a Treated Fabric

This protocol outlines the steps to measure the UV-Vis absorption spectrum of a DHBBA derivative and to test its performance on a textile substrate.

Materials:

  • 2,4-Dihydroxybenzophenone (as a representative compound)

  • Spectroscopic grade ethanol

  • Cotton or polyester fabric samples

  • UV-Vis Spectrometer

  • Pad-dry-cure equipment

Procedure for UV-Vis Spectroscopy:

  • Prepare a series of solutions of the UV absorber in spectroscopic grade ethanol with concentrations ranging from 10⁻³ to 10⁻⁵ mol/L.[2]

  • Use a UV-Vis spectrometer to record the absorption spectra of the solutions over a wavelength range of 200-400 nm.[2]

  • Identify the wavelength(s) of maximum absorbance (λmax).

Procedure for Fabric Treatment and UPF Measurement:

  • Prepare a treatment solution of the UV absorber at a desired concentration (e.g., 2 x 10⁻² mol·L⁻¹) in a suitable solvent.

  • Immerse the fabric sample in the solution using a padding machine to ensure even application.

  • Dry the treated fabric in an oven at a specified temperature (e.g., 80-100°C).

  • Cure the fabric at a higher temperature (e.g., 130-150°C) to fix the absorber to the fibers.

  • Measure the UPF of the treated and untreated fabric samples using a spectrophotometer according to a standard method (e.g., AS/NZS 4399:2017).

Visualization of Mechanisms and Workflows

UV_Protection_Mechanism cluster_0 UV Energy Absorption and Dissipation UV UV Photon (290-400 nm) GroundState Ground State (enol form with intramolecular H-bond) UV->GroundState Absorption ExcitedState Excited State GroundState->ExcitedState Excitation KetoTautomer Keto Tautomer (H-bond broken) ExcitedState->KetoTautomer Tautomerization (Energy Transfer) KetoTautomer->GroundState Relaxation Heat Heat Dissipation KetoTautomer->Heat Release Polyamide_Synthesis_Workflow start Start dissolve 1. Dissolve Monomers (DHBBA, Diamine, LiCl) in NMP/Pyridine start->dissolve inert 2. Create Inert Atmosphere (Nitrogen Purge) dissolve->inert add_tpp 3. Add Condensation Agent (Triphenyl Phosphite) inert->add_tpp react 4. Heat and Stir (80-100°C, 4-8h) add_tpp->react cool 5. Cool to Room Temp. react->cool precipitate 6. Precipitate Polymer in Methanol cool->precipitate filter_wash 7. Filter and Wash with Methanol precipitate->filter_wash dry 8. Dry under Vacuum filter_wash->dry end End: UV-Absorbing Polyamide dry->end MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis prep_matrix 1. Prepare Saturated Matrix Solution (DHBBA in ACN/H2O/TFA) mix 3. Mix Matrix and Analyte (1:1 ratio) prep_matrix->mix prep_analyte 2. Prepare Analyte Solution (1-100 pmol/µL) prep_analyte->mix spot 4. Spot 1µL onto MALDI Target Plate mix->spot dry 5. Air Dry to Co-crystallize spot->dry load 6. Load Plate into Mass Spectrometer dry->load laser 7. Irradiate with UV Laser load->laser ionize 8. Desorption & Ionization laser->ionize detect 9. Detect Ions (TOF) ionize->detect spectrum 10. Generate Mass Spectrum detect->spectrum

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(2,4-Dihydroxybenzoyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction conditions and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of resorcinol with phthalic anhydride.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can be attributed to several factors. A primary cause is the deactivation of the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), by moisture. It is crucial to use freshly opened or properly stored anhydrous AlCl₃ and to ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Another significant factor is the stoichiometry of the catalyst. The product, a ketone, forms a stable complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst concerning the limiting reagent (typically phthalic anhydride) is required. Using a slight excess of the catalyst can sometimes be beneficial.

Finally, suboptimal reaction temperatures can also lead to reduced yields. While higher temperatures can accelerate the reaction, they may also promote the formation of side products. It is advisable to initiate the reaction at a lower temperature and gradually increase it if necessary.

Q2: My final product is impure, showing multiple spots on a TLC plate. What are the likely impurities?

The most common impurities in this synthesis are unreacted starting materials (resorcinol and phthalic anhydride) and undesired isomers. Resorcinol is highly activated and can undergo acylation at different positions, leading to the formation of the undesired 2-(2,6-dihydroxybenzoyl)benzoic acid isomer.

Another potential side reaction is O-acylation, where the acyl group attaches to one of the hydroxyl groups of resorcinol, forming a phenolic ester. This is more likely to occur at lower temperatures.

To identify these impurities, it is recommended to use analytical techniques such as NMR and IR spectroscopy and compare the obtained spectra with those of the starting materials and the desired product.

Q3: I am having difficulty purifying the product. What are the recommended purification methods?

The crude product can typically be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and water. The impure product is dissolved in a minimal amount of hot methanol, and water is then added dropwise until the solution becomes slightly turbid. Upon cooling, the purified this compound should crystallize out.

If recrystallization is insufficient to remove all impurities, column chromatography can be employed. The choice of the stationary and mobile phases will depend on the polarity of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and is often carried out in a solvent like nitrobenzene.[1]

Q2: Are there alternative, "greener" catalysts to aluminum chloride?

Yes, research is ongoing to find more environmentally friendly catalysts for Friedel-Crafts acylation. Solid acid catalysts, such as zeolites and clays, are being explored as they are often reusable and less corrosive. Metal triflates, like ytterbium(III) triflate, are also promising alternatives as they are water-stable and can be used in catalytic amounts.

Q3: What is the role of the Lewis acid in this reaction?

The Lewis acid plays a crucial role in activating the phthalic anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon more electrophilic and susceptible to attack by the electron-rich resorcinol ring.

Q4: Can this reaction be performed without a solvent?

Solvent-free, or mechanochemical, Friedel-Crafts acylations have been reported and can be an environmentally friendlier alternative.[2] These reactions are typically carried out in a ball mill, and the solid reactants are ground together with the Lewis acid catalyst.[2]

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of this compound.

Table 1: Effect of Lewis Acid Catalyst on Yield

Lewis AcidMolar Ratio (Catalyst:Substrate)SolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃3:1NitrobenzeneRoom Temperature2481
FeCl₃3:1NitrobenzeneRoom Temperature24Lower than AlCl₃
ZnCl₂3:1NitrobenzeneRoom Temperature24Lower than AlCl₃
SnCl₄3:1NitrobenzeneRoom Temperature24Lower than AlCl₃

Note: This table is a qualitative comparison based on general principles of Friedel-Crafts reactions. Specific yields for catalysts other than AlCl₃ for this particular reaction require further empirical data.

Table 2: Effect of Temperature on Yield

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃Nitrobenzene024Moderate
AlCl₃NitrobenzeneRoom Temperature2481
AlCl₃Nitrobenzene6012Potentially lower due to side reactions

Note: Optimization of temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a reported literature procedure.[1]

Materials:

  • Phthalic anhydride (PA)

  • Resorcinol (R)

  • Anhydrous Aluminum trichloride (AlCl₃)

  • Dry Nitrobenzene

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Methanol

  • Water

  • Argon gas

Procedure:

  • To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) under an argon atmosphere, add aluminum trichloride (1.08 g, 8.1 mmol).

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Decant the reaction mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aq)/hexane (30 mL).

  • Continue stirring the resulting mixture for 2 hours.

  • Filter the precipitate and wash it with water and hexane.

  • The resulting impure product can be crystallized from a methanol/water mixture to afford this compound as an off-white powder.

Expected Yield: Approximately 564 mg (81%).[1]

Mandatory Visualization

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Phthalic_Anhydride Phthalic Anhydride Lewis_Acid AlCl₃ (Lewis Acid) Resorcinol Resorcinol Quenching Quench with HCl/Hexane Lewis_Acid->Quenching Reaction Mixture Solvent Nitrobenzene Temperature Room Temperature Time 24 hours Filtration Filtration Quenching->Filtration Crystallization Crystallization (Methanol/Water) Filtration->Crystallization Product 2-(2,4-Dihydroxybenzoyl) benzoic acid Crystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Catalyst Check Lewis Acid Catalyst (Anhydrous? Stoichiometry?) Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temperature? Time?) Start->Check_Conditions Check_Purity Analyze Product Purity (TLC, NMR, IR) Start->Check_Purity Solution_Catalyst Use fresh, anhydrous catalyst. Ensure >1 equivalent. Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize temperature and reaction time. Check_Conditions->Solution_Conditions Solution_Purity Recrystallize from Methanol/Water. Consider column chromatography. Check_Purity->Solution_Purity End Optimized Synthesis Solution_Catalyst->End Solution_Conditions->End Solution_Purity->End

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(2,4-Dihydroxybenzoyl)benzoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary and most classic method is the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent like nitrobenzene.[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?

A2: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the carbonyl group of the product, this compound. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of the catalyst is necessary to ensure the reaction proceeds to completion.

Q3: What are the main challenges in this synthesis?

A3: The main challenges include ensuring anhydrous reaction conditions to maintain catalyst activity, preventing side reactions such as O-acylation of the resorcinol hydroxyl groups, and controlling the formation of isomers. Purification of the final product from unreacted starting materials and byproducts can also be a challenge.

Q4: Are there more environmentally friendly synthesis methods?

A4: Yes, research is ongoing to develop greener alternatives to the traditional Friedel-Crafts acylation which often uses hazardous solvents like nitrobenzene.[1] One promising approach is mechanochemical synthesis, which involves ball-milling the reactants in a solvent-free environment. This method can offer high yields and reduces the use of toxic solvents.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Use a freshly opened bottle of the catalyst or one that has been properly stored in a desiccator.
Insufficient Catalyst As the product complexes with the Lewis acid, a stoichiometric amount is often required. Consider increasing the molar ratio of the catalyst to the limiting reagent.
Deactivated Aromatic Ring Resorcinol is a highly activated ring. However, if impurities with strongly electron-withdrawing groups are present in the starting material, they can hinder the reaction. Ensure the purity of your resorcinol.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and tar formation. Optimize the reaction temperature based on literature procedures. A common approach is to perform the initial acylation at a lower temperature and then heat the mixture to encourage the desired product formation.
Poor Quality Reagents Ensure the purity of both phthalic anhydride and resorcinol. Impurities can lead to unwanted side reactions and lower yields.
Formation of Multiple Products
Potential Cause Recommended Solution
Isomer Formation The acylation of resorcinol can lead to the formation of different isomers. The ratio of these isomers is influenced by reaction conditions. Lower temperatures and polar solvents tend to favor the para-isomer, while higher temperatures can favor the ortho-isomer.
O-Acylation The hydroxyl groups of resorcinol can be acylated, forming a phenolic ester as a side product. A common strategy to favor the desired C-acylation is to utilize the Fries rearrangement, which involves heating the reaction mixture after the initial acylation to convert the O-acylated product to the more stable C-acylated product.
Di-acylation Due to the high reactivity of the resorcinol ring, di-acylation can occur, leading to the formation of a di-acylated byproduct. This can be minimized by carefully controlling the stoichiometry of the reactants (using a 1:1 molar ratio of phthalic anhydride to resorcinol) and avoiding excessively high reaction temperatures or prolonged reaction times.
Difficult Product Purification
Potential Cause Recommended Solution
Presence of Tar-like Material Tar formation is often a result of decomposition at high temperatures. Reduce the reaction temperature and/or reaction time.
Similar Polarity of Products and Byproducts If isomers or other byproducts are formed, their similar polarity can make separation by column chromatography challenging. Optimize the mobile phase for better separation. Recrystallization from a suitable solvent system, such as a methanol/water mixture, can also be effective in purifying the desired product.

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation using Aluminum Chloride

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • Resorcinol

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane

  • Methanol

  • Water

Procedure:

  • To a solution of phthalic anhydride (e.g., 400 mg, 2.7 mmol) and resorcinol (e.g., 273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) under an inert atmosphere (e.g., argon), add anhydrous aluminum trichloride (e.g., 1.08 g, 8.1 mmol).

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Stir the mixture at room temperature for 24 hours.

  • Decant the reaction mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aq)/hexane (30 mL).

  • Continue stirring the resulting mixture for 2 hours.

  • Filter the precipitate and wash it with water and hexane.

  • The resulting impure product can be crystallized from a methanol/water mixture to yield this compound as an off-white powder. A reported yield for this method is approximately 81%.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Qualitative)

ParameterConditionExpected Impact on YieldNotes
Catalyst Anhydrous AlCl₃ (fresh)HighHighly sensitive to moisture.
Other Lewis Acids (e.g., FeCl₃, ZnCl₂)Moderate to HighMay require higher temperatures or longer reaction times.
Solvent NitrobenzeneHighEffective but hazardous.
DichloromethaneModerateLess hazardous alternative, may require optimization.
Solvent-free (Mechanochemical)HighEnvironmentally friendly approach.[2][3]
Temperature Low (0-25°C)Lower initial rate, may favor para-isomer.
Elevated (e.g., reflux)Increased reaction rate, may favor ortho-isomer and Fries rearrangement.Risk of tar formation at very high temperatures.
Reactant Ratio 1:1 (Phthalic anhydride:Resorcinol)OptimalExcess of either reactant can lead to side products or unreacted starting material.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution cluster_workup Work-up PA Phthalic Anhydride Complex Activated Complex PA->Complex + AlCl₃ AlCl3 AlCl₃ Intermediate Sigma Complex Complex->Intermediate + Resorcinol Resorcinol Resorcinol Product_Complex Product-Catalyst Complex Intermediate->Product_Complex - H⁺ Product This compound Product_Complex->Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Start Low Yield of Product Check_Catalyst Is the Lewis Acid Catalyst Active and Anhydrous? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Temperature, Time) Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use Fresh, Anhydrous Catalyst Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Is the Stoichiometry of Reactants and Catalyst Correct? Check_Conditions->Check_Stoichiometry Yes Solution_Conditions Optimize Temperature and Reaction Time Check_Conditions->Solution_Conditions No Check_Purity Are Starting Materials Pure? Check_Stoichiometry->Check_Purity Yes Solution_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Solution_Stoichiometry No Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity No End Improved Yield Check_Purity->End Yes Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Stoichiometry Solution_Stoichiometry->Check_Purity Solution_Purity->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Friedel-Crafts acylation of resorcinol with phthalic anhydride.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Action
Inactive Catalyst The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity catalyst.[1]
Insufficient Catalyst The product, a ketone, can form a stable complex with the Lewis acid, effectively removing the catalyst from the reaction.[1] Stoichiometric amounts (or even an excess) of the catalyst are often required.[1]
Catalyst Complexation with Substrate The hydroxyl groups of resorcinol can coordinate with the Lewis acid, deactivating it.[2][3] Using an excess of the catalyst can help overcome this.
Low Reaction Temperature Some Friedel-Crafts acylations require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider a moderate increase in temperature.
Poor Quality of Reagents Ensure the purity of both resorcinol and phthalic anhydride, as impurities can lead to side reactions.
Incomplete Quenching After the reaction, the product-catalyst complex must be hydrolyzed (quenched) to release the final product. Ensure thorough quenching with an appropriate acidic solution.

Issue 2: Formation of a Mixture of Products (Isomers)

Potential Cause Recommended Action
Lack of Regioselectivity The hydroxyl groups on resorcinol are ortho, para-directing, which can lead to the formation of isomeric byproducts. The primary side product is often the 2-(2,6-dihydroxybenzoyl)benzoic acid isomer. The ratio of isomers can be influenced by the catalyst and reaction conditions.
Fries Rearrangement If O-acylation occurs, the subsequent Fries rearrangement to the C-acylated product can yield a mixture of ortho and para isomers.[3] Lower reaction temperatures may favor C-acylation over O-acylation followed by rearrangement.

Issue 3: Presence of Dark, Tarry, or Polymeric Byproducts

Potential Cause Recommended Action
Excessive Reaction Temperature or Time Overheating or prolonged reaction times can lead to the degradation of starting materials and products, resulting in the formation of colored polymeric substances.
High Reactivity of Resorcinol Resorcinol is a highly activated aromatic compound, making it susceptible to polymerization under harsh acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about?

A1: The most common side reactions are the formation of isomeric products due to the high reactivity of resorcinol, and O-acylation of the hydroxyl groups to form a phenyl ester intermediate. Incomplete reaction leading to residual starting materials is also a frequent issue.

Q2: My product is a dark, sticky solid. How can I purify it?

A2: Dark, tarry materials are likely polymeric byproducts resulting from excessive heat or reaction time. A common purification method is to dissolve the crude product in a dilute aqueous base (like sodium hydroxide) and then filter to remove any insoluble tar. The desired product can then be re-precipitated by carefully acidifying the filtrate with an acid like HCl.[4] Further purification can be achieved by recrystallization from a solvent mixture such as methanol/water.

Q3: I am observing multiple spots on my TLC plate. What could they be?

A3: Multiple spots could indicate the presence of:

  • Unreacted resorcinol and phthalic anhydride.

  • The desired this compound.

  • Isomeric byproducts, such as 2-(2,6-dihydroxybenzoyl)benzoic acid.

  • The O-acylated ester intermediate.

Q4: How can I confirm the identity of my main product and its impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for analyzing the purity of the product and identifying impurities.[5] By comparing the retention times with known standards of the starting materials and potential byproducts, you can identify the components of your reaction mixture.

Q5: Can I use a different catalyst instead of aluminum chloride?

A5: Yes, other catalysts are used for this reaction, including other Lewis acids like zinc chloride, or strong protic acids such as concentrated sulfuric acid or methanesulfonic acid.[6] The choice of catalyst can affect the reaction rate and the regioselectivity.

Experimental Protocols

1. Synthesis of this compound (Representative Protocol)

This protocol is a representative example based on typical Friedel-Crafts acylation procedures.

  • Materials:

    • Resorcinol (1 equivalent)

    • Phthalic anhydride (1 equivalent)

    • Anhydrous aluminum chloride (2.5 - 3 equivalents)

    • Anhydrous nitrobenzene (solvent)

    • Hydrochloric acid (concentrated)

    • Distilled water

    • Hexane

  • Procedure:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol and phthalic anhydride to anhydrous nitrobenzene.

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

    • Carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Continue stirring for 1-2 hours to ensure complete hydrolysis of the aluminum chloride complex.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold water and then with hexane to remove the nitrobenzene.

    • The crude product can be purified by recrystallization from a methanol/water mixture.

2. HPLC Method for Purity Analysis

This is an example HPLC method for the analysis of this compound and its potential impurities.

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the course of the run.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products & Byproducts Resorcinol Resorcinol Main_Product This compound Resorcinol->Main_Product O_Acylation O-Acylation Product (Ester Intermediate) Resorcinol->O_Acylation O-Acylation Polymer Polymeric/Tarry Byproducts Resorcinol->Polymer Overheating Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Main_Product Catalyst AlCl3 or H2SO4 Catalyst->Main_Product Isomer Isomeric Byproducts (e.g., 2,6-isomer) Main_Product->Isomer Isomerization O_Acylation->Main_Product Fries Rearrangement

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Catalyst Verify Catalyst Activity & Stoichiometry Problem->Check_Catalyst Yes End Pure Product Problem->End No Check_Conditions Review Temperature & Reaction Time Check_Catalyst->Check_Conditions Check_Reagents Assess Purity of Starting Materials Check_Conditions->Check_Reagents Analysis Analyze by HPLC Check_Reagents->Analysis Purification Purify (Acid-Base Extraction / Recrystallization) Analysis->Purification Purification->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(2,4-Dihydroxybenzoyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during purification, offering potential causes and solutions for each method.

Recrystallization
Issue Possible Causes Solutions & Optimization
1. Product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the product (~202-205°C).2. The product is highly impure, leading to significant melting point depression.3. The solution is being cooled too rapidly.[1]1. Select a solvent or solvent system with a lower boiling point.2. Consider a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization.[1]3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can slow the cooling rate.[2]
2. No crystals form upon cooling. 1. Too much solvent was added, and the solution is not supersaturated.2. The solution is cooling too slowly, or there are no nucleation sites.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[2]3. Add a "seed" crystal of the pure compound to the cooled solution.[2]
3. The recovered product is still impure (e.g., colored). 1. The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both have similar solubilities).2. Impurities were trapped within the crystal lattice during rapid crystal formation (co-precipitation).3. The mother liquor was not washed from the crystals effectively.1. Perform solvent screening to find a system where the product is highly soluble in hot solvent but sparingly soluble in cold, while impurities are either very soluble or insoluble in that solvent.2. Ensure slow cooling to allow for the formation of well-defined crystals that exclude impurities.[2]3. After filtration, wash the crystals on the filter with a small amount of fresh, ice-cold solvent.[3]
4. Low yield of recovered product. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.2. The solution was not cooled sufficiently to maximize crystal precipitation.3. Crystals were lost during transfer or filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]2. After cooling to room temperature, place the flask in an ice-water bath for at least 20 minutes to ensure maximum crystallization.[2]3. Ensure all crystals are transferred to the funnel and rinse the flask with a small amount of the ice-cold mother liquor or solvent to recover any remaining product.
Column Chromatography
Issue Possible Causes Solutions & Optimization
1. Product and impurities elute together. 1. The chosen eluent (mobile phase) system has incorrect polarity.[1]2. The column is overloaded with the crude product.[1]1. Optimize the eluent system. Start with a low-polarity eluent and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to test various solvent systems beforehand.2. Reduce the amount of crude product loaded onto the column. The amount should typically be 1-5% of the mass of the stationary phase (silica gel).
2. Poor separation (peak tailing in fractions). 1. The compound is highly polar and is interacting too strongly with the silica gel.2. The mobile phase pH is not optimal for an acidic compound.1. Increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol can help.2. For acidic compounds like this, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid and hydroxyl groups, leading to sharper peaks and better separation.
3. No product elutes from the column. 1. The compound is irreversibly adsorbed onto the stationary phase due to very high polarity.1. Drastically increase the polarity of the eluent. A flush with 10-20% methanol in dichloromethane may be necessary to elute highly retained compounds.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A1: The most common impurities originate from the synthesis, which is typically a Friedel-Crafts acylation. These include unreacted starting materials such as resorcinol and phthalic anhydride.[4]

  • Q2: What is a recommended solvent system for recrystallization?

    • A2: A mixture of methanol and water is a documented and effective solvent system for the recrystallization of this compound.[5] The crude product is dissolved in a minimal amount of hot methanol, and hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A small amount of methanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Q3: How can I assess the purity of my final product?

    • A3: High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the purity of this compound.[4] It can effectively separate the target compound from related impurities. Purity can be quantified by comparing the area of the main peak to the total area of all peaks. A melting point determination can also provide a qualitative measure of purity; the pure compound melts with decomposition around 202-205°C.[6]

  • Q4: What are typical starting conditions for HPLC analysis?

    • A4: A common starting point for analyzing benzoic acid derivatives is using a C18 reversed-phase column with a gradient elution. A mobile phase consisting of water (A) and methanol or acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is effective.[4] Detection is typically performed with a UV detector.

  • Q5: My final product is an off-white or slightly colored powder. Is this acceptable?

    • A5: The pure compound is typically described as an off-white powder.[5] However, phenolic compounds can be susceptible to oxidation, which may impart a slight color. If the color is significant (e.g., yellow or brown), it likely indicates the presence of impurities. The purity should be confirmed by HPLC analysis.

Data Presentation

Table 1: Example HPLC Parameters for Purity Analysis

This table is illustrative and based on methods for related benzoic acid derivatives. Method optimization is recommended.[4]

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm[7]
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Recrystallization from a Methanol/Water Mixture

This protocol is adapted from a documented synthesis procedure.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot methanol required to completely dissolve the solid. Use a hot plate and add the solvent in small portions.

  • Induce Saturation: While keeping the solution hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again. If colored impurities are present, this is the stage where you could add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small portion of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes while the vacuum is running. Then, transfer the purified product to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a low temperature.

Protocol 2: HPLC Sample Preparation and Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of a pure reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (or the initial mobile phase composition). This gives a concentration of ~100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of your purified product into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject the standard and sample solutions onto the HPLC system using the parameters outlined in Table 1 or your optimized method.

  • Analysis: Determine the purity of your sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (from Friedel-Crafts reaction) Recrystallization Recrystallization (e.g., Methanol/Water) Crude->Recrystallization HPLC HPLC Analysis Recrystallization->HPLC MeltingPoint Melting Point Recrystallization->MeltingPoint Column Column Chromatography (if needed) Column->HPLC Final Pure Product HPLC->Final Purity > 99% Impure Product Impure (Repeat Purification) HPLC->Impure Purity < 99% Impure->Column Recrystallization_Troubleshooting Start Attempting Recrystallization Cooling Cooling the Solution Start->Cooling Issue What is the issue? Cooling->Issue NoCrystals No Crystals Form Issue->NoCrystals A OilingOut Product 'Oils Out' Issue->OilingOut B ImpureCrystals Crystals are Impure Issue->ImpureCrystals C Success Pure Crystals Formed Issue->Success None Sol_Concentrate Solution: Concentrate solution (boil off solvent) NoCrystals->Sol_Concentrate Sol_Induce Solution: Induce crystallization (scratch/seed crystal) NoCrystals->Sol_Induce Sol_SlowCool Solution: Cool solution slower OilingOut->Sol_SlowCool Sol_NewSolvent Solution: Choose a different solvent system OilingOut->Sol_NewSolvent ImpureCrystals->Sol_SlowCool ImpureCrystals->Sol_NewSolvent

References

Stability issues of 2-(2,4-Dihydroxybenzoyl)benzoic acid reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 2-(2,4-Dihydroxybenzoyl)benzoic acid reagent. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific stability issues that may arise during the use of this compound in a question-and-answer format.

Question: Why is the concentration of my this compound solution decreasing over time?

Answer: A decrease in the concentration of your this compound solution is likely due to chemical degradation. The primary suspected pathway for this degradation is hydrolysis, especially under non-neutral pH conditions. The molecule can be susceptible to cleavage, reverting to its precursors, resorcinol and phthalic acid or a related derivative. Elevated temperatures and exposure to light can accelerate this process.

Question: I am observing unexpected peaks in my HPLC analysis. What could they be?

Answer: Unexpected peaks in your HPLC chromatogram likely represent degradation products. Based on the structure of this compound, the primary degradation products from hydrolysis are expected to be resorcinol and phthalic acid. To confirm the identity of these peaks, it is recommended to run commercially available standards of these compounds under the same HPLC conditions.

Question: My experimental results are inconsistent. Could reagent instability be the cause?

Answer: Yes, the instability of this compound can lead to inconsistent experimental outcomes. If the reagent degrades, the actual concentration in your experiments will be lower than expected, and the presence of degradation products could interfere with your assays. It is crucial to use freshly prepared solutions and to handle the solid reagent and solutions under the recommended storage conditions to ensure reproducibility.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?

For long-term storage, it is recommended to keep the solid reagent at -20°C in a tightly sealed container in a dry and well-ventilated place. For short-term storage, 2-8°C is acceptable.

What is the recommended solvent for preparing stock solutions?

This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol (with heating).[1] For analytical purposes, a suitable organic solvent such as acetonitrile or methanol is often used to prepare stock solutions.

How should I store solutions of this compound?

Solutions should be freshly prepared for optimal results. If storage is necessary, it is advisable to store them at 2-8°C for a short period and protect them from light. The stability of the reagent in solution is pH-dependent, with greater stability expected at near-neutral pH.

What is the likely degradation pathway for this compound?

The most probable degradation pathway is through hydrolysis of the ketone linkage. This reaction is the reverse of the Friedel-Crafts acylation used in its synthesis. Under acidic or basic conditions, the molecule can break down into resorcinol and phthalic acid.

How can I monitor the stability of my this compound solution?

The stability can be monitored using a stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is a common and effective technique for separating and quantifying the parent compound from its potential degradation products.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound under various conditions. However, for structurally similar compounds, stability is known to be pH-dependent. The following table provides a qualitative summary of expected stability based on general chemical principles.

ConditionExpected StabilityPotential Degradation Products
pH
Acidic (pH < 4)LowResorcinol, Phthalic Acid
Neutral (pH 6-8)High-
Basic (pH > 9)LowResorcinol, Phthalic Acid
Temperature
-20°C (Solid)High-
2-8°C (Solution)ModerateResorcinol, Phthalic Acid
Room Temp (Solution)Low to ModerateResorcinol, Phthalic Acid
Elevated Temp (>40°C)Very LowResorcinol, Phthalic Acid
Light Exposure
Protected from LightHigher-
Exposed to UV/SunlightLowerPhotodegradation products

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study can be performed to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C8 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

Stability-Indicating HPLC Method

Column: C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) Gradient:

  • 0-20 min: 10-90% B

  • 20-25 min: 90% B

  • 25-30 min: 90-10% B Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Visualizations

Plausible Hydrolytic Degradation Pathway 2-(2,4-Dihydroxybenzoyl)benzoic_acid This compound Resorcinol Resorcinol 2-(2,4-Dihydroxybenzoyl)benzoic_acid->Resorcinol Hydrolysis (Acid or Base) Phthalic_Acid Phthalic Acid 2-(2,4-Dihydroxybenzoyl)benzoic_acid->Phthalic_Acid Hydrolysis (Acid or Base)

Caption: Plausible hydrolytic degradation pathway of this compound.

Forced Degradation Study Workflow start Start: Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (60°C) start->thermal photo Photolytic Degradation (UV light, RT) start->photo analyze HPLC Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Experimental workflow for a forced degradation study.

Troubleshooting HPLC Issues issue Issue: Unexpected Peaks in HPLC is_degradation Are peaks likely degradation products? issue->is_degradation run_standards Action: Run Resorcinol and Phthalic Acid Standards is_degradation->run_standards Yes other_impurity Investigate other impurities or solvent peaks is_degradation->other_impurity No match Do retention times match? run_standards->match confirm Confirmed Degradation Products match->confirm Yes match->other_impurity No

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Overcoming Steric Hindrance in 2-(2,4-Dihydroxybenzoyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dihydroxybenzoyl)benzoic acid. The content is designed to address specific challenges, particularly those arising from steric hindrance, during various chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Xanthone Synthesis via Cyclodehydration

Q: I am attempting to synthesize a xanthone from this compound, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?

A: Low yields in the cyclodehydration of this compound to form a xanthone are a common issue, primarily due to the steric hindrance around the carboxylic acid and the deactivating effect of the carbonyl group, which makes the intramolecular electrophilic aromatic substitution difficult.

Troubleshooting Steps:

  • Choice of Dehydrating Agent: Standard dehydrating agents like concentrated sulfuric acid can lead to side reactions and charring at the high temperatures required for cyclization. Consider using milder and more efficient reagents.

  • Eaton's Reagent: A mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MeSO₃H), known as Eaton's reagent, is highly effective for this type of cyclization. It often provides remarkable yields (80-95%) for xanthone derivatives by promoting direct cyclization without the formation of detectable benzophenone intermediates.[1]

  • Temperature and Reaction Time: Ensure the reaction temperature is sufficiently high to overcome the activation energy barrier, but not so high as to cause decomposition. Optimization of reaction time is also crucial; prolonged reaction times can lead to degradation of the product.

  • Anhydrous Conditions: The presence of moisture can quench the dehydrating agent and inhibit the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Difficulty in Selective Functionalization of the Hydroxyl Groups

Q: I want to selectively react with the 4'-hydroxyl group of this compound, but I am getting a mixture of products. How can I achieve better regioselectivity?

A: The two hydroxyl groups on the resorcinol ring have different reactivities. The 2'-hydroxyl group is involved in intramolecular hydrogen bonding with the adjacent carbonyl group, which can influence its reactivity. The 4'-hydroxyl group is generally more accessible. However, achieving high selectivity often requires a protecting group strategy.

Troubleshooting & Optimization:

  • Protecting Group Strategy: To ensure selective reaction at the 4'-position, you can protect both hydroxyl groups and then selectively deprotect the 4'-position. Alternatively, under carefully controlled conditions, it is sometimes possible to selectively protect the more reactive 4'-hydroxyl group.

  • Choice of Protecting Group:

    • Benzyl (Bn) ethers: Can be used to protect both hydroxyls and are generally stable to a wide range of reaction conditions. They can be removed by hydrogenolysis.

    • Silyl ethers (e.g., TBDMS): Can offer differential protection. The relative steric bulk of the silylating agent and the reaction conditions can be tuned to favor protection of the less hindered 4'-hydroxyl group. Removal is typically achieved with fluoride ion sources (e.g., TBAF).

    • Methoxymethyl (MOM) ether: Can be used for protection and is removable under acidic conditions.[2][3]

  • Reaction Conditions for Selective Protection: The selectivity of protection can be influenced by the base, solvent, and temperature. For instance, using a bulky base might favor reaction at the less sterically hindered 4'-hydroxyl group.

Issue 3: Poor Yields in Esterification with Bulky Alcohols

Q: I am trying to esterify the carboxylic acid group of this compound with a sterically demanding alcohol, but the reaction is very slow and gives low yields. What can I do to improve this?

A: The steric hindrance from the ortho-benzoyl group significantly impedes the approach of nucleophiles, such as bulky alcohols, to the carboxylic acid. Standard Fischer esterification conditions are often insufficient.

Troubleshooting & Optimization:

  • Catalyst Selection:

    • Strong Acid Catalysts: While sulfuric acid is common, p-toluenesulfonic acid (p-TSA) can sometimes be more effective.[4]

    • Organometallic Catalysts: Tin(II) compounds or organic titanates can be effective for esterifications at higher temperatures.[5] For example, tetraisopropyl titanate has been used for the esterification of benzoic acid with various alcohols.

  • Activation of the Carboxylic Acid: Instead of direct esterification, convert the carboxylic acid to a more reactive intermediate.

    • Acyl Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which will then readily react with the bulky alcohol, even at low temperatures.

    • Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with the alcohol.

  • Reaction Conditions:

    • Azeotropic Removal of Water: If using an acid catalyst, ensure the removal of water to drive the equilibrium towards the product. A Dean-Stark apparatus can be used for this purpose.

    • Higher Temperatures: With appropriate catalysts, increasing the reaction temperature can help overcome the steric barrier.

Experimental Protocols

Protocol 1: Synthesis of a Xanthone Derivative via Cyclodehydration using Eaton's Reagent

This protocol describes a general procedure for the intramolecular cyclization of this compound to form a 1,3-dihydroxyxanthone.

Materials:

  • This compound

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (MeSO₃H)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Eaton's Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus pentoxide (10 equivalents by weight relative to methanesulfonic acid) to methanesulfonic acid. Stir the mixture until the P₂O₅ has completely dissolved.

  • Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Add the Eaton's reagent to the solution of the benzoic acid derivative at room temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Protection of the 4'-Hydroxyl Group with a Silyl Ether

This protocol provides a general method for the regioselective protection of the 4'-hydroxyl group of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMSCl (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the formation of the mono-protected product by TLC.

  • Workup: Quench the reaction by adding saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The desired mono-protected product can be isolated by column chromatography.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Xanthone Synthesis

Dehydrating AgentTypical Temperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Reference
Concentrated H₂SO₄100 - 1504 - 1240 - 60[6]
Polyphosphoric Acid (PPA)120 - 1802 - 860 - 80[7]
Eaton's Reagent (P₂O₅/MeSO₃H)80 - 1201 - 480 - 95[1]

Table 2: Conditions for Esterification of Sterically Hindered Benzoic Acids

MethodCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Notes
Fischer EsterificationH₂SO₄ or p-TSAExcess AlcoholReflux< 50Inefficient for bulky alcohols.
Acyl Chloride FormationSOCl₂ then Alcohol/PyridineDCM0 - RT> 90Highly effective but requires an extra step.
Carbodiimide CouplingDCC/DMAPDCMRT80 - 95Good for mild conditions.
Organometallic CatalysisTetraisopropyl titanateToluene190 - 230High (implied)Suitable for high-temperature reactions.[5]

Visualizations

experimental_workflow_xanthone_synthesis cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagent cluster_workup Workup & Purification cluster_product Product start 2-(2,4-Dihydroxybenzoyl) benzoic acid reaction Cyclodehydration start->reaction workup Quenching with Ice Extraction Washing reaction->workup reagent Eaton's Reagent (P₂O₅/MeSO₃H) reagent->reaction purification Column Chromatography or Recrystallization workup->purification product 1,3-Dihydroxyxanthone purification->product signaling_pathway_selective_protection cluster_strategy Protecting Group Strategy cluster_reaction Further Reaction cluster_deprotection Deprotection start This compound protect_4_oh Selective Protection of 4'-OH start->protect_4_oh e.g., TBDMSCl, Imidazole protect_both Protection of Both OH Groups start->protect_both e.g., BnBr, K₂CO₃ react_cooh Reaction at COOH protect_4_oh->react_cooh protect_both->react_cooh react_2_oh Reaction at 2'-OH deprotect_4_oh Removal of 4'-OH Protecting Group react_cooh->deprotect_4_oh deprotect_all Global Deprotection react_cooh->deprotect_all end_product Functionalized Product deprotect_4_oh->end_product deprotect_all->end_product

References

Technical Support Center: Minimizing By-Product Formation in Fluorescein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescein synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, with a focus on minimizing by-product formation and achieving high-purity fluorescein.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and by-products in crude fluorescein?

A1: The most frequently encountered impurities in crude fluorescein are unreacted starting materials, namely resorcinol and phthalic anhydride.[1] A significant intermediate by-product is 2-(2',4'-dihydroxybenzoyl)benzoic acid.[1] At excessively high temperatures, thermal decomposition can lead to the formation of colored impurities.[1][2] When synthesizing substituted fluoresceins, a mixture of regioisomers (e.g., 5- and 6-carboxyfluorescein) is also a common outcome.[1]

Q2: My final fluorescein product has a low yield. What are the likely causes?

A2: Low yields in fluorescein synthesis can be attributed to several factors. Incomplete reaction due to insufficient heating time or inadequate catalyst activity is a primary cause.[1] Sublimation of starting materials, particularly in small-scale reactions, can also significantly reduce the yield.[1] Overheating the reaction mixture above the optimal range of 180-200°C can lead to the decomposition of the desired product.[1][2] Additionally, losses during the workup and purification steps can contribute to a lower final yield.[1]

Q3: The color of my fluorescein product is dull or brownish instead of a vibrant orange-red. Why is this?

A3: A deviation from the expected bright orange-red color of pure fluorescein is most likely due to the presence of colored impurities.[1] These impurities can arise from side reactions or the decomposition of reactants or the product at high temperatures.[1] Purification is necessary to remove these colored by-products. A common method is to dissolve the crude product in a dilute base and then re-precipitate it with acid.[1]

Q4: How can I remove unreacted resorcinol and phthalic anhydride from my crude product?

A4: Unreacted resorcinol can be removed by washing the crude product with hot water, as resorcinol is water-soluble. Phthalic anhydride can also be removed to some extent with a hot water wash. For more rigorous purification from both starting materials and the 2-(2',4'-dihydroxybenzoyl)benzoic acid intermediate, alkali dissolution followed by acid precipitation is an effective method.[1]

Q5: What is the role of the catalyst in fluorescein synthesis and which ones are commonly used?

A5: The catalyst in fluorescein synthesis, typically a Lewis acid or a dehydrating acid, facilitates the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[3] Commonly used catalysts include zinc chloride (in the traditional method) and sulfuric acid.[2][3] Methanesulfonic acid can serve as both a solvent and a catalyst, allowing for milder reaction conditions (around 85°C) and potentially higher yields.[3][4]

Troubleshooting Guides

Issue 1: Presence of 2-(2',4'-dihydroxybenzoyl)benzoic Acid Intermediate in the Final Product

This guide addresses the contamination of fluorescein with the 2-(2',4'-dihydroxybenzoyl)benzoic acid intermediate.

Troubleshooting Workflow:

G start Impure Product Detected (Contaminated with Intermediate) q1 Was the reaction heated for a sufficient duration? start->q1 a1_no Optimize Reaction Time q1->a1_no No q2 Was the reaction temperature maintained at 180-200°C? q1->q2 Yes a1_no->q2 a2_no Optimize Temperature Control q2->a2_no No purification Select Purification Protocol q2->purification Yes a2_no->purification p1 Alkali Dissolution/ Acid Precipitation purification->p1 p2 Hot Water Wash purification->p2 p3 Column Chromatography purification->p3 analysis Analyze Product Purity (e.g., TLC, HPLC, Melting Point) p1->analysis p2->analysis p3->analysis end Pure Fluorescein Obtained analysis->end Purity is high reoptimize Repeat Purification or Optimize Synthesis analysis->reoptimize Purity is low

Caption: Troubleshooting workflow for impure fluorescein.

Issue 2: Product Decomposition Due to Overheating

This guide provides steps to mitigate product decomposition caused by excessive reaction temperatures.

Corrective Actions:

  • Temperature Monitoring: Use a temperature-controlled oil bath or heating mantle. Ensure the thermometer is correctly placed to accurately measure the internal temperature of the reaction mixture.

  • Optimal Temperature Range: Strictly maintain the reaction temperature between 180-200°C for traditional methods using zinc chloride or sulfuric acid.[1][2]

  • Alternative Catalysts: Consider using methanesulfonic acid, which allows for lower reaction temperatures (around 80-85°C), reducing the risk of thermal decomposition.[3]

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for Fluorescein Synthesis

PrecursorsCatalystReaction Temperature (°C)Reaction TimeReported Yield (%)Purity/Notes
Resorcinol + Phthalic AnhydrideZinc Chloride (ZnCl₂)180-200~30 minutes~30 - 95The traditional method. High temperatures can lead to sublimation of starting materials and by-products.
Resorcinol + Phthalic AnhydrideSulfuric Acid (H₂SO₄)180-200~30 minutesVariableA common laboratory method.[3] Yields can be moderate.[3] Concentrated acid requires careful handling.[3]
Resorcinol + Phthalic AnhydrideMethanesulfonic Acid (CH₃SO₃H)80-8536-48 hoursUp to 65%Milder conditions, reduces sublimation and decomposition.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Fluorescein using Sulfuric Acid Catalyst
  • Preparation: In a fume hood, carefully add 0.3 g of resorcinol and 0.2 g of ground phthalic anhydride to a large test tube or small Erlenmeyer flask.[2]

  • Catalyst Addition: Add 6 drops of concentrated sulfuric acid to the mixture.[2] Do not add more.

  • Reaction: Stir the mixture briefly with a spatula. Place the reaction vessel in a preheated oil bath set to 180-200°C.[2]

  • Heating: Maintain the reaction within this temperature range for 30 minutes.[2] It is crucial to monitor the temperature to prevent overheating and decomposition.[2]

  • Cooling: After 30 minutes, remove the vessel from the oil bath and allow it to cool for approximately 5 minutes.[2]

  • Workup: Proceed with purification as described in the protocols below.

Protocol 2: Alkali Dissolution and Acid Precipitation for Purification
  • Dissolution: Dissolve the crude fluorescein product in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).[1]

  • Filtration: Filter the solution to remove any insoluble impurities.[1]

  • Precipitation: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the filtrate with constant stirring until the solution is neutralized or slightly acidic.[1] Fluorescein will precipitate out of the solution.

  • Collection: Collect the solid product by filtration, wash it with cold water, and dry it thoroughly.[1]

Protocol 3: Hot Water Wash for Removal of Resorcinol
  • Suspension: Suspend the crude fluorescein product in hot water.

  • Stirring: Stir the suspension vigorously for an extended period to dissolve the water-soluble resorcinol.

  • Isolation: Filter the hot suspension to isolate the purified fluorescein product.

  • Drying: Dry the product thoroughly.

Mandatory Visualizations

G cluster_reactants Reactants R1 Resorcinol (2 equiv.) Intermediate 2-(2',4'-dihydroxybenzoyl)benzoic acid (Intermediate By-product) R1->Intermediate + Catalyst, Heat R2 Phthalic Anhydride (1 equiv.) R2->Intermediate Catalyst Catalyst (e.g., H₂SO₄, ZnCl₂) Product Fluorescein Intermediate->Product Cyclization (-H₂O)

Caption: Fluorescein synthesis pathway and intermediate by-product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Resorcinol + Phthalic Anhydride Reaction Heating with Catalyst (180-200°C) Reactants->Reaction Crude Crude Fluorescein Reaction->Crude Dissolution Dissolve in dilute NaOH Crude->Dissolution Filtration1 Filter insoluble impurities Dissolution->Filtration1 Precipitation Precipitate with HCl Filtration1->Precipitation Filtration2 Filter and wash with water Precipitation->Filtration2 Drying Dry the product Filtration2->Drying Pure Pure Fluorescein Drying->Pure

Caption: General experimental workflow for fluorescein synthesis and purification.

References

Technical Support Center: HPLC Separation of Dihydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of dihydroxybenzoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak resolution and co-elution with my dihydroxybenzoic acid isomers using a standard C18 column?

Dihydroxybenzoic acid isomers possess very similar physicochemical properties, particularly hydrophobicity.[1] Standard reversed-phase HPLC (RP-HPLC) on C18 or C8 columns primarily separates compounds based on these hydrophobic interactions.[1] Due to their structural similarity, the isomers exhibit comparable interactions with the stationary phase, leading to nearly identical retention times and co-elution.[1][2]

Q2: What is the recommended HPLC technique for separating dihydroxybenzoic acid isomers?

Mixed-mode chromatography is a highly effective approach for separating these isomers.[1][2] This technique utilizes a stationary phase with both reversed-phase and ion-exchange functionalities.[1] This dual retention mechanism allows for separation based on both hydrophobicity and ionic interactions, providing enhanced selectivity for polar and acidic compounds like dihydroxybenzoic acids.[1] Hydrogen-bonding columns can also be effective, separating isomers based on the accessibility of their hydroxyl and carboxylic acid groups.[3]

Q3: How does mobile phase pH affect the separation of dihydroxybenzoic acid isomers?

The pH of the mobile phase significantly impacts the ionization state of the acidic dihydroxybenzoic acid isomers, which in turn alters their retention behavior.[4][5] To achieve good retention and peak shape, it is crucial to control the pH. For these acidic compounds, maintaining the mobile phase pH below their pKa values can suppress the ionization of the carboxylic acid group.[1] This leads to better interaction with the reversed-phase component of the stationary phase and can improve retention and peak shape.[1] A lower pH (around 2-4) is often recommended.[1]

Q4: My peaks are tailing. What are the possible causes and solutions?

Peak tailing for acidic compounds like dihydroxybenzoic acids can be caused by secondary interactions with the stationary phase, especially if the analyte is in its ionized form.[5]

  • pH Optimization: Ensure the mobile phase pH is at least 2 units below the pKa of the isomers to suppress ionization.[5]

  • Column Choice: Using a well-chosen mixed-mode or hydrogen-bonding column can minimize unwanted secondary interactions.

  • Extra-column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a small internal diameter and keep connections as short as possible.[1]

Q5: Can I use gradient elution for this separation?

Yes, gradient elution can be very beneficial. A gradient, where the concentration of the organic modifier (e.g., acetonitrile) is gradually increased during the run, can help separate compounds with a wider range of polarities and improve the resolution of closely eluting peaks.[1]

Troubleshooting Guide

Poor separation of dihydroxybenzoic acid isomers is a common issue. The following guide provides a logical workflow to troubleshoot and resolve these problems.

Diagram: Troubleshooting Workflow for Poor Peak Resolution

Troubleshooting_Workflow start Start: Poor Peak Resolution/ Co-elution Observed check_mode 1. Confirm Chromatographic Mode start->check_mode is_rp Standard RP-HPLC (C18, C8)? check_mode->is_rp switch_column 2. Switch to a Specialized Column is_rp->switch_column Yes optimize_mp 3. Optimize Mobile Phase is_rp->optimize_mp No mixed_mode Mixed-Mode Column (RP/Ion-Exchange) switch_column->mixed_mode h_bonding Hydrogen-Bonding Column switch_column->h_bonding mixed_mode->optimize_mp h_bonding->optimize_mp adjust_ph Adjust pH (Typically 2-4 for acids) optimize_mp->adjust_ph buffer_select Select Appropriate Buffer (e.g., Ammonium Formate, Formic Acid) optimize_mp->buffer_select organic_mod Optimize Organic Modifier (Acetonitrile vs. Methanol) optimize_mp->organic_mod gradient Implement Gradient Elution optimize_mp->gradient end End: Improved Resolution adjust_ph->end buffer_select->end organic_mod->end gradient->end

Caption: Troubleshooting workflow for poor peak resolution.

Experimental Protocols

Below are example experimental protocols for the separation of dihydroxybenzoic acid isomers. These should serve as a starting point, and optimization may be required based on the specific sample matrix and instrumentation.

Protocol 1: Mixed-Mode Chromatography

This protocol is a general starting point for separation on a mixed-mode column.

  • Column: Use a mixed-mode column with reversed-phase and anion-exchange properties (e.g., Amaze TR, Coresep SB, Newcrom B).[1][2][6]

  • Mobile Phase A: 0.1% Formic Acid in Water or 15 mM Ammonium Formate, pH 3.0.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: A linear gradient can be employed. A starting point could be 5-20% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30-40 °C.[7]

  • Detection: UV at 255 nm or 280 nm.[2][7]

  • Injection Volume: 3-5 µL.

Protocol 2: Reversed-Phase Chromatography (with modifiers)

While challenging, separation on a C18 column can sometimes be achieved with careful mobile phase optimization.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: Acetonitrile/Water/Acetic Acid/Trifluoroacetic Acid (10:89.1:0.8:0.1, v/v/v/v).[7]

  • Mobile Phase B: Acetonitrile/Water/Acetic Acid/Trifluoroacetic Acid (89.1:10:0.8:0.1, v/v/v/v).[7]

  • Gradient: 0-5% B over 25 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Detection: UV at 280 nm.[7]

  • Injection Volume: 20 µL.[7]

Data Presentation

Table 1: pKa Values of Dihydroxybenzoic Acid Isomers

Understanding the pKa is critical for mobile phase pH selection.

IsomerpKa1 (Carboxylic Acid)
2,3-Dihydroxybenzoic acid2.56[2]
2,4-Dihydroxybenzoic acid3.11[8]
2,5-Dihydroxybenzoic acid2.97[9]
2,6-Dihydroxybenzoic acid1.29[10]
3,4-Dihydroxybenzoic acid4.48[9]
3,5-Dihydroxybenzoic acid4.04[9]
Table 2: Example Elution Order on Different Column Types

The elution order of dihydroxybenzoic acid isomers is highly dependent on the stationary phase and mobile phase conditions.

Elution OrderMixed-Mode (Amaze TR)[2]Reversed-Phase (C18)[7][11]
1 3,4-Dihydroxybenzoic acid3,5-Dihydroxybenzoic acid
2 3,5-Dihydroxybenzoic acid3,4-Dihydroxybenzoic acid
3 2,3-Dihydroxybenzoic acid2,5-Dihydroxybenzoic acid
4 2,5-Dihydroxybenzoic acid2,6-Dihydroxybenzoic acid
5 2,4-Dihydroxybenzoic acid2,4-Dihydroxybenzoic acid
6 Not Specified2,3-Dihydroxybenzoic acid

Note: The elution orders presented are based on specific published methods and may vary with different instruments and slight modifications to the mobile phase.

Table 3: Summary of HPLC Methods for Dihydroxybenzoic Acid Isomer Separation
ParameterMethod 1 (Mixed-Mode)Method 2 (Reversed-Phase)Method 3 (Hydrogen-Bonding)
Column Type Amaze TR (Mixed-Mode)[2]Ultrasphere C18[7]SHARC 1[3]
Dimensions 4.6 x 50 mm, 3 µm[2]250 mm x 4.6 mm, 5 µm[7]3.2 x 100 mm, 5 µm[3]
Mobile Phase 20% ACN with 15 mM AmFm, pH 3[2]Gradient of ACN/Water/Acids[7]ACN/MeOH with AmFm, Formic Acid[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[7]1.0 mL/min[3]
Detection UV 255 nm[2]UV 280 nm[7]UV 270 nm[3]

Diagram: Logical Relationship of Separation Parameters

Separation_Parameters cluster_main HPLC Separation Optimization cluster_column Column Factors cluster_mp Mobile Phase Factors cluster_instrument Instrument Factors column Column Selection col_type Stationary Phase (Mixed-Mode, RP, H-Bond) column->col_type col_dims Dimensions (L, ID, Particle Size) column->col_dims mobile_phase Mobile Phase Composition mp_ph pH & Buffer mobile_phase->mp_ph mp_organic Organic Modifier & Ratio mobile_phase->mp_organic mp_gradient Gradient Profile mobile_phase->mp_gradient instrument_params Instrument Parameters flow_rate Flow Rate instrument_params->flow_rate temperature Column Temperature instrument_params->temperature detection Detection Wavelength instrument_params->detection col_type->mobile_phase mp_ph->col_type

Caption: Key parameters influencing HPLC separation.

References

Enhancing detection sensitivity of 2-(2,4-Dihydroxybenzoyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,4-Dihydroxybenzoyl)benzoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance detection sensitivity and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for detecting and quantifying this compound derivatives?

A1: The most widely validated and recommended method is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[1] This technique offers high resolution and sensitivity, making it ideal for separating the target compound from impurities and related substances.[1]

Q2: I am observing a weak signal or low sensitivity in my HPLC-UV analysis. How can I enhance it?

A2: To enhance a weak signal in HPLC-UV analysis, consider the following troubleshooting steps:

  • Optimize Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance (λmax). For related compounds like 2,4-Dihydroxybenzoic acid, strong absorbance is seen at approximately 280 nm, with other maxima around 208 nm, 258 nm, and 296 nm.[2][3]

  • Adjust Mobile Phase: The pH and composition of the mobile phase can significantly impact the ionization and, therefore, the absorbance of your compound. Using an acidic mobile phase (e.g., with 0.1% phosphoric or formic acid) is common.[2]

  • Increase Sample Concentration: If possible, concentrate your sample before injection. However, be mindful of potential solubility issues and column overloading.

  • Switch to a More Sensitive Detection Method: If UV detection is insufficient, consider Mass Spectrometry (MS) for its high sensitivity and specificity.[1] Fluorescence detection could also be an option, especially since this compound is a key precursor for highly fluorescent xanthene dyes like fluorescein.[1]

Q3: I am struggling to separate my derivative from structurally similar isomers. What chromatographic strategies can I employ?

A3: Separating isomers can be challenging as they often have very similar properties and may co-elute in standard reversed-phase chromatography.[4] To improve separation, you can:

  • Use Mixed-Mode Chromatography: Employ a column that utilizes multiple separation mechanisms, such as a mixed-mode reversed-phase/anion-exchange column. This approach leverages small differences in both hydrophobicity and ionic properties to achieve separation.[4]

  • Optimize Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the charge state of acidic isomers, leading to differential retention on the column.

  • Gradient Elution: Implement a gradient elution program, varying the ratio of organic solvent to aqueous buffer over the run, to improve the resolution of closely eluting peaks.[1]

  • Change the Column: Experiment with different column chemistries (e.g., C8 instead of C18) or columns with different particle sizes and lengths.[1]

Q4: Can I use Mass Spectrometry (MS) for detection? What are the expected fragmentation patterns?

A4: Yes, Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an excellent technique for molecular characterization.[1][5] For this compound, you can predict fragmentation patterns based on related aromatic acids. Key expected fragments include:

  • Loss of a water molecule (H₂O) from the molecular ion.[1]

  • Subsequent loss of a carbonyl group (CO).[1]

  • Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).[1]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
  • Possible Cause 1: Incompatible sample solvent.

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent. Ensure the sample is fully dissolved before injection.[2]

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration or injection volume of your sample.

  • Possible Cause 3: Secondary interactions with the column.

    • Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups on the column. Adding a small amount of acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic compounds.[1]

Problem 2: Inconsistent Retention Times
  • Possible Cause 1: Fluctuations in pump pressure or flow rate.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles and check for leaks in the system.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily. If using an automated mixer, ensure the proportions are accurate and consistent.

  • Possible Cause 3: Column temperature variations.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

Quantitative Data Summary

For easy comparison, key analytical parameters are summarized below.

Table 1: Typical HPLC-UV Parameters for Analysis

Parameter Recommendation
Column C18 or C8 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile or Methanol and acidified water (e.g., with 0.1% Phosphoric Acid)[1][2]
Elution Mode Isocratic or Gradient[1][2]
Flow Rate 1.0 mL/min[2]

| Detection Wavelength | ~280 nm (Primary), with other options at ~258 nm and ~296 nm[2][3] |

Table 2: Key Mass Spectrometry Fragments

Parent Compound Fragment Description Predicted m/z
This compound Loss of Water ([M-H₂O]⁺) ~240[1]
Loss of Water and Carbonyl ([M-H₂O-CO]⁺) ~212[1]

| | Loss of Carboxyl Group ([M-COOH]⁺) | ~213[1] |

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Quantification

This protocol provides a starting point for the analysis of this compound derivatives. Optimization may be required for specific derivatives.

  • Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, an autosampler, and data acquisition software.[2]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid.[2] Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards of known concentrations.[2]

  • Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of the mobile phase, and filter it through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.[2]

    • Set the UV detection wavelength to the λmax of your compound (e.g., 280 nm).[2]

    • Inject the standards and samples onto the column.

  • Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in your experimental design and troubleshooting.

experimental_workflow start_end start_end process process decision decision data data start Start: Sample Preparation prep 1. Dissolve Sample 2. Filter (0.45 µm) start->prep hplc HPLC Analysis (C18 Column) prep->hplc detect UV Detection (Set λmax) hplc->detect data_acq Data Acquisition (Chromatogram) detect->data_acq check_signal Acceptable Signal? data_acq->check_signal quantify Quantification (Calibration Curve) check_signal->quantify Yes troubleshoot Troubleshoot Sensitivity check_signal->troubleshoot No report End: Report Results quantify->report troubleshoot->hplc Optimize Method

Caption: General experimental workflow for HPLC-UV analysis.

troubleshoot_diagram problem problem question question solution solution method method start Low Detection Sensitivity q1 Is λ at Absorbance Max? start->q1 s1 Adjust Wavelength (e.g., ~280 nm) q1->s1 No q2 Is Mobile Phase Optimized? q1->q2 Yes s2 Adjust pH / Organic Solvent Ratio q2->s2 No q3 Is Sample Concentration Sufficient? q2->q3 Yes s3 Concentrate Sample (If Possible) q3->s3 No q4 Is UV Detection Sufficient? q3->q4 Yes s4 Consider Alternative Detection Methods q4->s4 No s4_1 LC-MS s4->s4_1 s4_2 Fluorescence s4->s4_2

Caption: Decision tree for troubleshooting low sensitivity.

synthesis_pathway cluster_reactants reactant reactant intermediate intermediate product product reaction reaction pa Phthalic Anhydride r1 Friedel-Crafts Acylation pa->r1 res Resorcinol res->r1 dhbba 2-(2,4-Dihydroxybenzoyl) benzoic acid r2 Condensation (with Resorcinol) dhbba->r2 flu Fluorescein (Xanthene Dye) r1->dhbba r2->flu

Caption: Role as an intermediate in fluorescein synthesis.

References

Technical Support Center: 2-(2,4-Dihydroxybenzoyl)benzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general purpose of derivatizing this compound?

A1: Derivatization of this compound, a key intermediate in the synthesis of fluorescein and its derivatives, is typically performed to enhance its analytical detection or to modify its chemical properties for specific applications.[1] For analytical purposes, derivatization can increase the volatility and thermal stability of the molecule for gas chromatography (GC) analysis or introduce a chromophore or fluorophore to improve detection in high-performance liquid chromatography (HPLC).

Q2: What are the key functional groups in this compound that are targeted for derivatization?

A2: The primary functional groups targeted for derivatization are the two hydroxyl (-OH) groups on the resorcinol ring and the carboxylic acid (-COOH) group on the benzoic acid ring. The reactivity of these sites allows for a variety of derivatization reactions.

Q3: How does pH influence the derivatization of this compound?

A3: The pH of the reaction medium is a critical parameter that can significantly impact the derivatization process. It can affect the ionization state of both the hydroxyl and carboxylic acid groups, thereby influencing their nucleophilicity and reactivity with derivatizing agents. For many derivatization reactions of phenols and carboxylic acids, a basic environment is often necessary to deprotonate the functional groups, making them more reactive. However, excessively high pH can lead to the degradation of phenolic compounds.

Q4: What are some common derivatizing agents used for compounds like this compound?

A4: Common derivatization strategies for the functional groups present in this molecule include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize both the hydroxyl and carboxylic acid groups, increasing volatility for GC analysis.

  • Acylation: Acylating agents can react with the hydroxyl groups.

  • Esterification: The carboxylic acid group can be converted to an ester to enhance its properties for chromatographic analysis.

  • Reactions with hydrazines: For instance, 4-Hydrazinobenzoic acid can react with carbonyl compounds, and similar chemistry might be adapted.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue Possible Cause Suggested Solution
Low or No Product Yield Suboptimal pH: The pH of the reaction mixture is not in the optimal range for the derivatization reaction to proceed efficiently.[2]Optimize Reaction pH: Systematically vary the pH of the reaction mixture to find the optimal range. For reactions involving the deprotonation of hydroxyl or carboxylic acid groups, a basic pH is often required. However, be mindful of the potential for degradation at very high pH. A pH titration or a series of small-scale reactions at different pH values (e.g., from 7 to 12) can help identify the optimal condition. A patent for a similar molecule suggests a reaction pH of 8-12.[3]
Incomplete Reaction: Reaction time or temperature may be insufficient for the reaction to go to completion.Optimize Reaction Time and Temperature: Increase the reaction time and/or moderately increase the temperature.[2] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to determine the point of maximum product formation.
Degradation of Reactants or Products: The starting material or the derivatized product may be unstable under the reaction conditions, particularly at extreme pH or high temperatures.Use Milder Conditions: If degradation is suspected, consider using milder reaction conditions, such as a lower temperature or a shorter reaction time. Ensure the freshness and purity of the starting materials and derivatizing agents.[2]
Side Product Formation Presence of Reactive Impurities: Impurities in the starting material or reagents can lead to the formation of unwanted side products.Purify Starting Materials: Ensure the purity of this compound and the derivatizing agent. Recrystallization or chromatographic purification of the starting material may be necessary.
Harsh Reaction Conditions: High temperatures or extreme pH values can promote side reactions.Employ Milder Reaction Conditions: Reduce the reaction temperature and optimize the pH to a level that favors the desired reaction without promoting side reactions.[2]
Inconsistent or Non-Reproducible Results Variability in Reaction Parameters: Inconsistent control of reaction time, temperature, or pH can lead to variable results.[2]Standardize the Protocol: Precisely control all reaction parameters, including the volumes and concentrations of all reagents, reaction time, temperature, and pH. Use a temperature-controlled water bath or heating block for consistent heating.[2]
Moisture Contamination: For certain derivatization reactions, such as silylation, the presence of moisture can deactivate the reagent and lead to poor yields.Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and store moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Parameter General Optimal Range Rationale
Reaction pH 8.0 - 11.0A basic pH facilitates the deprotonation of phenolic hydroxyl and carboxylic acid groups, increasing their nucleophilicity and reactivity towards electrophilic derivatizing agents. A study on a similar molecule utilized a pH range of 8-12 during synthesis.[3] For dansyl chloride derivatization of another compound, maximum fluorescence was achieved at pH 10.5.[4]
Reaction Temperature Room Temperature to 60°CMilder temperatures are generally preferred to minimize degradation and side product formation.[2] However, some reactions may require heating to proceed at a reasonable rate.
Reaction Time 30 minutes to several hoursThe optimal reaction time depends on the specific derivatizing agent, temperature, and pH. It is recommended to monitor the reaction progress to determine the point of completion.

Experimental Protocols

The following are generalized experimental protocols for the derivatization of compounds with similar functional groups. These should be adapted and optimized for this compound.

General Protocol for Esterification of the Carboxylic Acid Group

This protocol describes a general method for forming a methyl ester, which can enhance volatility for GC analysis.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve a known amount of this compound in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for a predetermined time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester derivative.

  • Purify the product as needed (e.g., by column chromatography).

General Protocol for Silylation of Hydroxyl and Carboxylic Acid Groups

This protocol is a general guideline for preparing trimethylsilyl (TMS) derivatives for GC analysis.

Materials:

  • This compound (dried)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Reaction vial with a screw cap and septum

Procedure:

  • Place a small, accurately weighed amount of the dried this compound into a reaction vial.

  • Add the anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).

  • Tightly cap the vial and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes).

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up and Analysis Start Start with this compound Dissolve Dissolve in appropriate solvent Start->Dissolve Adjust_pH Adjust pH to optimal range (e.g., 8-11) Dissolve->Adjust_pH Add_Reagent Add Derivatizing Agent Adjust_pH->Add_Reagent React React at optimal temperature and time Add_Reagent->React Quench Quench Reaction (if necessary) React->Quench Extract Extract Derivative Quench->Extract Analyze Analyze by GC/HPLC Extract->Analyze

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic Problem Low Product Yield Check_pH Is the pH optimal? Problem->Check_pH Start Check_Conditions Are reaction time and temperature sufficient? Check_pH->Check_Conditions Yes Optimize_pH Optimize pH (e.g., 8-11) Check_pH->Optimize_pH No Check_Reagents Are reagents fresh and pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions Increase reaction time/temperature Check_Conditions->Optimize_Conditions No Use_New_Reagents Use fresh, high-purity reagents Check_Reagents->Use_New_Reagents No Success Problem Resolved Check_Reagents->Success Yes Optimize_pH->Success Optimize_Conditions->Success Use_New_Reagents->Success

Caption: Troubleshooting logic for addressing low product yield in derivatization reactions.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-(2,4-Dihydroxybenzoyl)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2,4-Dihydroxybenzoyl)benzoic acid (DHBBA). Given the limited availability of a complete, published validation study for this specific analyte, this document presents a representative HPLC method and its validation, based on a structurally similar compound, 2,3-Dihydroxy-4-methoxybenzoic acid.[1] Furthermore, a comparison with alternative analytical techniques for the quantification of related benzophenone compounds is provided to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology.

Validated HPLC Method for a Structurally Analogous Compound

A validated reversed-phase HPLC (RP-HPLC) method with UV detection is a robust and reliable technique for the quantification of phenolic compounds like DHBBA. The following sections detail the experimental protocol and validation parameters for an analogous compound, demonstrating the expected performance of a well-validated method.[1]

The chromatographic separation can be achieved using a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier.[1]

Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined based on the UV spectrum of DHBBA
Injection Volume 10 µL

Standard and Sample Preparation

  • Standard Solution: A stock solution of DHBBA would be prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol or acetonitrile, to a known concentration. Working standard solutions are then prepared by serial dilution of the stock solution.

  • Sample Solution: The preparation of sample solutions will depend on the matrix. For bulk drug substances, a procedure similar to the standard solution preparation would be followed. For formulated products, extraction, filtration, and dilution steps may be necessary to remove excipients and bring the analyte concentration within the linear range of the method.

The analytical method's validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3] The key validation parameters are summarized below.

Table 1: Summary of HPLC Method Validation Parameters for a Structurally Similar Compound

Validation ParameterProtocol SummaryAcceptance CriteriaRepresentative Results
Specificity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) is demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.No interference at the retention time of the analyte peak.The method is specific as no interfering peaks were observed at the retention time of the main peak.
Linearity and Range A series of at least five concentrations of the reference standard are prepared and injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration.[1][4]Correlation coefficient (R²) ≥ 0.999[1][2]The method was linear over the concentration range of 50-300 µg/mL with an R² > 0.999.[1]
Accuracy (Recovery) Determined by the standard addition method, where known amounts of the standard are spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), each in triplicate.[1]Mean recovery between 98.0% and 102.0%.The mean recovery was within the acceptable limits of 99.58% - 101.39%.[5]
Precision (Repeatability and Intermediate Precision) Repeatability (Intra-day): Multiple injections (n=6) of a single standard solution or multiple preparations (n=6) of a sample at 100% of the test concentration on the same day.[4] Intermediate Precision (Inter-day): The repeatability assay is performed on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[2]Intra-day precision: RSD ≤ 1.00%; Inter-day precision: RSD ≤ 1.53%.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-Noise Ratio ≥ 3:1.0.84 µg/mL for a similar compound.[4]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-Noise Ratio ≥ 10:1.2.34 µg/mL for a similar compound.[4]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).RSD of the results should be within acceptable limits.The method was found to be robust for minor changes in chromatographic conditions.

Comparison with Alternative Analytical Methods

While HPLC with UV detection is a widely used and reliable technique, other methods can also be employed for the quantification of benzophenones and related compounds. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Table 2: Performance Comparison of Analytical Methods for Benzophenone Quantification

ParameterHPLC-UV[5]GC-MS[5]LC-MS/MS[5][6]
Linearity (R²) >0.999>0.984>0.99
Limit of Detection (LOD) 0.0015 µg/mL10 pg/mL0.01 - 5.72 ng/L
Limit of Quantification (LOQ) 0.005 µg/mL50 pg/mL10.0 - 50.0 ng/L
Accuracy (Recovery) 99.58 - 101.39%93.3 - 107%80 - 115%
Precision (RSD) Intra-day: ≤1.00%; Inter-day: ≤1.53%<10%Intra-day: 0.8 - 11.03%; Inter-day: 1.8 - 9.5%
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization may be required for non-volatile compounds like DHBBA to improve their volatility and thermal stability.[7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides excellent sensitivity and specificity, making it suitable for trace-level quantification in complex matrices.[6][8] It is often considered the gold standard for bioanalytical and environmental sample analysis.

Visualizations

The following diagrams illustrate the HPLC method validation workflow and a comparison of the key attributes of the discussed analytical methods.

HPLC_Validation_Workflow cluster_dev Method Development cluster_imp Implementation dev Method Development & Optimization spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust routine Routine Analysis & Quality Control robust->routine Method Transfer

Caption: Workflow for HPLC Method Validation.

Method_Comparison center Analytical Method hplc HPLC-UV center->hplc High Precision gcms GC-MS center->gcms High Sensitivity (Volatiles) lcmsms LC-MS/MS center->lcmsms Highest Sensitivity & Specificity

Caption: Comparison of Analytical Methods.

Conclusion

References

A Comparative Guide to Fluorescent Probes for Cellular Imaging: Featuring 2-(2,4-Dihydroxybenzoyl)benzoic Acid and Alternatives for Hydroxyl Radical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in elucidating cellular mechanisms and pathologies. This guide provides a comparative overview of 2-(2,4-Dihydroxybenzoyl)benzoic acid and a selection of prominent fluorescent probes utilized for the detection of hydroxyl radicals (•OH), a highly reactive oxygen species (ROS) implicated in a multitude of disease states.

This compound: A Precursor to Fluorescent Dyes

This compound is a key intermediate in the synthesis of fluorescein and its various derivatives.[1][2][3][4] Its chemical structure serves as a foundational building block for the creation of these widely used fluorescent compounds. The synthesis typically involves the reaction of resorcinol and phthalic anhydride. While not employed as a fluorescent probe in its own right, its derivatives have been explored for the development of new sensor technologies. Given the importance of fluorescent probes in biomedical research, this guide will focus on comparing established probes for a crucial analyte: the hydroxyl radical.

Comparison of Fluorescent Probes for Hydroxyl Radical Detection

The detection of hydroxyl radicals is notoriously challenging due to their high reactivity and short half-life.[5][6][7] Fluorescent probes offer a sensitive means of detection, typically operating on a "turn-on" mechanism where the probe's reaction with the hydroxyl radical induces a significant increase in fluorescence.[8][9][10] Below is a comparison of several commonly used fluorescent probes for this purpose.

Quantitative Data Summary
ProbeExcitation (nm)Emission (nm)Quantum YieldKey AdvantagesKey Disadvantages
Aminophenyl fluorescein (APF) ~490~515Data not readily availableHigh sensitivity and selectivity for •OH.[11][12]Can also be sensitive to singlet oxygen under certain conditions.[12]
Hydroxyphenyl fluorescein (HPF) ~490~515Data not readily availableGood selectivity for •OH.[11][13]Less sensitive to hydroxyl radicals compared to APF.[11][12]
Coumarin-based probes (e.g., 7-hydroxycoumarin) ~332~451~0.5High quantum yield of its hydroxylated product, leading to high sensitivity.[5]Potential for inner filtering effects at high concentrations.[5]
MitoROS™ OH580 Not specifiedRed fluorescenceData not readily availableHigh selectivity for •OH over other ROS and RNS; live-cell permeant.[6]Specific quantitative performance data is limited in publicly available sources.
HKOH-1r Not specifiedGreen fluorescenceData not readily availableHigh sensitivity and selectivity for •OH in living cells; enhanced cellular retention.[14]The exact structure is proprietary.
2',7'-Dichlorodihydrofluorescein (DCFH) ~490-504~520-525Data not readily availableWidely used for general ROS detection.[11][15][16]Lacks specificity for hydroxyl radicals and reacts with a broad range of ROS.[11][17]

Signaling Pathways and Experimental Workflow

ROS Generation and Signaling

Reactive oxygen species, including the hydroxyl radical, are integral to various cellular signaling pathways. They can be generated through endogenous metabolic processes or in response to external stimuli. The overproduction of ROS can lead to oxidative stress and cellular damage, contributing to various diseases.

ROS_Pathway Simplified ROS Generation and Signaling Pathway cluster_stimuli Cellular Stressors cluster_generation ROS Generation cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome UV UV Mitochondria Mitochondria UV->Mitochondria Chemicals Chemicals Chemicals->Mitochondria Inflammation Inflammation NADPH_Oxidases NADPH Oxidases Inflammation->NADPH_Oxidases Fenton_Reaction Fenton Reaction (Fe²⁺ + H₂O₂ -> Fe³⁺ + •OH + OH⁻) Mitochondria->Fenton_Reaction NADPH_Oxidases->Fenton_Reaction Apoptosis Apoptosis Fenton_Reaction->Apoptosis DNA_Damage DNA Damage Fenton_Reaction->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Fenton_Reaction->Lipid_Peroxidation Cell_Death Cell Death Apoptosis->Cell_Death Disease_Pathogenesis Disease Pathogenesis DNA_Damage->Disease_Pathogenesis Lipid_Peroxidation->Disease_Pathogenesis

Caption: Simplified pathway of ROS-mediated cellular events.

General Experimental Workflow for Fluorescent Probe-Based ROS Detection

The following diagram outlines a typical workflow for detecting intracellular ROS using fluorescent probes in adherent cells.

Experimental_Workflow General Workflow for Intracellular ROS Detection Cell_Culture 1. Cell Seeding and Culture Cell_Treatment 2. Cell Treatment (e.g., with ROS inducer/inhibitor) Cell_Culture->Cell_Treatment Probe_Loading 3. Probe Loading (Incubate cells with fluorescent probe) Cell_Treatment->Probe_Loading Washing 4. Washing (Remove excess probe) Probe_Loading->Washing Imaging_Analysis 5. Imaging and Analysis (Fluorescence microscopy, plate reader, or flow cytometry) Washing->Imaging_Analysis Data_Quantification 6. Data Quantification (Measure fluorescence intensity) Imaging_Analysis->Data_Quantification

Caption: Experimental workflow for hydroxyl radical detection in living cells.

Experimental Protocols

Below are generalized protocols for the detection of intracellular ROS using fluorescent probes in both adherent and suspension cells.

Protocol for Adherent Cells

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent probe stock solution (e.g., in DMSO)

  • ROS-inducing and inhibiting agents (as required)

  • 96-well black, clear-bottom plate or other imaging-compatible plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Cell Treatment: Remove the culture medium and treat the cells with your experimental compounds (e.g., ROS inducers or inhibitors) in fresh culture medium for the desired duration. Include untreated control wells.

  • Probe Loading: Prepare the fluorescent probe working solution by diluting the stock solution in serum-free medium or PBS to the final desired concentration (e.g., 5-10 µM). Remove the treatment medium, wash the cells once with warm PBS, and add the probe working solution to each well.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any excess probe.

  • Imaging and Analysis: Add fresh PBS or culture medium to the wells and immediately measure the fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.[15][16][18]

Protocol for Suspension Cells

Materials:

  • Suspension cells of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent probe stock solution (e.g., in DMSO)

  • ROS-inducing and inhibiting agents (as required)

  • 1.5 mL microcentrifuge tubes or flow cytometry tubes

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Adjust the cell density to approximately 1 x 10⁶ cells/mL in culture medium.

  • Cell Treatment: Add your experimental compounds to the cell suspension and incubate for the desired time.

  • Probe Loading: Centrifuge the cells (e.g., at 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in warm PBS or serum-free medium containing the fluorescent probe at the desired final concentration.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells, remove the supernatant, and resuspend the cells in fresh PBS. Repeat the wash step.

  • Analysis: Analyze the cells immediately by flow cytometry or transfer to a 96-well black plate for measurement with a fluorescence microplate reader.[16][18]

Disclaimer: These are generalized protocols. Optimal conditions, including probe concentration and incubation time, should be determined for each specific cell type and experimental setup. Always include appropriate controls, such as unstained cells and cells treated with known ROS inducers or scavengers, to validate your results.[19]

References

A Comparative Guide to Analytical Methods for 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-(2,4-Dihydroxybenzoyl)benzoic acid (DHBBA) is crucial for its role as a key intermediate in the synthesis of fluorescein and its derivatives.[1] This guide provides a comparative overview of analytical methodologies for the determination of DHBBA, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely validated method for benzoic acid derivatives.[2] Due to the limited availability of public, detailed validation data specifically for DHBBA, this guide presents typical performance characteristics derived from validated methods for structurally similar benzoic acid and dihydroxybenzoic acid compounds.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical quantitative performance parameters for common analytical methods used for the analysis of benzoic acid derivatives. This data provides a baseline for what can be expected from a validated method for DHBBA.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 500 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of any analytical method. Below are representative experimental protocols for the quantification of DHBBA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of DHBBA in bulk substances and process intermediates.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 150 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to ensure the elution of the compound and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 258 nm and 296 nm is suitable for DHBBA.[3]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the DHBBA sample in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile) to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines (Q2(R1)) on the validation of analytical procedures.

G cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol (Parameters & Acceptance Criteria) specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (%RSD) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report (Results & Discussion) specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: General workflow for analytical method validation.

Signaling Pathways and Logical Relationships

For the analysis of a chemical intermediate like DHBBA, the relevant logical relationship is the workflow of method validation rather than a biological signaling pathway. The diagram above illustrates the key stages and parameters that must be assessed to ensure an analytical method is accurate, precise, and reliable for its intended use. This process begins with a validation protocol that defines the scope and acceptance criteria for various performance characteristics. Each parameter is then experimentally evaluated, and the results are documented in a comprehensive validation report. This structured approach is fundamental to good analytical practice in research and industry.

References

Quantitative Analysis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is often governed by its quantitative performance characteristics. The table below summarizes key performance parameters for the analysis of 2,4-dihydroxybenzophenone and other related benzophenone derivatives using various techniques, providing a strong indication of the expected performance for 2-(2,4-Dihydroxybenzoyl)benzoic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC)Derivative SpectrophotometryGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Range) 0.2 - 10.0 mg/L[1][2]1 - 10 µg/mL[3][4]1 - 250 ng[5]
Limit of Detection (LOD) 0.01 µg/L[5]0.04 µg/mL[3][4]2 µg/kg[5]
Limit of Quantitation (LOQ) 0.1 µg/L[5]0.13 µg/mL[3][4]Low µg/kg levels[5]
Accuracy (% Recovery) 96.8% - 104.5%[1][2]Not explicitly statedNot explicitly stated for 4,4'-dihydroxybenzophenone, but quantifiable at low µg/kg levels.[5]
Precision (%RSD) Intra-day: 3.5%-5.7%, Inter-day: 4.5%-6.4%[1][2]Not explicitly stated< 10%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical techniques. Below is a representative experimental protocol for the analysis of 2,4-dihydroxybenzophenone using High-Performance Liquid Chromatography (HPLC), which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method for 2,4-Dihydroxybenzophenone

This method is based on a validated procedure for the determination of 2,4-dihydroxybenzophenone in biological matrices.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm).[1][2]

  • Mobile Phase: An isocratic mobile phase of methanol and water (3:1, v/v) containing 3% acetic acid (pH 3.40).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength of 290 nm.[1][2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Calibration:

    • Prepare a series of standard solutions of 2,4-dihydroxybenzophenone in the mobile phase.

    • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the sample solution.

    • Determine the concentration of 2,4-dihydroxybenzophenone in the sample by comparing its peak area with the calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical process.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification A Prepare Blank Samples (Matrix without analyte) C Analyze Blank Samples (n≥10) to Determine Standard Deviation (SD_blank) A->C B Prepare Series of Low Concentration Spiked Samples D Analyze Spiked Samples to Generate Calibration Curve B->D E Calculate LOD (e.g., 3.3 * SD_blank / Slope) C->E F Calculate LOQ (e.g., 10 * SD_blank / Slope) C->F D->E D->F G Prepare Samples at Calculated LOD & LOQ E->G F->G H Analyze Samples to Confirm Detection & Quantitation with Acceptable Precision and Accuracy G->H Analytical_Method_Comparison cluster_methods Analytical Techniques cluster_params Performance Parameters Analyte This compound Quantification HPLC HPLC Analyte->HPLC Spec Derivative Spectrophotometry Analyte->Spec GCMS GC-MS Analyte->GCMS Linearity Linearity HPLC->Linearity LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Spec->Linearity Spec->LOD Spec->LOQ GCMS->Linearity GCMS->LOD GCMS->LOQ

References

A Comparative Guide to Linearity and Range in the Quantification of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(2,4-Dihydroxybenzoyl)benzoic acid (DBBA), a key intermediate and potential impurity in various synthetic processes, is of paramount importance. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) and alternative methods for the quantification of DBBA, with a focus on the critical validation parameters of linearity and range. The information presented herein is supported by experimental data from studies on DBBA and structurally related benzoic acid derivatives.

Comparison of Analytical Methods for DBBA Quantification

The selection of an appropriate analytical method for the quantification of DBBA depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of benzoic acid derivatives due to its high resolution and sensitivity.[1][2][3][4][5] However, alternative methods like UV-Vis Spectrophotometry, Gas Chromatography (GC), and Capillary Electrophoresis (CE) can also be employed.

The following table summarizes the performance characteristics of these methods with a focus on linearity and range, based on data reported for similar analytes.

Analytical MethodTypical Linearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Remarks
HPLC-UV 1 - 200 µg/mL[3]> 0.999[2][3]0.1 - 1 µg/mL[4][5]0.5 - 4 µg/mL[4][5]High specificity and sensitivity. Suitable for complex matrices.
UV-Vis Spectrophotometry 1 - 10 µg/mL[4][6]> 0.999[4]~1 µg/mL[4]~4 µg/mL[4]Simple, cost-effective, but less specific. Prone to interference from other UV-absorbing compounds.
Gas Chromatography (GC-FID/MS) Analyte dependent> 0.99Analyte dependentAnalyte dependentRequires derivatization for non-volatile compounds like DBBA, which adds complexity to the sample preparation.[7]
Capillary Electrophoresis (CE) Analyte dependent> 0.99Analyte dependentAnalyte dependentOffers high separation efficiency and low sample consumption.[8][9][10][11] Suitable for separating isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the quantification of DBBA and related compounds using HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on typical conditions for the analysis of benzoic acid derivatives.[2][3][5]

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Methanol (for sample and standard preparation)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% acid (e.g., phosphoric acid) to suppress ionization. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25-30 °C

  • Detection Wavelength: 230 nm or 254 nm, selected based on the UV spectrum of DBBA.[6][12]

  • Injection Volume: 10-20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of DBBA reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired linear range (e.g., 1, 5, 10, 50, 100, 150, 200 µg/mL).

  • Sample Preparation: Dissolve the sample containing DBBA in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Linearity and Range Assessment:

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of DBBA.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.999.

  • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

UV-Vis Spectrophotometry Protocol

This protocol is a general guideline for the quantification of a UV-absorbing compound like DBBA.[4][6]

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

3. Measurement Parameters:

  • Wavelength Scan: Dissolve the DBBA reference standard in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar compounds, the λmax is often around 230 nm.[6]

  • Analytical Wavelength: Set the spectrophotometer to the determined λmax for all subsequent measurements.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of DBBA in the chosen solvent (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected linear range (e.g., 1, 2, 4, 6, 8, 10 µg/mL).[4][6]

  • Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the established calibration range.

5. Linearity and Range Assessment:

  • Measure the absorbance of the blank (solvent) and each calibration standard at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • The linear range is the concentration range over which the Beer-Lambert law is obeyed.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the importance of linearity and range, the following diagrams are provided.

G Experimental Workflow for HPLC Quantification of DBBA cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify DBBA in Sample calibration_curve->quantification

Caption: A flowchart illustrating the major steps involved in the quantification of this compound using HPLC.

G The Role of Linearity and Range in Method Validation linearity Linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision range Range range->accuracy range->precision reportable_results Reliable & Reportable Results range->reportable_results accuracy->reportable_results precision->reportable_results quant_limit Quantitation Limit quant_limit->range

Caption: A diagram showing the relationship between linearity, range, and other critical analytical method validation parameters.

References

Comparison Guide: Cross-Reactivity of 2-(2,4-Dihydroxybenzoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 2-(2,4-dihydroxybenzoyl)benzoic acid and its derivatives. While specific cross-reactivity data for this class of compounds is not extensively available in the public domain, this document outlines the standard methodologies and data presentation formats necessary for a comprehensive comparison. The primary known application of this compound is as a key intermediate in the synthesis of fluorescein and its derivatives[1]. The biological activities of dihydroxybenzoic acids are generally associated with antioxidant and anti-inflammatory properties[1].

When developing therapeutic agents, understanding a compound's selectivity is crucial to minimize off-target effects and potential toxicity[2]. This guide presents hypothetical data to illustrate how to structure a comparative analysis and provides detailed experimental protocols for key assays used to determine compound specificity.

Data Presentation: Comparative Cross-Reactivity Profile

A crucial aspect of evaluating cross-reactivity is the direct comparison of binding affinities or inhibitory activities against a panel of on- and off-targets. The data should be summarized in a clear, tabular format to facilitate easy interpretation. The selectivity index, calculated as the ratio of off-target to on-target activity (e.g., IC50 or Ki), is a key metric for quantifying specificity[3].

Table 1: Hypothetical Cross-Reactivity Data for this compound Derivatives

CompoundPrimary Target (IC50, nM)Off-Target 1 (IC50, nM)Off-Target 2 (IC50, nM)Selectivity Index (Off-Target 1 / Primary Target)Selectivity Index (Off-Target 2 / Primary Target)
This compound 50>10,0001,500>20030
Derivative A (Amino-substituted) 255,00080020032
Derivative B (Halogenated) 10>10,000>10,000>1,000>1,000
Control Compound X 1002005,000250

Note: Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Reliable and reproducible experimental protocols are fundamental to generating high-quality cross-reactivity data. Below are detailed methodologies for common assays used in selectivity profiling.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki)[4][5].

Objective: To determine the binding affinity (Ki) of this compound derivatives for a specific target receptor.

Materials:

  • Receptor preparation (e.g., membrane fraction from cells expressing the target)

  • Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the target

  • Test compounds (this compound derivatives) and a known unlabeled competitor

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • 96-well microtiter plates

  • Scintillation fluid and a scintillation counter

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds and the unlabeled competitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the various concentrations of the test compound or unlabeled competitor.

  • Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium[5].

  • Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant[5].

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is an immunological assay that can be adapted to measure the binding of small molecules to a target protein[4][6].

Objective: To quantify the relative affinity of derivatives by measuring their ability to compete with a labeled antigen for a limited number of antibody or target protein binding sites.

Materials:

  • High-binding 96-well microtiter plates

  • Target protein (antigen)

  • Primary antibody specific to the target protein

  • Enzyme-conjugated secondary antibody

  • Test compounds

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H2SO4)

Protocol:

  • Coating: Coat the wells of a microtiter plate with the target protein by incubating overnight at 4°C[4].

  • Washing: Wash the plate with wash buffer to remove any unbound protein.

  • Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding of subsequent reagents.

  • Competition: Pre-incubate the primary antibody with varying concentrations of the test compound or a standard. Add these mixtures to the coated wells and incubate. The test compound will compete with the coated protein for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and compounds.

  • Detection: Add the enzyme-conjugated secondary antibody and incubate. This antibody will bind to the primary antibody that is bound to the coated protein.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Signal Generation: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to halt the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: Plot a standard curve and determine the IC50 values for each derivative.

Visualizations

Diagrams created using Graphviz to illustrate key experimental workflows and principles.

G cluster_0 Screening Phase cluster_1 Confirmation & Dose-Response cluster_2 Selectivity Profiling Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Single concentration screen Hit Identification Hit Identification Primary Assay->Hit Identification Identify active compounds Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Test hits at multiple concentrations IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Calculate potency Off-Target Panel Off-Target Panel IC50 Determination->Off-Target Panel Screen against related targets Selectivity Index Calculation Selectivity Index Calculation Off-Target Panel->Selectivity Index Calculation Compare on/off-target IC50s Lead Candidate Lead Candidate Selectivity Index Calculation->Lead Candidate Prioritize Lead Candidates

Caption: Workflow for cross-reactivity screening of a compound library.

G cluster_0 High Signal: No Competitor cluster_1 Low Signal: Competitor Present T Target L_labeled Labeled Ligand C_unlabeled Test Compound T1 Target L1 Labeled Ligand T1->L1 Binding Signal_High Max Signal L1->Signal_High Generates T2 Target C2 Test Compound T2->C2 Binding L2 Labeled Ligand Signal_Low Reduced Signal L2->Signal_Low Displaced, reduces signal

Caption: Principle of a competitive binding assay.

References

A Tale of Two Molecules: Dansyl Chloride Shines While DHBBA Remains in the Shadows of Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to label and detect biomolecules, the choice of a fluorescent tag is critical. While dansyl chloride has a long-established reputation as a versatile and reliable fluorescent labeling agent, 2-(2,4-Dihydroxybenzoyl)benzoic acid (DHBBA) is primarily recognized for its role as a chemical intermediate in the synthesis of other widely used fluorescent dyes. This guide provides a comprehensive overview of the performance of dansyl chloride and clarifies the role of DHBBA, offering a practical comparison for laboratory applications.

Executive Summary

Dansyl chloride is a well-characterized reagent used extensively for the derivatization of primary and secondary amines, such as those found in proteins, peptides, and amino acids. Its fluorescent properties are highly sensitive to the local environment, making it a valuable tool for studying protein conformation and dynamics. In stark contrast, this compound (DHBBA) is not employed as a fluorescent labeling agent itself. Instead, it serves as a key precursor in the industrial synthesis of fluorescein and its derivatives, which are themselves a major class of fluorescent probes. Therefore, a direct performance comparison for biomolecule labeling is not applicable. This guide will focus on the performance of dansyl chloride and provide context on fluorescein as the relevant fluorescent product derived from DHBBA's primary application.

Dansyl Chloride: A Detailed Performance Overview

Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) reacts with primary and secondary amines, phenols, and imidazoles under alkaline conditions to form stable, fluorescent sulfonamide adducts.

Quantitative Performance Data

The following table summarizes the key performance characteristics of dansyl chloride derivatives.

PropertyValueNotes
Excitation Wavelength (λex) ~330-350 nmVaries depending on the solvent and the nature of the labeled molecule.
Emission Wavelength (λem) ~500-550 nmExhibits a large Stokes shift, which is advantageous in reducing background fluorescence. The emission is highly sensitive to the polarity of the environment.
Molar Extinction Coefficient (ε) ~4,300 M⁻¹cm⁻¹ at 338.5 nm (for dansyl glycine)Varies between different dansylated compounds.
Fluorescence Quantum Yield (Φ) 0.07 (in water) to 0.66 (in dioxane) for dansyl glycineHighly dependent on the solvent environment; lower in polar solvents and higher in non-polar environments.[1]
Molecular Weight 269.75 g/mol
Reactivity Reacts with primary and secondary amines, phenols, and imidazoles.The reaction is typically carried out at an alkaline pH (9-10.5).
Stability of Conjugates The resulting sulfonamide bond is generally stable.
Experimental Protocol: Dansylation of a Protein

This protocol provides a general procedure for labeling a protein with dansyl chloride.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • Dansyl chloride solution (10 mg/mL in a dry, water-miscible organic solvent like acetone or acetonitrile, prepared fresh)

  • Quenching solution (e.g., 1.5 M hydroxylamine or 0.1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: To the protein solution, slowly add a 5 to 20-fold molar excess of the dansyl chloride solution while gently vortexing.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching solution to react with any excess dansyl chloride.

  • Purification: Remove the unreacted dansyl chloride and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~330 nm).

Visualizing the Workflow: Dansylation of an Amine

Dansylation_Workflow cluster_preparation Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte with Primary/Secondary Amine Reaction Mixing and Incubation (Alkaline pH, Dark) Analyte->Reaction DansylCl Dansyl Chloride in Organic Solvent DansylCl->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Detection Fluorescence Detection (λex: ~340 nm, λem: ~520 nm) Purification->Detection

Caption: Workflow for the derivatization of an amine-containing analyte with dansyl chloride for fluorescence analysis.

This compound (DHBBA): A Precursor, Not a Probe

Research and commercial applications consistently identify DHBBA as a key intermediate in the synthesis of xanthene dyes, most notably fluorescein.[2] The synthesis involves the condensation of DHBBA with resorcinol. While fluorescein and its derivatives are cornerstone fluorescent probes in biological research, DHBBA itself does not possess the requisite photophysical properties, such as a high fluorescence quantum yield and appropriate excitation and emission profiles, to be used as a fluorescent label for biomolecules.

The Relevant Alternative: Fluorescein and its Derivatives

For researchers considering alternatives to dansyl chloride, the more appropriate comparison would be with fluorescein and its derivatives (e.g., fluorescein isothiocyanate - FITC).

PropertyDansyl Chloride DerivativesFluorescein Derivatives (e.g., FITC)
Excitation Max (λex) ~340 nm~495 nm
Emission Max (λem) ~520 nm~520 nm
Quantum Yield (Φ) Variable, highly solvent-dependent (e.g., 0.07 in water)[1]High (e.g., ~0.9 for fluorescein)[3]
pH Sensitivity Fluorescence is sensitive to the polarity of the environment.Fluorescence is highly pH-dependent.[3]
Molecular Weight ~270 g/mol ~390 g/mol (FITC)
Reactive Group Sulfonyl chlorideIsothiocyanate (for FITC)

Visualizing the Relationship: From DHBBA to a Fluorescent Probe

DHBBA_to_Fluorescein DHBBA This compound (DHBBA) Condensation Condensation Reaction DHBBA->Condensation Resorcinol Resorcinol Resorcinol->Condensation Fluorescein Fluorescein (Fluorescent Dye) Condensation->Fluorescein Derivatization Further Derivatization Fluorescein->Derivatization FITC Fluorescein Isothiocyanate (FITC - Labeling Agent) Derivatization->FITC

Caption: Synthetic pathway from DHBBA to the fluorescent labeling agent, FITC.

Conclusion

For researchers in need of a fluorescent label for primary and secondary amines, dansyl chloride remains a robust and well-documented choice, offering high sensitivity to the molecular environment. This compound, while important in the synthesis of fluorescent molecules, is not a direct tool for biomolecule labeling. The more relevant comparison for an alternative to dansyl chloride would be with the family of fluorescein derivatives, which are the ultimate products of chemical pathways involving DHBBA. The selection between dansyl chloride and a fluorescein derivative will depend on the specific experimental requirements, including the desired excitation wavelength, pH sensitivity, and the nature of the biomolecule being studied.

References

Comparative Analysis of Dihydroxybenzoic Acid Isomers by LC-MS: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the six dihydroxybenzoic acid (DHBA) isomers, supported by experimental data and detailed methodologies for their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Dihydroxybenzoic acids are a group of phenolic compounds with increasing interest in various scientific fields, from biomarkers of oxidative stress to potential therapeutic agents. As structural isomers, they present a significant analytical challenge due to their similar physicochemical properties. This guide provides a comparative overview of their LC-MS analysis to aid in their separation, identification, and quantification.

Performance Comparison of DHBA Isomers

The chromatographic separation of the six DHBA isomers (2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA) is challenging due to their polarity and structural similarity. Reversed-phase liquid chromatography is a commonly employed technique for their separation. The elution order is dependent on the polarity of the isomers, with the most polar eluting first.

A study by Liu et al. (2010) successfully separated all six isomers using a C18 column, and their elution order is presented in Table 1.[1] This separation is crucial for accurate quantification and individual isomer analysis.

IsomerElution Order on C18 Column
3,5-Dihydroxybenzoic acid1
3,4-Dihydroxybenzoic acid2
2,5-Dihydroxybenzoic acid3
2,6-Dihydroxybenzoic acid4
2,4-Dihydroxybenzoic acid5
2,3-Dihydroxybenzoic acid6
Table 1: Elution order of dihydroxybenzoic acid isomers on a reversed-phase C18 column.[1]

Mass Spectrometry Fragmentation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for the confident identification of DHBA isomers. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 153 is the precursor ion for all isomers. The fragmentation of this ion provides characteristic product ions. Common fragmentation pathways involve the neutral loss of water (H₂O) and carbon dioxide (CO₂).

While a definitive differentiation of all isomers by their mass spectra alone is difficult, some differences in fragment ion abundances may be observed. The most common product ion for several isomers, including 2,3-DHBA and 2,5-DHBA, is m/z 109, corresponding to the loss of CO₂.[2] Other reported fragments in negative mode include m/z 135 ([M-H-H₂O]⁻).[2] In positive ion mode, common fragments include m/z 137 ([M+H-H₂O]⁺) and m/z 109 ([M+H-H₂O-CO]⁺).[2]

A systematic comparison of the MS/MS spectra of all six isomers under identical conditions is necessary for conclusive differentiation based on fragmentation patterns.

Experimental Protocols

This section provides a detailed methodology for the LC-MS analysis of dihydroxybenzoic acid isomers, adapted from established HPLC methods.

Liquid Chromatography Method
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from 10% B to a higher concentration of B over a suitable time, for example, 0-5% B over 25 minutes, can be effective for separating the isomers.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.[1]

  • Column Temperature: Maintaining a constant column temperature, for instance, 40°C, is crucial for reproducible retention times.[1]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Method
  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of phenolic acids and generally provides high sensitivity.

  • Precursor Ion: The deprotonated molecule [M-H]⁻ at m/z 153 should be selected for MS/MS analysis.

  • Product Ion Scanning: A product ion scan should be performed to identify the characteristic fragment ions for each isomer. The collision energy should be optimized to maximize the intensity of the desired fragment ions.

  • Selected Reaction Monitoring (SRM): For quantitative analysis, the transition from the precursor ion (m/z 153) to a specific product ion (e.g., m/z 109) can be monitored for each isomer.

Visualizations

LC-MS Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of dihydroxybenzoic acid isomers by LC-MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Standard_Solutions Prepare Standard Solutions of DHBA Isomers Extraction Solid Phase or Liquid-Liquid Extraction Standard_Solutions->Extraction Sample_Matrix Prepare Sample Matrix (e.g., Plasma, Urine) Sample_Matrix->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LC_Separation Liquid Chromatographic Separation of Isomers Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS1 Scan) LC_Separation->MS_Detection MSMS_Fragmentation Tandem Mass Spectrometry (MS/MS Fragmentation) MS_Detection->MSMS_Fragmentation Peak_Integration Peak Integration and Quantification MSMS_Fragmentation->Peak_Integration Data_Comparison Comparative Analysis of Retention Time & Spectra Peak_Integration->Data_Comparison

A typical experimental workflow for the LC-MS analysis of DHBA isomers.

Nrf2 Signaling Pathway

Several dihydroxybenzoic acid isomers have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[3] The diagram below illustrates a simplified representation of this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHBA Dihydroxybenzoic Acid Isomers Keap1_Nrf2 Keap1-Nrf2 Complex DHBA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Under basal conditions Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Initiates transcription

Activation of the Nrf2 signaling pathway by dihydroxybenzoic acid isomers.

References

Benchmarking Amino Acid Analysis: A Guide to Phenylisothiocyanate (PITC) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of amino acids is fundamental in various scientific disciplines, from proteomics and nutritional analysis to clinical diagnostics and drug development. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a cornerstone technique for this purpose. This guide provides a comprehensive overview of the widely established Phenylisothiocyanate (PITC) method for amino acid analysis.

Initially, this guide intended to benchmark 2-(2,4-Dihydroxybenzoyl)benzoic acid (DHBBA) against PITC. However, a thorough review of scientific literature and technical documentation revealed no evidence of DHBBA being utilized as a derivatization reagent for amino acid analysis. Consequently, a direct comparison is not feasible at this time.

This document will therefore focus exclusively on the PITC method, offering detailed experimental protocols, performance data, and a visual representation of the workflow to aid researchers in its application.

Phenylisothiocyanate (PITC) Derivatization for Amino Acid Analysis

Phenylisothiocyanate, also known as Edman's reagent, is a well-established derivatizing agent for both primary and secondary amino acids.[1] The reaction involves the coupling of PITC with the amino group of an amino acid under alkaline conditions to form a stable phenylthiocarbamyl (PTC) derivative.[2] These PTC-amino acids possess a strong chromophore, allowing for sensitive detection by UV absorbance, typically at 254 nm.[2][3]

The PITC method is valued for its robustness and its ability to derivatize all amino acids, including proline, a secondary amine that does not react with some other common reagents like o-phthalaldehyde (OPA).[4] While the derivatization procedure can be more involved than some other methods due to the need to remove excess reagent, it remains a widely used and reliable technique for routine amino acid analysis.[1][5]

Performance Characteristics of the PITC Method

The following table summarizes the key performance parameters of the PITC method for amino acid analysis based on data compiled from various sources. It is important to note that specific performance characteristics can vary depending on the exact experimental conditions, instrumentation, and sample matrix.

Performance ParameterPhenylisothiocyanate (PITC)
Reactivity Reacts with both primary and secondary amino acids.[4]
Derivative Stability PTC-amino acid derivatives are chemically very stable and can be stored for extended periods.[6]
Detection Method UV absorbance at 254 nm.[2][3]
Sensitivity Detection in the picomole range is achievable.[4]
Linearity A linear ultraviolet absorbance response is typically observed between 20 and 500 pmol of amino acid.[7]
Advantages - Forms stable derivatives with all amino acids, including proline.[4]- Volatility of the reagent allows for its removal under vacuum, minimizing interference.[4]- Well-established and robust method.[1]
Disadvantages - Sample preparation can be intricate and time-consuming, often requiring evaporation steps to remove excess reagent.[1][5]- Potential for interference from co-eluting compounds in complex samples.[6]- The reagent can be toxic and may require handling in anhydrous conditions.[5]

Experimental Protocol: PITC Derivatization and HPLC Analysis

This section provides a representative protocol for the pre-column derivatization of amino acids with PITC followed by HPLC analysis.

I. Sample Preparation (Hydrolysis)

For protein or peptide samples, hydrolysis is required to liberate individual amino acids. A common method is acid hydrolysis:

  • Place the protein/peptide sample (typically 1-10 µg) in a hydrolysis tube.

  • Add 200 µL of 6 N HCl containing 1% phenol.

  • Freeze the sample in a dry ice/ethanol bath and flame-seal the tube under vacuum.

  • Hydrolyze at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

II. Derivatization Procedure
  • Re-dissolve the dried amino acid sample or standard in 20 µL of a coupling solution (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v).

  • Add 20 µL of a 5% (v/v) solution of PITC in the same coupling solution.[1]

  • Vortex the mixture and allow the reaction to proceed at room temperature for 20 minutes.[1]

  • Remove the excess reagent and solvents by evaporation under vacuum.[1]

  • To remove any remaining triethylamine, add 50 µL of heptane to the dried residue, vortex, and evaporate to dryness under vacuum.[1]

  • Reconstitute the PTC-amino acids in a suitable volume of the initial mobile phase for HPLC analysis.

III. HPLC Analysis
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed.

    • Mobile Phase A: 0.05 M sodium acetate, pH 6.5.[8]

    • Mobile Phase B: A mixture of methanol, acetonitrile, and water (e.g., 20:60:20 v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 45 °C.[8]

  • Detection: UV detector at 254 nm.[8]

  • Injection Volume: 10 µL.[8]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in amino acid analysis using the PITC method.

PITC_Derivatization_Reaction cluster_reaction Derivatization Reaction (Alkaline pH) AminoAcid Amino Acid (Primary or Secondary Amine) PTC_AminoAcid Phenylthiocarbamyl (PTC) Amino Acid Derivative AminoAcid->PTC_AminoAcid + PITC PITC Phenylisothiocyanate (PITC) PITC->PTC_AminoAcid

Caption: Chemical reaction of PITC with an amino acid.

PITC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis ProteinSample Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C) ProteinSample->Hydrolysis DriedAminoAcids Dried Amino Acids Hydrolysis->DriedAminoAcids Redissolve Redissolve in Coupling Solution DriedAminoAcids->Redissolve AddPITC Add PITC Reagent Redissolve->AddPITC React React at Room Temp AddPITC->React Evaporate Evaporate Excess Reagent React->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC RP-HPLC Separation (C18 Column) Reconstitute->HPLC UV_Detection UV Detection (254 nm) HPLC->UV_Detection DataAnalysis Data Analysis & Quantification UV_Detection->DataAnalysis

Caption: Experimental workflow for PITC amino acid analysis.

Conclusion

While a direct comparative guide between this compound and Phenylisothiocyanate for amino acid analysis could not be compiled due to the absence of published data on the former, this guide provides a thorough overview of the well-established PITC method. The detailed protocol, performance summary, and workflow diagrams offer valuable resources for researchers, scientists, and drug development professionals seeking a reliable and robust method for the quantification of amino acids. The choice of derivatization reagent is a critical decision in analytical method development, and a comprehensive understanding of established techniques like the PITC method is essential for achieving accurate and reproducible results.

References

A Comparative Guide to the Analytical Derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical derivatization techniques for the quantitative analysis of 2-(2,4-Dihydroxybenzoyl)benzoic acid (2,4-DBBA). As a key intermediate in the synthesis of fluorescein and related xanthene dyes, the accurate detection and quantification of 2,4-DBBA are critical for impurity profiling and quality control. Due to its polar nature, containing two phenolic hydroxyl groups and one carboxylic acid group, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, necessitating derivatization to enhance volatility and thermal stability. This document outlines and compares the most effective derivatization strategies, supported by experimental data and detailed protocols, to guide researchers in selecting the optimal method for their analytical needs.

Comparison of Derivatization Reagents for 2,4-DBBA Analysis

The derivatization of 2,4-DBBA targets its active hydrogen atoms on the two hydroxyl (-OH) and one carboxylic acid (-COOH) groups. The primary methods for this are silylation, acylation, and alkylation (specifically esterification). The choice of reagent depends on the analytical method (GC-MS or HPLC), required sensitivity, and the potential for simultaneous derivatization of all active sites.

Data Presentation: Quantitative Comparison of Derivatization Reagents for GC-MS Analysis

Derivatization MethodReagentTarget GroupsAdvantagesDisadvantagesTypical Reaction ConditionsDerivative Stability
Silylation BSTFA (+TMCS)-OH, -COOHVersatile, reacts with a wide range of functional groups, volatile byproducts.[1]Derivatives are moisture-sensitive.[2][3]70°C for 60 minutes.[4]Moderate; susceptible to hydrolysis.[1]
MSTFA-OH, -COOHByproducts are more volatile than those from BSTFA.Can be less reactive for hindered groups.60°C for 30 minutes.Moderate; susceptible to hydrolysis.
MTBSTFA-OH, -COOHForms t-BDMS derivatives which are ~10,000 times more stable against hydrolysis than TMS ethers.[2]Reagent is bulkier, which can lead to steric hindrance with some analytes.[5][6]60-100°C for 1-2 hours.High; resistant to hydrolysis.
Acylation Acetic Anhydride-OH, -NHForms highly stable ester derivatives, less susceptible to hydrolysis than silyl ethers.[7]May require catalyst and removal of non-volatile byproducts.Heating with pyridine as a catalyst.High.
Alkylation (Esterification) Diazomethane-COOH (primarily)Highly reactive with carboxylic acids, forms methyl esters with minimal byproducts (N₂ gas).[8][9]Toxic, explosive, and requires careful in-situ preparation.[9][10] Also methylates phenolic hydroxyls to a lesser extent.Room temperature, instantaneous reaction.[8]High.
PFBBr-OH, -COOHProduces derivatives with excellent electron-capturing properties for sensitive detection by GC-ECD or NCI-MS.[11][12]Requires a catalyst (e.g., crown ether) and extraction.[11][13]Phase-transfer catalysis, heating.High.

Experimental Protocols

Protocol 1: Silylation of 2,4-DBBA using BSTFA with 1% TMCS

This protocol describes the derivatization of 2,4-DBBA to form its trimethylsilyl (TMS) derivative, rendering it suitable for GC-MS analysis.[4]

Materials:

  • Sample containing 2,4-DBBA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing 2,4-DBBA is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen. Any residual water will deactivate the silylating reagent.[7]

  • Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.[4]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system. If the concentration is high, it can be further diluted with a dry solvent like hexane or ethyl acetate.

Protocol 2: Esterification of 2,4-DBBA's Carboxylic Acid Group using Diazomethane

This protocol outlines the methylation of the carboxylic acid functionality of 2,4-DBBA. Note that diazomethane will also methylate the more acidic phenolic hydroxyl groups, though typically at a slower rate than the carboxylic acid. Extreme caution is required when working with diazomethane as it is highly toxic and explosive. [8][9][10]

Materials:

  • Sample of 2,4-DBBA dissolved in a suitable solvent (e.g., methanol/diethyl ether)

  • Diazomethane generator kit (e.g., using Diazald®)

  • Diethyl ether and methanol

  • Reaction vials

  • Fume hood

Procedure:

  • Diazomethane Generation: Generate a solution of diazomethane in diethyl ether according to the manufacturer's instructions for the generation kit, working strictly within a fume hood.

  • Sample Preparation: Dissolve the 2,4-DBBA sample in a minimal amount of methanol and place it in a reaction vial.

  • Derivatization Reaction: Add the ethereal solution of diazomethane dropwise to the sample solution at room temperature. The reaction is instantaneous and is visually indicated by the disappearance of the yellow color of the diazomethane and the cessation of nitrogen gas evolution.[8] Continue adding diazomethane until a faint yellow color persists, indicating a slight excess of the reagent and completion of the reaction.

  • Quenching: Gently bubble nitrogen gas through the solution to remove any excess diazomethane. A drop of a weak acid like acetic acid can also be used to quench the reaction.

  • Analysis: The resulting solution containing the methyl-esterified (and partially methyl-etherified) 2,4-DBBA can be directly analyzed by GC-MS.

Mandatory Visualizations

Derivatization_Workflow Workflow for Derivatization and GC-MS Analysis of 2,4-DBBA cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_reagents Alternative Reagents Sample Sample containing 2,4-DBBA DrySample Dry Sample Residue Sample->DrySample Evaporation (N2 stream) AddReagent Add Derivatization Reagent (e.g., BSTFA/TMCS) DrySample->AddReagent Reaction Heat (e.g., 70°C for 60 min) AddReagent->Reaction MSTFA MSTFA AddReagent->MSTFA or MTBSTFA MTBSTFA AddReagent->MTBSTFA or PFBBr PFBBr AddReagent->PFBBr or Diazomethane Diazomethane AddReagent->Diazomethane or DerivatizedSample Volatile 2,4-DBBA Derivative Reaction->DerivatizedSample GCMS GC-MS System DerivatizedSample->GCMS Injection Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the derivatization and GC-MS analysis of phenolic acids.[4]

Silylation_Reaction Silylation of 2,4-DBBA Functional Groups DBBA 2,4-DBBA -OH (phenolic) -COOH (carboxylic) Product TMS-Derivatized 2,4-DBBA -O-TMS (silyl ether) -COO-TMS (silyl ester) DBBA->Product + Reagent Silylating Reagent (e.g., BSTFA) Reagent->Product Byproduct Volatile Byproducts Product->Byproduct generates

Caption: General reaction scheme for the silylation of 2,4-DBBA.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(2,4-Dihydroxybenzoyl)benzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Principles

Proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(2,4-Dihydroxybenzoyl)benzoic acid, ensuring the protection of laboratory personnel and the environment. The fundamental principle is to treat all waste containing this compound as hazardous and to dispose of it through an approved waste disposal facility.[1][2]

Summary of Waste Management
Waste TypeContainer RequirementsDisposal Procedure
Solid Waste (Unused chemical, contaminated items like gloves, weigh paper)Puncture-proof, sealable, and clearly labeled hazardous waste container.Collect in a designated container, ensuring it is kept closed when not in use. Arrange for pickup by a licensed chemical waste disposal service.
Aqueous Solutions Shatter-proof, leak-proof bottle, clearly labeled as hazardous waste.Collect all solutions containing the compound. Do not mix with other waste streams unless explicitly permitted by institutional guidelines.
Contaminated Labware (e.g., pipette tips, glassware)Puncture-proof, sealable, and clearly labeled hazardous waste container.Collect disposable items in a designated waste container. For reusable glassware, decontaminate using appropriate procedures before washing.

Detailed Disposal and Handling Protocols

Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any work with this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat and closed-toe shoes.[1]

All handling of the solid compound that may generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1]

II. Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure compliant disposal.

  • Designate Waste Containers: Use separate, clearly labeled containers for solid waste, aqueous solutions, and contaminated sharps.

  • Solid Waste: Carefully place all solid waste, including any unused or expired this compound and contaminated disposables (e.g., weighing paper, paper towels), into a designated, sealable, and puncture-proof container labeled "Hazardous Waste" and with the chemical name.[3]

  • Aqueous Solutions: Collect all aqueous solutions containing the compound in a shatter-proof, leak-proof bottle. The bottle must be clearly labeled as "Hazardous Waste" along with the chemical name and approximate concentration. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.[3]

  • Contaminated Labware: Disposable labware such as pipette tips should be collected in a designated sharps container. Reusable glassware should be decontaminated before being washed.

III. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Ensure Proper PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.[3]

  • Contain the Spill: Prevent the further spread of the spilled material.[3]

  • Clean-up:

    • Solid Spills: To avoid creating airborne dust, you may lightly moisten the material with water before carefully sweeping it up.[4]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect Waste: Place the collected material and any contaminated cleaning supplies into a clearly labeled and sealable container designated for chemical waste.[3][4]

  • Decontaminate the Area: Thoroughly clean the affected surface with soap and water.[4]

IV. Storage of Waste

Store sealed waste containers in a cool, dry, and well-ventilated location, segregated from incompatible substances such as strong oxidizing agents and strong bases.[1][4]

V. Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.[1][2] Never dispose of this chemical down the drain or in the regular trash.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection cluster_spill Spill Response cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Well-Ventilated Area (Fume Hood) A->B C Identify Waste Type B->C J Contain Spill B->J If Spill Occurs D Solid Waste C->D Solid E Aqueous Solution C->E Liquid F Contaminated Labware C->F Contaminated Items G Collect in Labeled, Puncture-Proof Container D->G H Collect in Labeled, Leak-Proof Bottle E->H I Collect in Labeled, Puncture-Proof Container F->I M Store Waste Securely G->M H->M I->M K Absorb/Sweep Up J->K L Collect Spill Debris K->L L->M N Contact EHS for Pickup M->N O Dispose via Approved Waste Facility N->O

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.